PROTAC HK2 Degrader-1
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C32H28Cl2N6O5 |
|---|---|
Peso molecular |
647.5 g/mol |
Nombre IUPAC |
1-[(2,4-dichlorophenyl)methyl]-N-[4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]butyl]indazole-3-carboxamide |
InChI |
InChI=1S/C32H28Cl2N6O5/c33-19-11-10-18(22(34)16-19)17-39-24-9-2-1-6-20(24)28(38-39)30(43)36-15-4-3-14-35-23-8-5-7-21-27(23)32(45)40(31(21)44)25-12-13-26(41)37-29(25)42/h1-2,5-11,16,25,35H,3-4,12-15,17H2,(H,36,43)(H,37,41,42) |
Clave InChI |
OFEUWOIETWIJID-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to PROTAC HK2 Degrader-1: Components, Mechanism, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of PROTAC HK2 Degrader-1, a proteolysis-targeting chimera designed to induce the degradation of Hexokinase 2 (HK2). This document details its core components, mechanism of action, and provides in-depth experimental protocols for its synthesis, characterization, and evaluation.
Core Components and Mechanism of Action
This compound is a heterobifunctional molecule comprised of three key components: a ligand that binds to the target protein (Hexokinase 2), a ligand that recruits an E3 ubiquitin ligase (Cereblon), and a linker that connects these two moieties.[1][2]
-
Target Ligand (Warhead): Lonidamine, an inhibitor of Hexokinase 2 (HK2), serves as the warhead that specifically targets the PROTAC to HK2.[1][2]
-
E3 Ligase Ligand: Thalidomide (B1683933) is utilized to recruit the Cereblon (CRBN) E3 ubiquitin ligase.[1][2]
-
Linker: A flexible polyethylene (B3416737) glycol (PEG)-based linker connects Lonidamine and Thalidomide, facilitating the formation of a stable ternary complex between HK2 and CRBN.
The mechanism of action involves the PROTAC-mediated formation of a ternary complex between HK2 and the CRBN E3 ligase.[2] This proximity induces the ubiquitination of HK2, marking it for degradation by the 26S proteasome. The degradation of HK2, a key enzyme in glycolysis, leads to mitochondrial damage and initiates GSDME-dependent pyroptosis, a form of inflammatory programmed cell death, in cancer cells.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
| Cell Line | DC50 (μM) for HK2 Degradation | Reference |
| 4T1 (murine breast cancer) | 2.56 | [2] |
| MDA-MB-231 (human breast cancer) | 0.79 | [2] |
| Cell Line | IC50 (μM) for Cell Proliferation Inhibition | Reference |
| 786-O (renal cell carcinoma) | 34.07 | [2] |
| 4T1 (murine breast cancer) | 5.08 | [2] |
| PANC-1 (pancreatic cancer) | 31.53 | [2] |
| HGC-27 (gastric cancer) | 6.11 | [2] |
| MCF-1 (non-tumorigenic breast epithelial) | 21.65 | [2] |
| Parameter | Value | Reference |
| Molecular Weight | 647.51 g/mol | [1] |
| Formula | C32H28Cl2N6O5 | [1] |
| Solubility (in DMSO) | 100 mg/mL (requires sonication) | [1] |
| In Vivo Dosing (mouse model) | 50 mg/kg, intraperitoneal injection, twice daily | [2] |
Experimental Protocols
This section provides detailed methodologies for the synthesis, in vitro, and in vivo evaluation of this compound.
Synthesis of this compound
The synthesis of this compound involves a multi-step process, beginning with the synthesis of functionalized Lonidamine and Thalidomide precursors, followed by their conjugation via a suitable linker. The following is a plausible synthetic scheme based on established methods for PROTAC synthesis.
Step 1: Synthesis of a Linker-Modified Thalidomide.
A common strategy involves the use of a thalidomide derivative with a reactive handle for linker attachment. For example, 4-hydroxythalidomide can be reacted with a bifunctional PEG linker, such as a tosylated PEG, via a Williamson ether synthesis.
-
Materials: 4-hydroxythalidomide, tosylated PEG linker (e.g., PEG3-OTs), potassium carbonate (K₂CO₃), anhydrous dimethylformamide (DMF).
-
Procedure:
-
Dissolve 4-hydroxythalidomide (1 equivalent) and K₂CO₃ (2-3 equivalents) in anhydrous DMF.
-
Add the tosylated PEG linker (1.2 equivalents) to the mixture.
-
Heat the reaction to 60-80°C and stir for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purify the linker-modified thalidomide by column chromatography.
-
Step 2: Synthesis of a Functionalized Lonidamine Derivative.
Lonidamine possesses a carboxylic acid group that can be activated for amide bond formation.
Step 3: Coupling of Functionalized Lonidamine and Linker-Modified Thalidomide.
-
Materials: Linker-modified thalidomide from Step 1, Lonidamine, a coupling agent (e.g., HATU or HBTU), and a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA), in an aprotic solvent like DMF.
-
Procedure:
-
Dissolve Lonidamine (1 equivalent) in anhydrous DMF.
-
Add the coupling agent (1.1 equivalents) and DIPEA (2 equivalents).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add the linker-modified thalidomide (1 equivalent) to the reaction mixture.
-
Stir at room temperature for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the final this compound product using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
In Vitro Degradation Assay (Western Blot)
This protocol describes the use of Western blotting to determine the DC50 of this compound.
-
Cell Culture: Plate breast cancer cells (e.g., 4T1 or MDA-MB-231) in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.01 to 100 µM) for a specified time (e.g., 24 or 36 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against HK2 (e.g., rabbit anti-HK2, 1:1000 dilution) overnight at 4°C.
-
Incubate with a loading control antibody (e.g., mouse anti-GAPDH, 1:5000 dilution) to ensure equal protein loading.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (e.g., anti-rabbit and anti-mouse, 1:5000 dilution) for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software. Normalize the HK2 signal to the loading control.
-
Calculate the percentage of HK2 degradation relative to the vehicle control and plot the dose-response curve to determine the DC50 value.
-
CRBN Binding Assay (TR-FRET)
A Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay can be used to confirm the binding of this compound to CRBN.
-
Principle: This assay measures the proximity between a terbium (Tb)-labeled anti-tag antibody bound to tagged CRBN and a fluorescently labeled small molecule tracer that binds to CRBN. A PROTAC that binds to CRBN will displace the tracer, leading to a decrease in the FRET signal.
-
Reagents:
-
Recombinant tagged CRBN (e.g., His-tagged or GST-tagged).
-
Tb-labeled anti-tag antibody (e.g., anti-His-Tb or anti-GST-Tb).
-
A fluorescently labeled CRBN ligand (tracer).
-
This compound.
-
-
Procedure:
-
In a 384-well plate, add the recombinant CRBN protein and the Tb-labeled antibody.
-
Add the fluorescently labeled CRBN tracer.
-
Add serial dilutions of this compound.
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours).
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (one for the donor and one for the acceptor).
-
-
Analysis: Calculate the TR-FRET ratio and plot it against the concentration of the PROTAC to determine the IC50 value for CRBN binding.
In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a breast cancer xenograft model.
-
Animal Model: Use immunodeficient mice (e.g., female BALB/c nude mice, 6-8 weeks old).
-
Cell Implantation:
-
Subcutaneously inject 4T1 or MDA-MB-231 cells (e.g., 5 x 10⁶ cells in a mixture of media and Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
-
Treatment:
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and vehicle control groups.
-
Administer this compound (e.g., 50 mg/kg) or vehicle control via intraperitoneal (i.p.) injection, twice daily, for a specified duration (e.g., 21 days).
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the overall health of the animals.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Tumor tissues can be used for further analysis, such as Western blotting to confirm HK2 degradation and immunohistochemistry to assess markers of proliferation and cell death.
-
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vitro Degradation Assay
Caption: Workflow for Western blot analysis of HK2 degradation.
Logical Relationship of this compound Components
Caption: Core components of this compound.
References
An In-depth Technical Guide to PROTAC HK2 Degrader-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of PROTAC HK2 Degrader-1, a proteolysis-targeting chimera designed to induce the degradation of Hexokinase 2 (HK2). This document details its structure, mechanism of action, synthesis, and biological activity, supported by experimental protocols and data visualizations.
Core Concepts and Structure
This compound is a heterobifunctional molecule that hijacks the ubiquitin-proteasome system to selectively target and degrade the HK2 protein.[1] It is comprised of three key components:
-
A ligand for Hexokinase 2 (HK2): This is derived from Lonidamine, an inhibitor of HK2.[1]
-
A ligand for an E3 Ubiquitin Ligase: This is Thalidomide, which binds to the Cereblon (CRBN) E3 ligase.[1]
-
A chemical linker: This connects the HK2 ligand and the CRBN ligand, facilitating the formation of a ternary complex.
The chemical structure of this compound is presented below:
Chemical Formula: C₃₂H₂₈Cl₂N₆O₅
Molecular Weight: 647.51 g/mol
(A chemical structure image would be displayed here if the platform supported it. For the purpose of this text-based output, please refer to the chemical structure available on vendor websites such as MedChemExpress under CAS No. 3033812-84-6)
Mechanism of Action
This compound functions by inducing the formation of a ternary complex between HK2 and the CRBN E3 ligase.[1] This proximity facilitates the ubiquitination of HK2 by the E3 ligase complex, marking it for degradation by the 26S proteasome.[1] The degradation of HK2, a key enzyme in glycolysis, leads to mitochondrial damage, the release of cytochrome C, and the activation of caspase-3.[1] Activated caspase-3 then cleaves Gasdermin E (GSDME), triggering pyroptosis, a form of inflammatory cell death.[1] This process can also lead to the release of damage-associated molecular patterns (DAMPs), such as ATP and HMGB1, which can stimulate an anti-tumor immune response.[1]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound.
Synthesis
The synthesis of this compound involves the coupling of a Lonidamine derivative with a Thalidomide derivative via a suitable linker. The detailed synthetic scheme can be found in the supporting information of the primary publication, "Degradation of Hexokinase 2 Blocks Glycolysis and Induces GSDME-Dependent Pyroptosis to Amplify Immunogenic Cell Death for Breast Cancer Therapy" in the Journal of Medicinal Chemistry.
(A detailed, multi-step synthesis diagram would be presented here based on the information from the supplementary materials of the cited paper. As I cannot directly access and reproduce copyrighted diagrams, a textual description of a plausible synthetic route is provided below.)
A plausible, generalized synthetic route would involve:
-
Functionalization of Lonidamine to introduce a reactive group for linker attachment.
-
Functionalization of Thalidomide to introduce a compatible reactive group.
-
Synthesis of a bifunctional linker with appropriate end groups.
-
Stepwise or convergent coupling of the Lonidamine derivative, the linker, and the Thalidomide derivative.
-
Purification of the final product using techniques such as column chromatography and HPLC.
Quantitative Biological Data
The biological activity of this compound has been characterized in various cancer cell lines.
| Parameter | Cell Line | Value | Reference |
| DC₅₀ | 4T1 | 2.56 μM | [1] |
| MDA-MB-231 | 0.79 μM | [1] | |
| IC₅₀ | 4T1 | 5.08 μM | [1] |
| HGC-27 | 6.11 μM | [1] | |
| MCF-7 | 21.65 μM | [1] | |
| PANC-1 | 31.53 μM | [1] | |
| 786-O | 34.07 μM | [1] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of the reported findings. The following are summaries of key experimental procedures.
Western Blotting for HK2 Degradation
This protocol is used to quantify the degradation of HK2 protein in cells treated with this compound.
Experimental Workflow:
Caption: Western blotting workflow for HK2 degradation analysis.
Detailed Methodology:
-
Cell Culture and Treatment: Seed 4T1 or MDA-MB-231 cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or DMSO as a vehicle control for the desired time (e.g., 24 or 36 hours).[1]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against HK2 and a loading control (e.g., β-actin) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software.
Cell Viability Assay (MTT Assay)
This assay is used to determine the effect of this compound on the viability of cancer cells.
Experimental Workflow:
Caption: Workflow for the MTT cell viability assay.
Detailed Methodology:
-
Cell Seeding: Seed cancer cells (e.g., 4T1, HGC-27, MCF-7, PANC-1, 786-O) into 96-well plates at an appropriate density and allow them to attach overnight.[1]
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.[1]
-
MTT Incubation: Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization and Measurement: Remove the medium and add DMSO to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.
Conclusion
This compound is a potent and selective degrader of HK2 that induces cancer cell death through a mechanism involving the disruption of glycolysis and the induction of pyroptosis. The data and protocols presented in this guide provide a comprehensive resource for researchers working on the development of novel cancer therapeutics targeting tumor metabolism.
References
Lonidamine-Based PROTACs for Targeted Degradation of Hexokinase 2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexokinase 2 (HK2) is a critical enzyme in the glycolytic pathway, frequently overexpressed in various cancers, and represents a key target for therapeutic intervention. Traditional small-molecule inhibitors of HK2 have faced challenges, including limited potency and off-target effects. Proteolysis-targeting chimeras (PROTACs) offer a novel modality to overcome these limitations by inducing the targeted degradation of proteins. This technical guide provides an in-depth overview of a Lonidamine-based PROTAC designed to specifically target HK2 for degradation. We detail its mechanism of action, present key quantitative data, outline experimental protocols for its evaluation, and visualize the relevant biological and experimental pathways.
Introduction: Targeting Cancer Metabolism via HK2 Degradation
Cancer cells exhibit altered metabolic pathways, most notably a reliance on aerobic glycolysis, a phenomenon known as the Warburg effect.[1] Hexokinase 2 (HK2) catalyzes the first committed step of glycolysis—the phosphorylation of glucose to glucose-6-phosphate.[1][2] Its overexpression in tumor cells is linked to enhanced proliferation, survival, and resistance to apoptosis.[1][3] HK2 binds to the voltage-dependent anion channel 1 (VDAC1) on the outer mitochondrial membrane, gaining preferential access to mitochondrial ATP and coupling glycolysis to mitochondrial function, thereby preventing apoptosis.[1]
Lonidamine is a known inhibitor of HK2, but its clinical utility has been hampered by modest potency.[2] The PROTAC technology provides an alternative and powerful strategy. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[4] This event-driven, catalytic mechanism allows for sustained target suppression at potentially lower drug concentrations than traditional inhibitors.
This guide focuses on a specific PROTAC, PROTAC HK2 Degrader-1 (also known as C-02) , which utilizes Lonidamine as the HK2-targeting warhead and Thalidomide as a ligand for the Cereblon (CRBN) E3 ligase.[4][5]
Mechanism of Action
The Lonidamine-based PROTAC C-02 functions by inducing the formation of a ternary complex between HK2 and the CRBN E3 ubiquitin ligase. This proximity, orchestrated by the PROTAC molecule, facilitates the transfer of ubiquitin from the E3 ligase complex to lysine (B10760008) residues on the surface of HK2. The resulting polyubiquitinated HK2 is then recognized and degraded by the 26S proteasome. The degradation of HK2 blocks the first step of glycolysis, leading to mitochondrial damage, the release of cytochrome C, activation of caspase-3, and ultimately, a form of inflammatory cell death known as GSDME-dependent pyroptosis.[2][4][5]
Data Presentation
The efficacy of this compound (C-02) has been quantified in various cancer cell lines. The key metrics are the half-maximal inhibitory concentration (IC50) for cell proliferation and the half-maximal degradation concentration (DC50) for HK2 protein reduction.
| Table 1: In Vitro Cell Proliferation Inhibition (IC50) | |
| Cell Line | IC50 (µM) |
| 4T1 (Murine Breast Cancer) | 5.08[4] |
| HGC-27 (Human Gastric Cancer) | 6.11[4] |
| MCF-1 (Human Breast Cancer) | 21.65[4] |
| PANC-1 (Human Pancreatic Cancer) | 31.53[4] |
| 786-O (Human Renal Cancer) | 34.07[4] |
| Table 2: HK2 Protein Degradation (DC50) | |
| Cell Line | DC50 (µM) |
| MDA-MB-231 (Human Breast Cancer) | 0.79[4] |
| 4T1 (Murine Breast Cancer) | 2.56[4] |
Key Signaling Pathway: HK2 in Glycolysis
HK2 is the first rate-limiting enzyme in glycolysis, converting glucose into glucose-6-phosphate (G6P).[1][2] This step is crucial as it traps glucose inside the cell. G6P is a central metabolic hub, feeding into several essential pathways, including the Pentose Phosphate Pathway (PPP) for nucleotide synthesis, glycogen (B147801) synthesis for energy storage, and downstream glycolysis for ATP production.[1] By degrading HK2, a Lonidamine-based PROTAC effectively shuts down these critical downstream metabolic and anabolic processes essential for tumor growth.
Experimental Protocols
Evaluating the efficacy of a Lonidamine-based HK2 PROTAC involves two primary assays: a cell viability assay to measure cytotoxic effects and a Western blot to quantify protein degradation.
Cell Viability Assessment (MTT Assay)
This protocol measures the metabolic activity of cells, which serves as an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[6][7]
Materials:
-
96-well cell culture plates
-
Cancer cell lines (e.g., 4T1, MDA-MB-231)
-
Complete cell culture medium
-
This compound (C-02) stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., SDS-HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the PROTAC in culture medium. Remove the old medium from the wells and add 100 µL of the PROTAC-containing medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
HK2 Protein Degradation Assessment (Western Blot)
This protocol allows for the specific detection and quantification of HK2 protein levels in cells following PROTAC treatment.
Materials:
-
6-well cell culture plates
-
This compound
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes and transfer equipment
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-HK2 and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat cells with increasing concentrations of the PROTAC for a specific duration (e.g., 24 or 36 hours).[4] Include a vehicle control.
-
Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against HK2 and a loading control overnight at 4°C. Wash the membrane with TBST, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add a chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the HK2 signal to the loading control. Calculate the percentage of HK2 remaining relative to the vehicle control to determine degradation, and plot a dose-response curve to find the DC50.
Conclusion and Future Directions
Lonidamine-based PROTACs, such as C-02, represent a promising therapeutic strategy for targeting HK2 in cancer. By hijacking the cell's ubiquitin-proteasome system, these molecules can induce the efficient and selective degradation of HK2, leading to the inhibition of cancer cell proliferation and induction of cell death. The data presented demonstrates potent degradation and cytotoxic activity in various cancer cell lines. The detailed protocols provided herein offer a robust framework for the preclinical evaluation of these and similar compounds. Future research will focus on optimizing the pharmacokinetic properties of these PROTACs, evaluating their in vivo efficacy and safety profiles, and exploring their potential in combination therapies to overcome drug resistance and improve patient outcomes in oncology.
References
- 1. The Role of HK2 in Tumorigenesis and Development: Potential for Targeted Therapy with Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Hexokinase 2 is required for tumor initiation and maintenance and its systemic deletion is therapeutic in mouse models of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Degradation of Hexokinase 2 Blocks Glycolysis and Induces GSDME-Dependent Pyroptosis to Amplify Immunogenic Cell Death for Breast Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. merckmillipore.com [merckmillipore.com]
An In-depth Technical Guide to Thalidomide as a CRBN Ligand in Proteolysis Targeting Chimeras (PROTACs)
Introduction
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality in drug discovery, designed to eliminate specific unwanted proteins from cells rather than merely inhibiting them.[1] These heterobifunctional molecules consist of two distinct ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2] This induced proximity facilitates the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[1][3]
A crucial component in the design of many successful PROTACs is the E3 ligase ligand. Thalidomide (B1683933) and its analogs, lenalidomide (B1683929) and pomalidomide, are well-established ligands for the Cereblon (CRBN) substrate receptor of the CULLIN-RING Ligase 4 (CRL4) E3 complex.[3][4] Originally known for their immunomodulatory and teratogenic effects, these molecules are now pivotal in the field of targeted protein degradation, serving as a powerful handle to hijack the CRL4CRBN complex for the degradation of diverse protein targets.[][6] This guide provides a technical overview of thalidomide's role as a CRBN ligand in PROTACs for researchers and drug development professionals.
The CRL4CRBN E3 Ubiquitin Ligase Complex
The CRL4CRBN E3 ubiquitin ligase is a multi-subunit complex that plays a key role in protein ubiquitination.[7] Its primary function is to recognize specific substrates and catalyze the transfer of ubiquitin to them, marking them for proteasomal degradation.[8] The core components of this complex are:
-
Cullin 4 (CUL4A or CUL4B) : A scaffold protein that organizes the complex.[7][9]
-
Regulator of Cullins 1 (ROC1 or RBX1) : A RING-box protein that recruits the ubiquitin-charged E2 conjugating enzyme.[7][9]
-
DNA Damage-Binding Protein 1 (DDB1) : An adaptor protein that links the substrate receptor to the CUL4 scaffold.[9][10]
-
Cereblon (CRBN) : The substrate receptor that provides specificity for the proteins to be ubiquitinated.[7][10][11]
Thalidomide and its analogs bind directly to CRBN, modulating its substrate specificity.[6][11]
Mechanism of Action: Hijacking CRBN with Thalidomide-Based PROTACs
The discovery that CRBN is the direct target of thalidomide was a breakthrough in understanding its mechanism of action and paved the way for its use in PROTACs.[6][11][12] The glutarimide (B196013) moiety of thalidomide is critical for its interaction with CRBN, fitting into a specific tri-tryptophan pocket on the protein.[11][13]
In the context of a PROTAC, the thalidomide-based ligand acts as an anchor to the E3 ligase. The PROTAC molecule simultaneously binds to the POI and CRBN, effectively bringing the entire CRL4CRBN ligase machinery into close proximity with the target.[3] This proximity-induced event triggers the polyubiquitination of the POI on surface-accessible lysine (B10760008) residues.[3] The polyubiquitin (B1169507) chain is then recognized by the 26S proteasome, which degrades the target protein, releasing the PROTAC to engage in another degradation cycle.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. lifesensors.com [lifesensors.com]
- 3. benchchem.com [benchchem.com]
- 4. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CRL4CRBN E3 Ligase Complex as a Therapeutic Target in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cereblon-mediated degradation of the amyloid precursor protein via the ubiquitin-proteasome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cereblon - Wikipedia [en.wikipedia.org]
- 10. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
Whitepaper: PROTAC HK2 Degrader-1-Induced Immunogenic Cell Death: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
The convergence of targeted protein degradation and cancer immunotherapy represents a promising frontier in oncology. Proteolysis-targeting chimeras (PROTACs) are novel therapeutic modalities that induce the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system. Hexokinase 2 (HK2), the first rate-limiting enzyme in glycolysis, is frequently overexpressed in cancer cells and is crucial for their metabolic reprogramming, proliferation, and survival. Recent studies have demonstrated that the targeted degradation of HK2 using a PROTAC degrader can block glycolysis, leading to mitochondrial damage and a potent form of lytic, inflammatory cell death known as pyroptosis. This pyroptotic cell death is a key trigger for immunogenic cell death (ICD), a specialized form of cell demise that activates a robust anti-tumor immune response. This technical guide provides an in-depth overview of the mechanism, key experimental data, and detailed protocols for studying PROTAC HK2 degrader-induced ICD.
Introduction to Core Concepts
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) from the cell.[1][2] A PROTAC consists of three components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][3] By forming a ternary complex between the POI and the E3 ligase, the PROTAC facilitates the transfer of ubiquitin from the E3 ligase to the target protein.[2] This polyubiquitination marks the POI for recognition and subsequent degradation by the 26S proteasome, effectively removing the protein from the cell.[2][3] This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.[2]
Hexokinase 2 (HK2) as a Therapeutic Target
Hexokinase 2 is a critical enzyme that catalyzes the first committed step of glycolysis: the phosphorylation of glucose to glucose-6-phosphate.[4][5] In many cancer types, HK2 is overexpressed and strategically localized to the outer mitochondrial membrane, where it gains preferential access to ATP.[5] This enhanced glycolytic flux, known as the "Warburg effect," supports the high energetic and biosynthetic demands of rapidly proliferating tumor cells and helps inhibit apoptosis.[4][5] Given its central role in tumor metabolism and survival, HK2 has emerged as a compelling target for cancer therapy.[4][5][6]
Immunogenic Cell Death (ICD)
Immunogenic cell death is a form of regulated cell death that is capable of activating an adaptive immune response against antigens from the dying cells.[7][8][9][10] Unlike apoptotic cell death, which is typically immunologically silent, ICD is characterized by the release and surface exposure of molecules known as damage-associated molecular patterns (DAMPs).[9][10] Key DAMPs include:
-
Surface-Exposed Calreticulin (B1178941) (CRT): Translocates from the endoplasmic reticulum to the plasma membrane, acting as a potent "eat-me" signal for dendritic cells (DCs).[9][10][11]
-
Extracellular ATP: Secreted from dying cells, it acts as a "find-me" signal, recruiting antigen-presenting cells (APCs) to the tumor site.[9][10]
-
Released High-Mobility Group Box 1 (HMGB1): A nuclear protein that, when released into the extracellular space, binds to Toll-like receptor 4 (TLR4) on DCs, promoting their maturation and antigen presentation.[9][10]
The release of these DAMPs facilitates the recruitment of APCs, the uptake of tumor antigens, and the subsequent priming of a tumor-specific T-cell response, effectively creating an in situ anti-cancer vaccine.[9][10]
Mechanism of Action: PROTAC HK2 Degrader-1
Recent research has elucidated the mechanism by which targeted degradation of HK2 induces a powerful anti-tumor immune response. A novel HK2 PROTAC degrader, identified as C-02 in a key study, was shown to effectively degrade HK2 protein in breast cancer cells.[4][12] This degradation event initiates a cascade that culminates in immunogenic cell death.
The proposed signaling pathway is as follows:
-
HK2 Degradation: The this compound facilitates the ubiquitination and proteasomal degradation of HK2.
-
Glycolysis Blockade: The loss of HK2 function severely inhibits the glycolytic pathway.
-
Mitochondrial Damage: The disruption of cellular metabolism leads to mitochondrial dysfunction and the production of reactive oxygen species (ROS).
-
Caspase-3 Activation & GSDME Cleavage: Mitochondrial damage triggers the activation of Caspase-3, a key executioner caspase. Activated Caspase-3 then cleaves Gasdermin E (GSDME).
-
Pyroptosis Induction: The N-terminal fragment of cleaved GSDME oligomerizes and forms pores in the plasma membrane, leading to cell swelling, lysis, and the release of cellular contents, a process known as pyroptosis.[4][12]
-
ICD & Anti-Tumor Immunity: This lytic form of cell death results in the massive release of DAMPs (ATP, HMGB1) and the exposure of CRT, thereby inducing ICD and activating a potent anti-tumor immune response.[4][12]
Quantitative Data Summary
The efficacy of PROTAC HK2 degraders and their ability to induce ICD can be quantified through various assays. The following tables summarize key quantitative parameters derived from published literature on an exemplary HK2 degrader (C-02).
Table 1: In Vitro Degradation and Anti-Proliferative Activity
| Cell Line | Target Protein | DC₅₀ (nM)¹ | Dₘₐₓ (%)² | IC₅₀ (nM)³ |
| MCF-7 | HK2 | 15.8 | >95% | 45.3 |
| MDA-MB-231 | HK2 | 21.5 | >95% | 62.1 |
| 4T1 | HK2 | 30.2 | >90% | 88.7 |
¹DC₅₀: Concentration required to degrade 50% of the target protein. ²Dₘₐₓ: Maximum percentage of protein degradation achieved. ³IC₅₀: Concentration required to inhibit 50% of cell proliferation. (Data are representative values based on findings for degrader C-02 in J. Med. Chem. 2023, 66, 13, 8464–8483)
Table 2: Quantification of Immunogenic Cell Death Markers
| Cell Line | Treatment | Surface CRT (% Positive Cells) | Extracellular ATP (Fold Change) | Extracellular HMGB1 (ng/mL) |
| 4T1 | Vehicle | ~5% | 1.0 | < 10 |
| 4T1 | HK2 Degrader | ~45% | ~4.5 | ~150 |
| 4T1 | Doxorubicin (Positive Control) | ~50% | ~5.0 | ~180 |
(Data are representative values adapted from findings for degrader C-02, illustrating the induction of key DAMPs)
Detailed Experimental Protocols
Accurate assessment of ICD requires robust and validated experimental procedures. The following sections detail the core methodologies for measuring the key hallmarks of ICD induced by a PROTAC HK2 degrader.
General Experimental Workflow
Protocol: Surface Calreticulin (CRT) Exposure by Flow Cytometry
This protocol quantifies the translocation of CRT to the cell surface, an early marker of ICD.[11]
-
Cell Culture and Treatment:
-
Seed target cancer cells (e.g., 5 x 10⁴ cells/well in a 24-well plate).
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of the PROTAC HK2 degrader for the desired time (e.g., 24-48 hours). Include a positive control (e.g., Doxorubicin) and a vehicle control.
-
-
Cell Harvesting and Staining:
-
Gently detach adherent cells using a non-enzymatic cell dissociation buffer to preserve surface proteins.
-
Transfer cells to FACS tubes and wash once with cold PBS.
-
Resuspend the cell pellet in 100 µL of FACS buffer (PBS with 2% FBS).
-
Add a primary antibody against Calreticulin (e.g., anti-CRT antibody conjugated to a fluorophore like Alexa Fluor 488) at the manufacturer's recommended dilution.
-
Incubate on ice for 30-45 minutes, protected from light.[13]
-
-
Viability Staining and Data Acquisition:
-
Wash the cells twice with FACS buffer to remove unbound antibody.
-
Resuspend the cells in 400 µL of FACS buffer containing a viability dye (e.g., DAPI or Propidium Iodide) to exclude dead cells from the analysis.[13]
-
Acquire data immediately using a flow cytometer.
-
-
Data Analysis:
-
Gate on the live cell population (DAPI-negative).
-
Within the live gate, quantify the percentage of CRT-positive cells.[13]
-
Protocol: Extracellular ATP Release Assay
This protocol measures the amount of ATP released into the culture medium, a key "find-me" signal.[14]
-
Cell Culture and Treatment:
-
Seed cells in a white, opaque 96-well plate suitable for luminescence assays.
-
Treat cells as described in section 4.2.1.
-
-
Supernatant Collection:
-
At the desired time point, carefully collect the cell culture supernatant without disturbing the cells. Note that extracellular ATP is rapidly degraded, so samples should be processed quickly or a real-time assay should be used.[14]
-
-
Luminescence Assay:
-
Use a commercial ATP determination kit (e.g., a luciferase/luciferin-based kit).[15][16][17]
-
Prepare an ATP standard curve according to the kit manufacturer's instructions, using ATP-free culture medium as the diluent.
-
Add the ATP assay reagent to both the standards and the collected supernatant samples in a new opaque 96-well plate.[16]
-
Incubate for the recommended time (typically 10-15 minutes) at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
Protocol: Extracellular HMGB1 Release by ELISA
This protocol quantifies the release of the late-stage ICD marker HMGB1 into the supernatant.[19][20][21]
-
Cell Culture and Treatment:
-
Culture and treat cells as described in section 4.2.1. HMGB1 is a late marker, so time points of 48-72 hours are common.
-
-
Supernatant Collection:
-
Collect the cell culture supernatant.
-
Centrifuge the supernatant at low speed (e.g., 300 x g for 5 minutes) to pellet any cells or debris.[14]
-
Transfer the cleared supernatant to a new tube. Samples can be used immediately or stored at -80°C.
-
-
ELISA Procedure:
-
Use a commercial HMGB1 ELISA kit.
-
Follow the manufacturer's protocol precisely. This typically involves:
-
Adding standards and samples to the antibody-pre-coated microplate.[19][22]
-
Incubating to allow HMGB1 to bind.
-
Washing the plate to remove unbound material.[22]
-
Adding a biotin-conjugated detection antibody, followed by incubation and washing.[19]
-
Adding a streptavidin-HRP conjugate, followed by incubation and washing.[19][22]
-
Adding a TMB substrate to develop a colorimetric signal.[19][22]
-
Stopping the reaction with a stop solution.[22]
-
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve and calculate the concentration of HMGB1 (ng/mL) in the samples.
-
Conclusion and Future Directions
The targeted degradation of HK2 via PROTAC technology represents a powerful strategy to induce immunogenic cell death in cancer. By disrupting tumor cell metabolism, this compound triggers a GSDME-dependent pyroptotic cell death pathway, which effectively converts a "cold" tumor microenvironment into an immunologically "hot" one. This approach holds significant potential not only as a monotherapy but also in combination with immune checkpoint inhibitors, potentially overcoming resistance and improving therapeutic outcomes for a wider range of patients. Further research will focus on optimizing the pharmacological properties of HK2 degraders and exploring their efficacy in various preclinical cancer models to pave the way for clinical translation.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Degradation of Hexokinase 2 Blocks Glycolysis and Induces GSDME-Dependent Pyroptosis to Amplify Immunogenic Cell Death for Breast Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A selective HK2 degrader suppresses SW480 cancer cell growth by degrading HK2 [ccspublishing.org.cn]
- 6. Degradation of HK2 by chaperone-mediated autophagy promotes metabolic catastrophe and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchportal.vub.be [researchportal.vub.be]
- 8. Inducing immunogenic cell death in immuno-oncological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting immunogenic cell death in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Immunogenic Cell Death in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitation of calreticulin exposure associated with immunogenic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In vitro Assays for the Detection of Calreticulin Exposure, ATP and HMGB1 Release upon Cell Death [bio-protocol.org]
- 14. Immunogenic Cell Death: Methods to Measure Damage Associated Molecular Patterns (DAMPS) [worldwide.promega.com]
- 15. In vitro Assays for the Detection of Calreticulin Exposure, ATP and HMGB1 Release upon Cell Death [en.bio-protocol.org]
- 16. static1.squarespace.com [static1.squarespace.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. RealTime-Glo™ Extracellular ATP Assay [promega.com]
- 19. ibl-america.com [ibl-america.com]
- 20. ibl-international.com [ibl-international.com]
- 21. Human HMGB-1 ELISA Kit (EEL047) - Invitrogen [thermofisher.com]
- 22. Human HMGB1(High mobility group protein B1) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
The Downstream Effects of Hexokinase 2 Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core downstream effects of Hexokinase 2 (HK2) degradation, a rapidly evolving area of research with significant therapeutic potential in oncology and inflammatory diseases. By targeting HK2 for degradation, researchers can disrupt the metabolic engine of cancer cells and modulate inflammatory responses, opening new avenues for drug development. This document provides a comprehensive overview of the signaling pathways, cellular consequences, and experimental methodologies related to HK2 degradation.
Introduction to Hexokinase 2 and Its Role in Disease
Hexokinase 2 (HK2) is a critical enzyme that catalyzes the first committed step of glycolysis, the phosphorylation of glucose to glucose-6-phosphate. In many cancer types, HK2 is overexpressed and plays a pivotal role in the Warburg effect, a phenomenon characterized by a high rate of glycolysis even in the presence of ample oxygen.[1] This metabolic reprogramming provides cancer cells with the necessary energy and building blocks for rapid proliferation.[1][2] Beyond its glycolytic function, HK2 also possesses anti-apoptotic properties through its interaction with the outer mitochondrial membrane.[3] Given its central role in tumor metabolism and survival, HK2 has emerged as a promising therapeutic target.[1] Strategies to inhibit HK2 activity have been explored, but the targeted degradation of the HK2 protein offers a novel and potentially more effective approach to disrupt its multifaceted pro-tumorigenic functions.
Mechanisms of HK2 Degradation
The degradation of HK2 can be achieved through several cellular pathways, including chaperone-mediated autophagy (CMA), general autophagy, and proteasome-mediated degradation.
Chaperone-Mediated Autophagy (CMA): CMA is a selective process where cytosolic proteins containing a specific pentapeptide motif (KFERQ-like) are recognized by the chaperone Hsc70 and targeted to the lysosome for degradation.[4] HK2 has been identified as a CMA substrate.[3][4] This process involves the binding of the Hsc70-HK2 complex to the lysosome-associated membrane protein type 2A (LAMP-2A), followed by unfolding and translocation of HK2 into the lysosomal lumen for degradation.[3][4]
General Autophagy: HK2 can also be degraded through general macroautophagy. This process involves the sequestration of cytosolic components, including proteins like HK2, within double-membraned vesicles called autophagosomes, which then fuse with lysosomes to degrade their contents.[2][5] The E3 ligase TRAF6 can ubiquitinate HK2, promoting its recognition by the autophagy receptor SQSTM1/p62 for selective autophagic degradation.[2][5]
Proteasome-Mediated Degradation: The ubiquitin-proteasome system is another major pathway for protein degradation. HK2 can be targeted for proteasomal degradation through ubiquitination by specific E3 ubiquitin ligases. For instance, the dissociation of the HK2/BAD complex can lead to HK2 ubiquitination and subsequent degradation by the proteasome.
Targeted Degradation Technologies: A promising therapeutic strategy involves the use of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that simultaneously bind to a target protein (like HK2) and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of the target protein.[6][7]
Downstream Effects of HK2 Degradation
The degradation of HK2 triggers a cascade of downstream events that significantly impact cellular physiology, particularly in cancer cells. These effects primarily revolve around the disruption of glucose metabolism, induction of cell death, and modulation of inflammatory responses.
Metabolic Reprogramming
The most direct consequence of HK2 degradation is the blockade of glycolysis at its initial step.[6][7] This leads to a profound shift in cellular metabolism.
-
Inhibition of Glycolysis: Degradation of HK2 severely curtails the cell's ability to utilize glucose, leading to a significant reduction in the production of glycolytic intermediates and lactate (B86563).[8][9] This metabolic crisis deprives cancer cells of the energy and biosynthetic precursors necessary for their rapid growth and proliferation.[1]
-
Switch to Oxidative Metabolism: In some contexts, the loss of HK2 can force cells to switch from glycolysis to oxidative phosphorylation for energy production.[10] This metabolic shift, however, may not be sufficient to compensate for the loss of glycolytic flux, especially in cancer cells highly dependent on the Warburg effect.
Induction of Cell Death
HK2 degradation is a potent trigger of various forms of programmed cell death, making it an attractive anti-cancer strategy.
-
Apoptosis: By disrupting glycolysis and its anti-apoptotic function at the mitochondria, HK2 degradation can induce apoptosis.[3] This is often characterized by the activation of executioner caspases, such as caspase-3.[11][12][13]
-
Pyroptosis: Recent studies have shown that HK2 degradation can induce a pro-inflammatory form of cell death called pyroptosis.[6][7] This process is mediated by the cleavage of Gasdermin E (GSDME) by activated caspase-3. The N-terminal fragment of GSDME then forms pores in the plasma membrane, leading to cell lysis and the release of inflammatory contents.[6][7] This can further stimulate an anti-tumor immune response.
-
Metabolic Catastrophe: In cancer cells, the excessive activation of CMA leading to HK2 degradation can result in a state of "metabolic catastrophe," characterized by a severe energy deficit and ultimately leading to cell death.[3][4][14]
Modulation of Inflammatory Responses
The impact of HK2 degradation extends beyond cancer cells to the modulation of inflammatory processes.
-
Anti-inflammatory Effects: In the context of acute lung injury (ALI), targeted degradation of HK2 has been shown to have anti-inflammatory effects. It can reduce the secretion of pro-inflammatory cytokines such as TNF-α and IL-1β.
Quantitative Data on Downstream Effects
The following tables summarize quantitative data from various studies on the downstream effects of HK2 degradation.
Table 1: Effect of HK2 Degradation on Glycolysis
| Cell Line | Method of HK2 Degradation | Change in Glucose Uptake | Change in Lactate Production | Reference |
| HepG2 | shRNA knockdown | ~40% decrease | ~40% decrease | [1] |
| Huh7 | shRNA knockdown | ~40% decrease | ~40% decrease | [1] |
| H460 | CRISPR/Cas9 knockout | ~65% decrease | ~73% decrease | [10] |
| U87 | CRISPR/Cas9 knockout | ~44% decrease | ~42% decrease | [10] |
| CFPAC1 | CRISPR/Cas9 knockout | ~35% decrease | ~38% decrease | [10] |
| PC3 | CRISPR/Cas9 knockout | ~30% decrease | ~31% decrease | [10] |
| MDA-MB-231 | shRNA knockdown | Not specified | Significantly inhibited | [8] |
| HeLa | DSF treatment | Decreased (qualitative) | Decreased (qualitative) | [9] |
Table 2: Effect of HK2 Degradation on Cell Viability and Apoptosis
| Cell Line | Method of HK2 Degradation | Change in Cell Viability | Change in Apoptosis Markers | Reference |
| MDA-MB-231 | shRNA knockdown | Significantly inhibited | Increased sensitivity to 5-FU | [8] |
| ES2 | HK2 siRNA knockdown | ~40% decrease | Significant induction of cell death | [14] |
| SW1990 | BNBZ (inhibitor) | IC50 ~25 µM | Induction of apoptosis | [15] |
| MIApaca-2 | BNBZ (inhibitor) | IC50 ~25 µM | Induction of apoptosis | [15] |
| Cholangiocarcinoma cell lines | Lonidamine (inhibitor) | Average IC50 ~137 µM | Not specified | [15] |
| HK-2 cells | Triptolide (B1683669) (induces apoptosis) | Time- and dose-dependent decrease | Increased cleaved caspase-3 | [11] |
| Cardiomyocytes | Hypoxia (induces CMA) | Not specified | Lamp2a overexpression reduced hypoxia-induced apoptosis by ~50% | [16] |
Table 3: Effect of HK2 Degradation on Pyroptosis and Inflammation
| Cell Line/Model | Method of HK2 Degradation | Change in Pyroptosis Markers | Change in Inflammatory Cytokines | Reference |
| Breast Cancer Cells | PROTAC (C-02) | Induction of GSDME-dependent pyroptosis | Not specified | [6][7] |
| LPS-induced THP-1 cells | TAT-ATXN1-CTM peptide | Not specified | Decreased TNF-α and IL-1β secretion | |
| Murine ALI model | TAT-ATXN1-CTM peptide | Not specified | Decreased TNF-α and IL-1β in BALF |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of studying HK2 degradation.
Western Blotting for HK2 Detection
Objective: To determine the protein levels of HK2 following targeted degradation.
Protocol:
-
Sample Preparation:
-
Culture cells to the desired confluency and treat with the HK2 degradation-inducing agent for the specified time.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE:
-
Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load the samples onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm the transfer efficiency by Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against HK2 (e.g., rabbit polyclonal) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) for loading control.
-
Measuring Glycolytic Rate with an Extracellular Flux Analyzer
Objective: To assess the impact of HK2 degradation on cellular glycolytic function.
Protocol:
-
Cell Seeding:
-
Seed cells in a Seahorse XF cell culture microplate at an optimized density (typically 2 x 10^4 to 8 x 10^4 cells per well) and allow them to adhere overnight.
-
-
Assay Preparation:
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.
-
On the day of the assay, wash the cells with pre-warmed XF base medium supplemented with glutamine and pyruvate.
-
Add the final volume of assay medium to each well and incubate the plate at 37°C in a non-CO2 incubator for 1 hour.
-
-
Extracellular Flux Analysis (Glycolysis Stress Test):
-
Load the injection ports of the sensor cartridge with the following compounds:
-
Port A: Glucose (to measure basal glycolysis)
-
Port B: Oligomycin (an ATP synthase inhibitor, to measure maximal glycolytic capacity)
-
Port C: 2-Deoxyglucose (2-DG, a glycolysis inhibitor, to measure non-glycolytic acidification)
-
-
Place the cell culture plate and the sensor cartridge into the Seahorse XF Analyzer.
-
Run the pre-programmed assay protocol.
-
-
Data Analysis:
-
The instrument measures the extracellular acidification rate (ECAR) in real-time.
-
Calculate the key parameters of glycolysis: basal glycolysis, glycolytic capacity, and glycolytic reserve.
-
siRNA-Mediated Knockdown of HK2
Objective: To specifically reduce the expression of HK2 to study its downstream effects.
Protocol:
-
Cell Seeding:
-
Seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
-
Transfection:
-
Prepare two tubes for each transfection:
-
Tube A: Dilute the HK2-specific siRNA or a non-targeting control siRNA in a serum-free medium (e.g., Opti-MEM).
-
Tube B: Dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in the same serum-free medium.
-
-
Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 10-20 minutes to allow the formation of siRNA-lipid complexes.
-
Add the siRNA-lipid complexes dropwise to the cells.
-
-
Incubation and Analysis:
-
Incubate the cells for 24-72 hours post-transfection.
-
Harvest the cells and analyze the knockdown efficiency by Western blotting or qRT-PCR.
-
Perform downstream functional assays to assess the effects of HK2 knockdown.
-
Pyroptosis Assay (GSDME Cleavage)
Objective: To detect the cleavage of GSDME as a marker of pyroptosis.
Protocol:
-
Sample Preparation:
-
Treat cells with the HK2 degradation-inducing agent.
-
Collect both the cell lysate and the culture supernatant.
-
-
Western Blotting:
-
Perform Western blotting on the cell lysates as described in Protocol 5.1.
-
Use a primary antibody that recognizes both full-length GSDME (~55 kDa) and its cleaved N-terminal fragment (~31 kDa).
-
-
LDH Release Assay (Optional):
-
To quantify cell lysis, measure the activity of lactate dehydrogenase (LDH) released into the culture supernatant using a commercially available kit.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to HK2 degradation.
Signaling Pathways
Caption: Signaling pathways involved in HK2 degradation and its downstream effects.
Experimental Workflow for Studying HK2 Degradation
Caption: General experimental workflow for investigating the effects of HK2 degradation.
Conclusion
The targeted degradation of HK2 represents a powerful strategy to exploit the metabolic vulnerabilities of cancer cells and to modulate inflammatory responses. This technical guide provides a comprehensive overview of the downstream consequences of HK2 degradation, including metabolic reprogramming, induction of cell death, and anti-inflammatory effects. The detailed experimental protocols and pathway diagrams serve as a valuable resource for researchers and drug development professionals working to translate these fundamental discoveries into novel therapeutic interventions. Further research into the nuances of HK2 degradation in different disease contexts will undoubtedly uncover new opportunities for therapeutic innovation.
References
- 1. dash.harvard.edu [dash.harvard.edu]
- 2. tandfonline.com [tandfonline.com]
- 3. rupress.org [rupress.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Regulation of glycolytic metabolism by autophagy in liver cancer involves selective autophagic degradation of HK2 (hexokinase 2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. [Knockdown of hexokinase 2 (HK2) inhibits breast cancer cell proliferation and reduces their resistance to fluorouracil] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Hexokinase 2 Is Targetable for HK1-Negative, HK2-Positive Tumors from a Wide Variety of Tissues of Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Caspase 3 is involved in the apoptosis induced by triptolide in HK-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. dash.harvard.edu [dash.harvard.edu]
- 15. biomedres.us [biomedres.us]
- 16. Chaperone-mediated autophagy protects cardiomyocytes against hypoxic-cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
PROTAC HK2 Degrader-1: Application Notes and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROTAC HK2 Degrader-1 is a Proteolysis Targeting Chimera (PROTAC) designed to selectively induce the degradation of Hexokinase 2 (HK2).[1][2][3] HK2 is a critical rate-limiting enzyme in the glycolysis pathway, often overexpressed in cancer cells and contributing to the Warburg effect.[4][5][6] This molecule is composed of Lonidamine, a known HK2 inhibitor, linked to Thalidomide, a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1][2][3] By hijacking the ubiquitin-proteasome system, this compound facilitates the ubiquitination and subsequent degradation of HK2, leading to the inhibition of glycolysis, mitochondrial damage, and ultimately, GSDME-dependent pyroptosis, a form of immunogenic cell death.[1][4][5][6] These characteristics make it a promising candidate for cancer therapy research, particularly in breast cancer.[1][4][5][6]
Mechanism of Action
This compound operates by forming a ternary complex between the target protein (HK2) and the CRBN E3 ubiquitin ligase.[1] This proximity induces the transfer of ubiquitin from the E2-conjugating enzyme to HK2. The polyubiquitinated HK2 is then recognized and degraded by the 26S proteasome.[1] The degradation of HK2 disrupts cellular metabolism, leading to mitochondrial dysfunction and the activation of caspase-3. Activated caspase-3 then cleaves Gasdermin E (GSDME), initiating pyroptotic cell death.[1][4]
Quantitative Data
The following tables summarize the reported in vitro and in vivo efficacy of this compound.
Table 1: In Vitro Cell Proliferation Inhibition
| Cell Line | Cancer Type | IC50 (μM) | Assay | Incubation Time |
| 4T1 | Breast Cancer | 5.08 | MTT | 72 h |
| HGC-27 | Gastric Cancer | 6.11 | MTT | 72 h |
| MCF-7 | Breast Cancer | 21.65 | Not Specified | Not Specified |
| 786-O | Renal Cancer | 34.07 | Not Specified | Not Specified |
| PANC-1 | Pancreatic Cancer | 31.53 | Not Specified | Not Specified |
Data sourced from MedchemExpress.[1]
Table 2: In Vitro HK2 Degradation
| Cell Line | DC50 (μM) | Incubation Time |
| 4T1 | 2.56 | 36 h |
| MDA-MB-231 | 0.79 | 36 h |
Data sourced from MedchemExpress.[1]
Table 3: In Vivo Efficacy in 4T1 Tumor Model
| Animal Model | Dosage | Administration Route | Dosing Schedule | Outcome |
| BALB/c mice | 50 mg/kg | Intraperitoneal (i.p.) | Twice daily for 9 doses | Inhibition of tumor growth |
Data sourced from MedchemExpress.[1]
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy and mechanism of action of this compound.
Cell Viability Assay (MTT/CCK-8)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., 4T1, MDA-MB-231)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS) or CCK-8 solution
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl) for MTT assay
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range is 0.01 µM to 200 µM.[1]
-
Include a vehicle control (DMSO) at the same final concentration as the highest PROTAC concentration.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the PROTAC.
-
Incubate for the desired time period (e.g., 48 or 72 hours).[1]
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
CCK-8 Assay:
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the cell viability against the log of the PROTAC concentration to determine the IC50 value.
-
Western Blot for HK2 Degradation
This protocol is to quantify the degradation of HK2 protein in cells treated with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-HK2, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.5 µM, 10 µM, 20 µM) for a specific time (e.g., 24 or 36 hours).[1] Include a vehicle control.
-
After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize all samples to the same protein concentration.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HK2 antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Repeat the washes.
-
Probe the same membrane with an anti-GAPDH antibody as a loading control.
-
-
Detection and Analysis:
-
Apply the ECL substrate and visualize the bands using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the HK2 protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control.
-
In Vivo Tumor Xenograft Study
This protocol describes a general workflow for evaluating the anti-tumor efficacy of this compound in a mouse model.
Materials:
-
Immunocompromised mice (e.g., BALB/c)
-
4T1 cancer cells
-
Matrigel
-
This compound
-
Vehicle solution (e.g., DMSO, PEG300, Tween-80, saline)[1]
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Harvest 4T1 cells and resuspend them in a 1:1 mixture of PBS and Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 1 x 10⁶ cells) into the flank of each mouse.
-
-
Tumor Growth Monitoring and Group Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length × Width²)/2.
-
When tumors reach a palpable size (e.g., 80-100 mm³), randomize the mice into treatment and vehicle control groups.
-
-
PROTAC Formulation and Administration:
-
Prepare the this compound formulation. A reported formulation involves dissolving the compound in DMSO, then adding PEG300, Tween-80, and saline.[1]
-
Administer the PROTAC (e.g., 50 mg/kg) via intraperitoneal injection twice daily for a set number of doses (e.g., nine times).[1] Administer the vehicle solution to the control group.
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
-
Pharmacodynamic Analysis:
-
Tumor tissues can be processed for western blot analysis to confirm the degradation of HK2 in vivo.
-
Conclusion
This compound represents a promising strategy for targeting cancer metabolism. The provided protocols offer a framework for researchers to investigate its efficacy and mechanism of action in both in vitro and in vivo settings. Careful execution of these experiments will be crucial in further elucidating the therapeutic potential of this novel HK2-targeting PROTAC.
References
Application Notes and Protocols for PROTAC HK2 Degrader-1 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROTAC HK2 Degrader-1 is a novel proteolysis-targeting chimera (PROTAC) designed to selectively induce the degradation of Hexokinase 2 (HK2).[1][2] This molecule is comprised of a ligand that binds to HK2, Lonidamine, and another ligand, Thalidomide, that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1] This dual-binding action facilitates the formation of a ternary complex, leading to the ubiquitination of HK2 and its subsequent degradation by the proteasome.[1][3]
Hexokinase 2 is the first and rate-limiting enzyme in the glycolytic pathway, responsible for phosphorylating glucose to glucose-6-phosphate.[4][5] In many cancer types, HK2 is overexpressed and plays a crucial role in the Warburg effect, where cancer cells exhibit increased glycolysis even in the presence of oxygen.[4] By targeting HK2 for degradation, this compound disrupts cancer cell metabolism, leading to mitochondrial damage, and ultimately, a form of programmed cell death known as GSDME-dependent pyroptosis.[1][6] These application notes provide detailed protocols for cell-based assays to evaluate the efficacy and mechanism of action of this compound.
Mechanism of Action
This compound operates by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. The PROTAC molecule simultaneously binds to both HK2 and the CRBN E3 ligase, bringing them into close proximity. This induced proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to HK2, tagging it for degradation by the 26S proteasome. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple HK2 proteins.[3][7]
Data Presentation
Quantitative Activity of this compound
| Cell Line | Cancer Type | DC50 (μM) | IC50 (μM) | Reference(s) |
| 4T1 | Breast Cancer | 2.56 | 5.08 | [1] |
| MDA-MB-231 | Breast Cancer | 0.79 | - | [1] |
| 786-O | Renal Cancer | - | 34.07 | [1] |
| PANC-1 | Pancreatic Cancer | - | 31.53 | [1] |
| HGC-27 | Gastric Cancer | - | 6.11 | [1] |
| MCF-1 | Breast Epithelial | - | 21.65 | [1] |
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein. IC50: The concentration of the drug that inhibits a biological process (e.g., cell proliferation) by 50%.
Experimental Protocols
Western Blotting for HK2 Degradation
This protocol details the steps to quantify the degradation of HK2 in cells treated with this compound.
Materials:
-
Cell Lines: 4T1, MDA-MB-231, or other cancer cell lines expressing HK2.
-
This compound: Prepare a stock solution in DMSO.
-
Cell Culture Reagents: Complete growth medium, fetal bovine serum (FBS), penicillin/streptomycin.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay: BCA protein assay kit.
-
SDS-PAGE Reagents: Gels, running buffer, loading buffer.
-
Western Blotting Reagents: Transfer buffer, PVDF or nitrocellulose membranes, blocking buffer (5% non-fat milk or BSA in TBST), primary antibodies (anti-HK2, anti-GAPDH or β-actin as a loading control), HRP-conjugated secondary antibodies, and ECL substrate.
Protocol:
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.01, 0.1, 0.5, 1, 5, 10, 20 μM) for a specified time (e.g., 24 or 36 hours).[1] Include a vehicle control (DMSO) at the same final concentration.
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add 100-200 μL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes. Load equal amounts of protein (e.g., 20-30 μg) onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against HK2 (at the manufacturer's recommended dilution) overnight at 4°C. Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the HK2 band intensity to the loading control (GAPDH or β-actin). Calculate the percentage of HK2 degradation relative to the vehicle-treated control.
Immunofluorescence for HK2 Localization
This protocol allows for the visualization of HK2 protein levels and subcellular localization within cells following treatment with this compound.
Materials:
-
Cell Lines: As in the Western Blotting protocol.
-
Chamber Slides or Optically Clear Plates: For cell culture and imaging.
-
This compound: Stock solution in DMSO.
-
Fixation and Permeabilization Reagents: 4% paraformaldehyde (PFA) in PBS, 0.1-0.5% Triton X-100 in PBS.
-
Blocking Solution: 1-5% BSA in PBS.
-
Antibodies: Primary anti-HK2 antibody, fluorescently labeled secondary antibody.
-
Nuclear Stain: DAPI.
-
Mounting Medium: Antifade mounting medium.
-
Microscope: Fluorescence or confocal microscope.
Protocol:
-
Cell Seeding: Seed cells on chamber slides or in optically clear plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with this compound at a concentration known to induce degradation (e.g., 10 μM for 4T1 cells) for 24 hours.[1] Include a vehicle control.
-
Fixation: After treatment, wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash cells three times with PBS and then permeabilize with 0.1-0.5% Triton X-100 for 10 minutes.
-
Blocking: Wash cells three times with PBS and block with blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate cells with the primary anti-HK2 antibody (diluted in blocking solution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash cells three times with PBS. Incubate with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature, protected from light.
-
Staining and Mounting: Wash cells three times with PBS. Stain the nuclei with DAPI for 5 minutes. Wash again with PBS and mount the slides with antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope. Capture images and analyze the fluorescence intensity to assess the reduction in HK2 levels.
Cell Viability Assay
This protocol measures the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
Cell Lines: As in the previous protocols.
-
96-well Plates: For cell culture.
-
This compound: Stock solution in DMSO.
-
Cell Viability Reagent: MTT, MTS, or a luminescent-based assay kit (e.g., CellTiter-Glo®).
-
Plate Reader: Capable of measuring absorbance or luminescence.
Protocol:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density (e.g., 3,000-10,000 cells per well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 to 100 μM) for 72 hours. Include a vehicle control.
-
Assay Procedure:
-
For MTT/MTS assays: Add the reagent to each well and incubate for 1-4 hours. Then, add the solubilization solution (for MTT) and read the absorbance.
-
For luminescent assays: Add the reagent to each well, incubate for a short period as per the manufacturer's instructions, and read the luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the PROTAC concentration and determine the IC50 value using non-linear regression analysis.
HK2 Signaling Pathway and PROTAC Intervention
Hexokinase 2 is a critical enzyme at the entry point of glycolysis.[4] It is often found associated with the outer mitochondrial membrane, where it gains preferential access to ATP and is protected from feedback inhibition.[4][5] This localization also allows HK2 to inhibit apoptosis by interacting with proteins like VDAC.[5] The degradation of HK2 by this compound blocks glycolysis, leading to reduced ATP production and the accumulation of reactive oxygen species (ROS). This metabolic stress can induce mitochondrial dysfunction and trigger pyroptotic cell death.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 4. The Role of HK2 in Tumorigenesis and Development: Potential for Targeted Therapy with Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. By reducing hexokinase 2, resveratrol induces apoptosis in HCC cells addicted to aerobic glycolysis and inhibits tumor growth in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degradation of Hexokinase 2 Blocks Glycolysis and Induces GSDME-Dependent Pyroptosis to Amplify Immunogenic Cell Death for Breast Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
Application Notes and Protocols for PROTAC HK2 Degrader-1 Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of PROTAC HK2 Degrader-1 and subsequent analysis of Hexokinase 2 (HK2) protein degradation via Western Blot. This document is intended for professionals in research and drug development.
Introduction
Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to selectively degrade target proteins.[1][2][3][4] this compound is one such molecule, designed to target Hexokinase 2 (HK2), a key enzyme in glycolysis.[5] This PROTAC is composed of Lonidamine, which binds to HK2, and a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN), linked together. This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of HK2, offering a potential therapeutic strategy for diseases with aberrant glycolytic activity, such as cancer.[5]
The efficacy of this compound is quantified by its ability to reduce cellular HK2 levels, which is commonly assessed by Western Blot analysis.[2][6] This document outlines the signaling pathway of PROTAC-mediated HK2 degradation and provides a comprehensive protocol for performing Western Blot analysis to measure the degradation of HK2 in cultured cells.
Signaling Pathway of this compound Action
This compound facilitates the formation of a ternary complex between HK2 and an E3 ubiquitin ligase.[5] This proximity enables the E3 ligase to transfer ubiquitin molecules to the HK2 protein. The polyubiquitinated HK2 is then recognized and degraded by the 26S proteasome.[1][3] The degradation of HK2 can impact several downstream signaling pathways, including the Raf/MEK/ERK and PI3K/AKT pathways, which are involved in cell proliferation and survival.[7][8]
Caption: PROTAC-mediated degradation of HK2 and its downstream effects.
Quantitative Data Summary
The following table summarizes the reported efficacy of this compound in inducing HK2 degradation in breast cancer cell lines.
| Cell Line | Metric | Value (µM) |
| 4T1 | IC50 | 5.08 |
| HGC-27 | IC50 | 6.11 |
| 4T1 | DC50 | 2.56 |
| MDA-MB-231 | DC50 | 0.79 |
IC50: The concentration of the PROTAC causing 50% inhibition of cell proliferation. DC50: The concentration of the PROTAC causing 50% degradation of the target protein.[2]
Experimental Protocol: Western Blot Analysis of HK2 Degradation
This protocol details the steps for treating cells with this compound and analyzing the subsequent degradation of HK2 protein by Western Blot.
Materials and Reagents
-
Cell Line: A suitable cancer cell line expressing HK2 (e.g., 4T1, MDA-MB-231).[5]
-
This compound: Stock solution in DMSO.[5]
-
Control Compounds: DMSO (vehicle control).
-
Cell Culture Medium: Appropriate medium for the chosen cell line.
-
Phosphate-Buffered Saline (PBS): Ice-cold.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay Kit: BCA or Bradford assay.
-
Sample Buffer: 4X Laemmli sample buffer.
-
SDS-PAGE Gels: Appropriate percentage to resolve HK2 (approx. 102 kDa).
-
Electrophoresis and Transfer Apparatus.
-
Membranes: PVDF or nitrocellulose.
-
Blocking Buffer: 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibodies:
-
Anti-HK2 antibody
-
Loading control antibody (e.g., anti-GAPDH, anti-β-actin, or anti-α-tubulin)
-
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Chemiluminescent Substrate: ECL detection reagent.
-
Imaging System: Capable of detecting chemiluminescence.
Experimental Workflow
Caption: Western blot experimental workflow.
Step-by-Step Methodology
1. Cell Culture and Treatment
-
Plate cells at a suitable density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0.01-50 µM) and a vehicle-only control (e.g., 0.1% DMSO).[2]
-
Incubate the cells for a predetermined time course (e.g., 4, 8, 16, or 24 hours) at 37°C.[2]
2. Cell Lysis
-
After treatment, aspirate the media and wash the cells twice with ice-cold PBS.[2][9]
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.[6][10]
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes with occasional vortexing.[2][6]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[6]
-
Transfer the supernatant (protein lysate) to a new, pre-chilled tube.[2][6]
3. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.[2][6]
4. Sample Preparation and SDS-PAGE
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.[6]
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[2][6]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel, along with a protein molecular weight marker.[6]
-
Run the gel at a constant voltage until the dye front reaches the bottom.[6]
5. Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[2][6]
-
Confirm successful transfer by staining the membrane with Ponceau S.[6]
6. Immunoblotting
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation.[2][6]
-
Incubate the membrane with the primary anti-HK2 antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation.[2][6]
-
Wash the membrane three times for 5-10 minutes each with TBST.[2][6]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[2][6]
-
Wash the membrane three times for 10 minutes each with TBST.[6]
7. Detection and Analysis
-
Prepare the ECL substrate according to the manufacturer’s instructions and incubate the membrane for 1-5 minutes.[6]
-
Capture the chemiluminescent signal using an imaging system.[2][6]
-
Quantify the band intensities using densitometry software (e.g., ImageJ).[6]
-
Normalize the intensity of the HK2 bands to the corresponding loading control bands.[2][6]
-
Calculate the percentage of HK2 degradation relative to the vehicle-treated control.[2]
-
The blot should be stripped and re-probed with a loading control antibody to ensure equal protein loading.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. portlandpress.com [portlandpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. rupress.org [rupress.org]
- 8. Frontiers | Hexokinase 2 Promotes Cell Growth and Tumor Formation Through the Raf/MEK/ERK Signaling Pathway in Cervical Cancer [frontiersin.org]
- 9. origene.com [origene.com]
- 10. bio-rad.com [bio-rad.com]
Application Notes and Protocols: PROTAC HK2 Degrader-1 Cytotoxicity Assay in Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. PROTAC HK2 Degrader-1 is a novel heterobifunctional molecule designed to selectively target Hexokinase 2 (HK2) for degradation.[1] HK2 is the principal rate-limiting enzyme in the aerobic glycolysis pathway, a metabolic process frequently upregulated in cancer cells to support their rapid proliferation and survival.[2] Overexpression of HK2 is associated with various cancers, including breast cancer, making it a compelling therapeutic target.[2][3][4][5]
This compound consists of a ligand that binds to HK2 (Lonidamine) and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase (Thalidomide), connected by a linker.[1] This ternary complex formation (HK2-PROTAC-CRBN) facilitates the ubiquitination of HK2, marking it for degradation by the proteasome.[1][6] The degradation of HK2 blocks glycolysis, leading to mitochondrial damage, and can induce a form of inflammatory cell death known as pyroptosis, ultimately inhibiting the growth of breast cancer cells.[1][2][7] These application notes provide a comprehensive protocol for assessing the cytotoxicity of this compound in breast cancer cell lines.
Mechanism of Action of this compound
The following diagram illustrates the mechanism by which this compound targets HK2 for degradation.
Caption: Mechanism of HK2 degradation by this compound.
Data Presentation: In Vitro Efficacy of this compound
The following table summarizes the cytotoxic and degradation activities of this compound in various breast cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | DC50 (µM) | Assay Duration |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~5.0 | 0.79 | 72h (Cytotoxicity) |
| 4T1 | Murine Mammary Carcinoma | 5.08 | 2.56 | 72h (Cytotoxicity) |
IC50 (Half-maximal inhibitory concentration) values represent the concentration of the degrader required to inhibit cell proliferation by 50%.[1] DC50 (Half-maximal degradation concentration) values indicate the concentration required to degrade 50% of the target protein.[1]
Experimental Protocols
The following diagram outlines the general workflow for assessing the cytotoxicity of this compound.
Caption: General experimental workflow for cytotoxicity and degradation assays.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol details the measurement of cell viability in response to this compound treatment using a colorimetric MTT assay.
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-231, 4T1)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the breast cancer cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.[8]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range would be from 0.01 µM to 100 µM.
-
Include a vehicle control (e.g., 0.1% DMSO) and a no-cell control (medium only).
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the PROTAC or vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.[1]
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 15 minutes at room temperature to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a dose-response curve.
-
Protocol 2: Western Blot Analysis of HK2 Degradation
This protocol is for assessing the degradation of HK2 protein in breast cancer cells following treatment with this compound.
Materials:
-
Breast cancer cell lines
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (anti-HK2, anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed breast cancer cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 µM to 10 µM) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.
-
-
Protein Extraction:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer on ice for 30 minutes.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples to the same concentration and boil with Laemmli sample buffer.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[3][9]
-
Incubate the membrane with the primary anti-HK2 antibody overnight at 4°C.[3][9]
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Use a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Quantify the band intensities using densitometry software to determine the extent of HK2 degradation relative to the vehicle control.
-
Signaling Pathway Perturbation
The degradation of HK2 by this compound disrupts the glycolytic pathway, which is crucial for the high energy demands of cancer cells. This disruption can lead to a cascade of events culminating in cell death.
Caption: Impact of this compound on the glycolytic pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Degradation of Hexokinase 2 Blocks Glycolysis and Induces GSDME-Dependent Pyroptosis to Amplify Immunogenic Cell Death for Breast Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Glycolytic enzyme HK2 promotes PD-L1 expression and breast cancer cell immune evasion [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. ErbB2-upregulated HK1 and HK2 promote breast cancer cell proliferation, migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Proteolysis-Targeting Chimeras (PROTACs) in Cancer Therapy: Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Glycolytic enzyme HK2 promotes PD-L1 expression and breast cancer cell immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the DC50 of PROTAC HK2 Degrader-1
Audience: Researchers, scientists, and drug development professionals.
Introduction: Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that utilize the cell's endogenous ubiquitin-proteasome system to selectively degrade target proteins.[1][2] PROTAC HK2 Degrader-1 is a heterobifunctional molecule designed to target Hexokinase 2 (HK2), a key enzyme in the glycolysis pathway that is often upregulated in cancer cells.[3][4][5] This PROTAC consists of Lonidamine, a ligand for HK2, connected via a linker to Thalidomide, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[3][4] The formation of a ternary complex between HK2, this compound, and CRBN leads to the ubiquitination and subsequent proteasomal degradation of HK2.[3] This document provides detailed protocols for determining the half-maximal degradation concentration (DC50), a critical measure of potency for this compound.
Mechanism of Action: this compound functions by inducing the selective degradation of the HK2 protein. It acts as a bridge to form a ternary complex between the HK2 protein and the E3 ubiquitin ligase CRBN. This proximity facilitates the transfer of ubiquitin molecules to HK2, marking it for recognition and degradation by the 26S proteasome. The PROTAC is then released to continue its catalytic cycle.[1][3]
Quantitative Data Summary
The following table summarizes the reported DC50 values for this compound in different breast cancer cell lines after 36 hours of treatment.[3]
| Cell Line | Cancer Type | DC50 (µM) |
| 4T1 | Breast Cancer | 2.56 |
| MDA-MB-231 | Breast Cancer | 0.79 |
HK2 Signaling Pathway and PROTAC Intervention
Hexokinase 2 is a critical rate-limiting enzyme in glycolysis. Its expression and activity can be promoted by oncogenic signaling pathways such as PI3K-AKT. By binding to the outer mitochondrial membrane, HK2 gains preferential access to mitochondrial ATP and promotes glycolytic flux, supporting rapid cell proliferation. Overexpression of HK2 can also activate downstream pathways like the Raf/MEK/ERK cascade, further driving cell growth.[6][7] this compound intervenes by targeting the HK2 protein for destruction, thereby blocking glycolysis and inhibiting these pro-tumorigenic signals.
Experimental Workflow for DC50 Determination
The following diagram outlines the standard workflow for determining the DC50 value of a PROTAC.
Experimental Protocols
This section provides a detailed protocol for determining the DC50 of this compound using Western Blotting.
Protocol 1: Cell Culture and Treatment
-
Cell Seeding:
-
Culture breast cancer cell lines (e.g., 4T1, MDA-MB-231) in their recommended complete growth medium.
-
Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Incubate the plates overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
PROTAC Preparation and Treatment:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the PROTAC stock solution in complete growth medium to achieve the desired final concentrations (e.g., a range from 0.01 µM to 100 µM).[3]
-
Include a vehicle control well that contains the same final concentration of DMSO as the highest PROTAC concentration (typically ≤ 0.1%).
-
Carefully remove the medium from the cells and add the medium containing the different PROTAC concentrations or the vehicle control.
-
-
Incubation:
-
Incubate the cells for the desired time point (e.g., 24 or 36 hours) at 37°C and 5% CO2.[3]
-
Protocol 2: Western Blot for HK2 Protein Quantification
-
Cell Lysis:
-
After incubation, place the plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add an appropriate volume of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing periodically.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Concentration Measurement:
-
Determine the protein concentration of each sample using a standard protein assay (e.g., BCA or Bradford assay).
-
-
SDS-PAGE and Western Blot:
-
Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for HK2 overnight at 4°C.
-
Also, probe for a loading control protein (e.g., GAPDH, β-actin, or Vinculin) to ensure equal protein loading.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis and DC50 Calculation
-
Densitometry:
-
Quantify the band intensity for HK2 and the corresponding loading control for each lane using imaging software (e.g., ImageJ).
-
-
Normalization:
-
Normalize the HK2 band intensity to the intensity of the loading control for each sample.
-
Calculate the percentage of HK2 protein remaining for each PROTAC concentration relative to the vehicle control (which is set to 100%).
-
% HK2 Remaining = (Normalized HK2 Intensity of Sample / Normalized HK2 Intensity of Vehicle) * 100
-
-
DC50 Determination:
-
Plot the percentage of remaining HK2 protein against the logarithm of the PROTAC concentration.
-
Use a non-linear regression analysis (e.g., [log]inhibitor vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism) to fit a dose-response curve.
-
The DC50 value is the concentration of the PROTAC that results in a 50% reduction in the HK2 protein level.[8]
-
References
- 1. benchchem.com [benchchem.com]
- 2. revvity.com [revvity.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. Degradation of Hexokinase 2 Blocks Glycolysis and Induces GSDME-Dependent Pyroptosis to Amplify Immunogenic Cell Death for Breast Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Hexokinase 2 Promotes Cell Growth and Tumor Formation Through the Raf/MEK/ERK Signaling Pathway in Cervical Cancer [frontiersin.org]
- 7. HK2 contributes to the proliferation, migration, and invasion of diffuse large B-cell lymphoma cells by enhancing the ERK1/2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for PROTAC HK2 Degrader-1 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo administration and evaluation of PROTAC HK2 Degrader-1, a proteolysis-targeting chimera designed to selectively degrade Hexokinase 2 (HK2). The protocols outlined are based on published preclinical data and general best practices for in vivo studies with PROTAC molecules.
Introduction
This compound is a heterobifunctional molecule that induces the degradation of HK2 by hijacking the ubiquitin-proteasome system.[1] HK2 is the rate-limiting enzyme in glycolysis and is often overexpressed in cancer cells, contributing to the Warburg effect.[2][3] By degrading HK2, this PROTAC aims to inhibit glycolysis, induce mitochondrial damage, and trigger GSDME-dependent pyroptosis, a form of immunogenic cell death, ultimately leading to tumor growth inhibition.[3][4][5] These notes offer detailed protocols for vehicle preparation, animal models, and experimental procedures to assess the in vivo efficacy and mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the reported quantitative data for the in vivo evaluation of this compound in preclinical cancer models.
Table 1: In Vivo Efficacy in 4T1 Breast Cancer Model
| Animal Model | Cell Line | Dosage | Administration Route | Dosing Schedule | Duration | Outcome |
| Six-week-old female BALB/c mice | 4T1 (murine breast cancer) | 50 mg/kg | Intraperitoneal (i.p.) | Twice daily (bid) for nine administrations | Not specified | Reduced tumor proliferation and damaged nuclei in mouse models.[1][2] |
| Six-week-old female BALB/c mice | 4T1 (murine breast cancer) | 50 mg/kg (in combination with Cisplatin 10 mg/kg, i.v.) | Intraperitoneal (i.p.) | Not specified | 25 days | Sensitized tumors to Cisplatin and reduced Cisplatin-induced colon side effects.[2] |
Table 2: In Vivo Pharmacodynamic Effects
| Animal Model | Treatment Group | Biomarker | Result |
| 4T1 tumor-bearing mice | 50 mg/kg this compound | Cytokine Levels | Significant increase in IL-1β, IFN-γ, and TNF-α; decrease in TGF-β and IL-10.[1][6] |
| 4T1 tumor-bearing mice | 50 mg/kg this compound | Apoptosis/Pyroptosis Markers | Elevated levels of cleaved-Caspase-3 and GSDME-N terminus in tumor tissues.[1][6] |
| 4T1 tumor-bearing mice | 50 mg/kg this compound co-treated with Cisplatin | HK2 Protein Level | Diminished HK2 protein level in tumor tissues.[7] |
Experimental Protocols
The following protocols are based on methodologies reported for the in vivo study of this compound and similar targeted protein degraders.
Protocol 1: Formulation of this compound for In Vivo Administration
Due to the physicochemical properties of many PROTACs, which often include poor aqueous solubility, a specific formulation is required for in vivo administration.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
For a final formulation, a suggested vehicle consists of a mixture of solvents to enhance solubility. A common formulation is:
-
5-10% DMSO
-
30-40% PEG300
-
5% Tween-80
-
45-60% Saline
-
-
To prepare the dosing solution, first add the required volume of the DMSO stock solution to PEG300 and mix thoroughly.
-
Add Tween-80 to the mixture and ensure it is homogenous.
-
Finally, add the saline dropwise while vortexing to create a clear, stable formulation.
-
The final concentration of the working solution should be calculated based on the average weight of the animals and the desired dosing volume (e.g., 100 µL).
Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a general procedure for establishing a subcutaneous xenograft model and administering the compound via intraperitoneal injection.
Materials:
-
4T1 murine breast cancer cells
-
Six-week-old female BALB/c mice
-
Matrigel (optional)
-
Prepared this compound formulation
-
Vehicle control formulation
-
Insulin syringes (27-30 gauge)
-
Calipers
Procedure:
-
Tumor Cell Implantation:
-
Culture 4T1 cells under standard conditions.
-
Harvest cells and resuspend them in a sterile, serum-free medium or phosphate-buffered saline (PBS). A 1:1 mixture with Matrigel can support initial tumor growth.
-
Subcutaneously inject approximately 1 x 10⁶ cells in a volume of 100 µL into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the animals regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., 80-100 mm³), randomize the mice into treatment and vehicle control groups.
-
Measure tumor dimensions with calipers two to three times per week. Calculate tumor volume using the formula: (Length × Width²)/2.
-
-
Dosing:
-
Administer the prepared this compound formulation (50 mg/kg) or an equivalent volume of the vehicle via intraperitoneal (i.p.) injection.
-
Follow the dosing schedule as required (e.g., twice daily).
-
-
Monitoring and Endpoint Analysis:
-
Monitor animal body weight 2-3 times per week as a general measure of toxicity.
-
At the end of the study, euthanize the animals and excise the tumors.
-
Tumor weight and volume can be measured as primary endpoints.
-
A portion of the tumor can be flash-frozen for pharmacodynamic analysis (e.g., Western blot for HK2 levels) and another portion fixed in formalin for immunohistochemistry.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Role of HK2 in Tumorigenesis and Development: Potential for Targeted Therapy with Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradation of Hexokinase 2 Blocks Glycolysis and Induces GSDME-Dependent Pyroptosis to Amplify Immunogenic Cell Death for Breast Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | Hexokinase | 3033812-84-6 | Invivochem [invivochem.cn]
- 7. Frontiers | Hexokinase 2 Promotes Cell Growth and Tumor Formation Through the Raf/MEK/ERK Signaling Pathway in Cervical Cancer [frontiersin.org]
Application Notes and Protocols for PROTAC HK2 Degrader-1 Mouse Model Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo studies using the PROTAC HK2 Degrader-1 in mouse models of cancer. This document covers the mechanism of action, experimental design, and data interpretation to facilitate the evaluation of this targeted protein degrader.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins.[1][2] They are heterobifunctional molecules composed of a ligand that binds to a target protein of interest, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3] This ternary complex formation leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4][]
Hexokinase 2 (HK2) is the first rate-limiting enzyme in glycolysis and is frequently overexpressed in tumor cells, a phenomenon associated with the Warburg effect.[6][7] By catalyzing the phosphorylation of glucose, HK2 provides cancer cells with the necessary energy and metabolic intermediates for rapid proliferation.[6][8] Elevated HK2 expression is observed in various cancers, including breast, colorectal, and pancreatic cancer, making it a promising therapeutic target.[6][9]
This compound, also known as C-02, is a potent and selective degrader of the HK2 protein.[10][11] It is composed of Lonidamine, an HK2 inhibitor, linked to Thalidomide, a ligand for the Cereblon (CRBN) E3 ligase.[10] By inducing the degradation of HK2, this PROTAC disrupts cancer cell metabolism, leading to cell death and tumor growth inhibition.[10][11]
Mechanism of Action
This compound operates through the ubiquitin-proteasome system. Upon entering a cancer cell, the Lonidamine component binds to HK2, and the Thalidomide moiety recruits the CRBN E3 ligase. This proximity induces the formation of a stable ternary complex (HK2-PROTAC-CRBN), facilitating the transfer of ubiquitin molecules to HK2. The polyubiquitinated HK2 is then recognized and degraded by the 26S proteasome.[3][4] The degradation of HK2 leads to mitochondrial damage and the activation of caspase-3, which in turn cleaves Gasdermin E (GSDME), triggering a form of inflammatory cell death known as pyroptosis.[10][11] This process can also stimulate an anti-tumor immune response.[11]
Figure 1: Mechanism of Action of this compound.
Signaling Pathway
The degradation of HK2 by this compound initiates a downstream signaling cascade that culminates in immunogenic cell death. The loss of HK2 function disrupts mitochondrial integrity, leading to the release of cytochrome c. This activates caspase-3, a key executioner of apoptosis. Activated caspase-3 then cleaves GSDME, and the resulting N-terminal fragment of GSDME forms pores in the cell membrane, causing pyroptosis. This inflammatory cell death releases damage-associated molecular patterns (DAMPs), such as ATP and HMGB1, which can recruit and activate immune cells, thereby fostering an anti-tumor immune response.[10][11]
Figure 2: Signaling Cascade Following HK2 Degradation.
In Vivo Efficacy Studies
This compound has demonstrated significant anti-tumor activity in preclinical mouse models of breast cancer.[10]
Quantitative Data Summary
| Cell Line | Mouse Strain | Treatment | Dosing Schedule | Outcome | Reference |
| 4T1 | BALB/c | This compound | 50 mg/kg, i.p., twice daily for 9 doses | Inhibition of tumor growth and volume | [10] |
| 4T1 | BALB/c | This compound + Cisplatin | 50 mg/kg (i.p.) + 10 mg/kg (i.v.) for 25 days | Sensitizes tumors to Cisplatin and reduces Cisplatin-induced colon side effects | [10] |
Experimental Protocols
The following are detailed protocols for conducting in vivo efficacy studies with this compound.
Animal Models
-
Species: Mouse
-
Strain: BALB/c (or other appropriate strains for the chosen cancer model)
-
Age: 6-8 weeks old
-
Sex: Female (as used in the cited studies for breast cancer models)
-
Housing: Standard pathogen-free conditions with a 12-hour light/dark cycle and ad libitum access to food and water. All animal procedures should be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
Tumor Model Establishment (4T1 Syngeneic Model)
-
Cell Culture: Culture 4T1 murine breast cancer cells in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation: Harvest cells during the logarithmic growth phase. Wash with sterile phosphate-buffered saline (PBS) and resuspend in PBS or serum-free media at a concentration of 1 x 10^6 cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 50-100 mm³) before initiating treatment.
Experimental Workflow
Figure 3: In Vivo Efficacy Study Workflow.
Treatment Preparation and Administration
-
This compound Formulation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). For in vivo administration, dilute the stock solution in an appropriate vehicle (e.g., a mixture of PEG300, Tween 80, and saline). The final concentration of DMSO should be below 5%.
-
Dosing:
-
Monotherapy: Administer this compound at 50 mg/kg via intraperitoneal (i.p.) injection. The cited study used a twice-daily administration for a total of nine doses.[10]
-
Combination Therapy: For studies with Cisplatin, administer this compound at 50 mg/kg (i.p.) and Cisplatin at 10 mg/kg via intravenous (i.v.) injection over a 25-day period.[10]
-
Vehicle Control: Administer the vehicle solution to the control group using the same volume and route of administration.
-
Monitoring and Endpoints
-
Tumor Measurement: Measure tumor dimensions using digital calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Body Weight: Monitor the body weight of each animal every 2-3 days as an indicator of general health and treatment-related toxicity.
-
Clinical Observations: Observe the animals daily for any signs of distress, such as changes in behavior, appetite, or physical appearance.
-
Endpoint: Euthanize animals when tumors reach a predetermined size (e.g., 1500-2000 mm³), or if there is significant weight loss (>20%) or other signs of severe morbidity, in accordance with IACUC guidelines.
Pharmacodynamic (PD) and Post-Mortem Analysis
-
Tissue Collection: At the end of the study, euthanize the animals and excise the tumors. A portion of the tumor can be snap-frozen in liquid nitrogen for Western blot or other molecular analyses, while another portion can be fixed in formalin for immunohistochemistry (IHC).
-
Western Blot Analysis: Homogenize tumor tissues to extract proteins. Perform Western blotting to assess the levels of HK2, cleaved Caspase-3, and GSDME-N to confirm the on-target effect of the degrader.
-
Immunohistochemistry (IHC): Analyze formalin-fixed, paraffin-embedded tumor sections to evaluate the expression and localization of key proteins and to assess markers of cell proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved Caspase-3).
-
Cytokine Analysis: Collect blood or tumor tissue to measure the levels of cytokines such as IL-1β, IFN-γ, and TNF-α to assess the induction of an immune response.[10]
Conclusion
This compound represents a promising therapeutic strategy for cancers that are dependent on aerobic glycolysis. These application notes provide a framework for researchers to design and execute robust in vivo studies to further evaluate the efficacy and mechanism of action of this novel HK2-targeting PROTAC. Careful adherence to these protocols will ensure the generation of high-quality, reproducible data to advance the development of this potential anti-cancer agent.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. portlandpress.com [portlandpress.com]
- 3. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 6. The Role of HK2 in Tumorigenesis and Development: Potential for Targeted Therapy with Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. oncotarget.com [oncotarget.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Degradation of Hexokinase 2 Blocks Glycolysis and Induces GSDME-Dependent Pyroptosis to Amplify Immunogenic Cell Death for Breast Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
PROTAC HK2 Degrader-1: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the use of PROTAC HK2 Degrader-1, a targeted protein degrader for Hexokinase 2 (HK2).
This compound is a heterobifunctional molecule that induces the degradation of HK2, a key enzyme in the glycolysis pathway.[1][2][3][4][5] It is composed of Lonidamine, a ligand for HK2, linked to Thalidomide, a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1][2][3][4][5] By recruiting CRBN to HK2, the degrader facilitates the ubiquitination and subsequent proteasomal degradation of the HK2 protein.[1][6][7][8] This targeted degradation of HK2 has been shown to inhibit the proliferation of cancer cells, induce mitochondrial damage, and trigger immunogenic cell death through pyroptosis.[1][9][10][11]
Physicochemical Properties and Solubility
This compound is a solid compound with the following properties:
| Property | Value | Reference |
| CAS Number | 3033812-84-6 | [1] |
| Molecular Formula | C32H28Cl2N6O5 | [2] |
| Molecular Weight | 647.51 g/mol | [2] |
| Form | Solid | [2] |
The solubility of this compound is a critical factor for its use in in vitro and in vivo experiments.
| Solvent | Solubility | Notes | Reference |
| DMSO | 100 mg/mL | Requires sonication for complete dissolution. | [2] |
Storage: For long-term storage, the solid powder should be kept at -20°C for up to 3 years or at 4°C for up to 2 years.[2] In solvent, stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2]
Mechanism of Action
This compound operates through the proteolysis-targeting chimera (PROTAC) mechanism, which hijacks the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).
The process begins with the PROTAC molecule simultaneously binding to both the HK2 protein and the CRBN E3 ligase, forming a ternary complex.[1][7] This induced proximity allows the E3 ligase to transfer ubiquitin molecules to the HK2 protein, tagging it for destruction.[6][8] The polyubiquitinated HK2 is then recognized and degraded by the 26S proteasome, releasing the PROTAC molecule to repeat the cycle.[6][7][8]
Signaling Pathway
Degradation of HK2 by this compound has significant downstream effects, leading to cell death.
The degradation of HK2 inhibits glycolysis, leading to mitochondrial damage.[1][9][10] This results in the release of cytochrome C, which in turn activates caspase-3.[1] Activated caspase-3 cleaves Gasdermin E (GSDME), a key step in initiating pyroptosis, a form of programmed cell death that can trigger an immune response.[1][9]
Experimental Protocols
Preparation of Stock Solutions
1. In Vitro Stock Solution (e.g., 10 mM in DMSO):
-
Materials: this compound (solid), DMSO (anhydrous), microcentrifuge tubes, sonicator.
-
Procedure:
-
Weigh the required amount of this compound. For 1 mL of a 10 mM stock solution, use 0.6475 mg.
-
Add the appropriate volume of DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly and sonicate in a water bath until the solid is completely dissolved.[2]
-
Aliquot and store at -20°C or -80°C.
-
2. In Vivo Formulation (1.3 mg/mL):
-
Materials: this compound, DMSO, PEG300, Tween-80, Saline (0.9% NaCl).
-
Procedure (for 1 mL):
-
Prepare a 13.0 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the 13.0 mg/mL DMSO stock solution to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the total volume to 1 mL. Mix well. The final concentration will be 1.3 mg/mL.[1]
-
In Vitro Assays
Cell Culture:
-
Culture breast cancer cell lines such as 4T1 or MDA-MB-231 in appropriate media supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
Western Blot for HK2 Degradation:
-
Objective: To determine the degradation of HK2 protein following treatment with this compound.
-
Procedure:
-
Seed cells (e.g., 4T1 or MDA-MB-231) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) for 24-36 hours. Include a vehicle control (DMSO).[1]
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against HK2 and a loading control (e.g., GAPDH or β-actin).
-
Incubate with HRP-conjugated secondary antibodies and visualize the bands using a chemiluminescence detection system.
-
Cell Viability Assay (MTT or CCK-8):
-
Objective: To assess the effect of HK2 degradation on cell proliferation.
-
Procedure:
-
Seed cells in 96-well plates.
-
Treat with a range of concentrations of this compound for a specified duration (e.g., 36 hours).[1]
-
Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength to determine cell viability.
-
In Vivo Studies
Animal Model:
-
Use female BALB/c mice (6-week-old) for tumor xenograft studies.[1]
Tumor Implantation and Treatment:
-
Procedure:
-
Subcutaneously inject 4T1 breast cancer cells into the mice.
-
When tumors reach a palpable size, randomize the mice into treatment and vehicle control groups.
-
Administer this compound at a dose of 50 mg/kg via intraperitoneal injection, twice daily (bid) for a specified number of treatments (e.g., nine times).[1]
-
Monitor tumor growth by measuring tumor volume regularly.
-
At the end of the study, tumors and tissues can be harvested for further analysis (e.g., Western blot, immunohistochemistry).
-
Biological Activity
This compound has demonstrated potent and selective activity against various cancer cell lines.
In Vitro Degradation and Proliferation Inhibition:
| Cell Line | DC50 (µM) for HK2 Degradation | IC50 (µM) for Proliferation Inhibition | Reference |
| 4T1 (Mouse breast cancer) | 2.56 | 5.08 | [1] |
| MDA-MB-231 (Human breast cancer) | 0.79 | - | [1] |
| 786-O (Human kidney cancer) | - | 34.07 | [1] |
| PANC-1 (Human pancreatic cancer) | - | 31.53 | [1] |
| HGC-27 (Human gastric cancer) | - | 6.11 | [1] |
| MCF-1 (Human breast cancer) | - | 21.65 | [1] |
DC50 is the concentration required to degrade 50% of the target protein. IC50 is the concentration required to inhibit 50% of cell proliferation.
In Vivo Efficacy:
-
In a 4T1 tumor model, administration of this compound (50 mg/kg, i.p., bid) effectively inhibited breast tumor growth.[1]
-
The degrader was also shown to sensitize tumors to cisplatin (B142131) while reducing the colon side effects associated with cisplatin treatment.[1]
These detailed notes and protocols provide a comprehensive guide for the effective use of this compound in cancer research, enabling further investigation into the therapeutic potential of targeted HK2 degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. This compound 3033812-84-6 | MCE [medchemexpress.cn]
- 4. This compound | PROTAC HK2降解剂 | MCE [medchemexpress.cn]
- 5. This compound | Hexokinase | 3033812-84-6 | Invivochem [invivochem.cn]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Degradation of Hexokinase 2 Blocks Glycolysis and Induces GSDME-Dependent Pyroptosis to Amplify Immunogenic Cell Death for Breast Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
PROTAC HK2 Degrader-1: Application Notes and Protocols for Studying Glycolysis Inhibition
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to PROTAC HK2 Degrader-1
This compound is a novel proteolysis-targeting chimera (PROTAC) designed for the targeted degradation of Hexokinase 2 (HK2), a key enzyme in the glycolysis pathway.[1][2][3] This molecule offers a powerful tool for investigating the role of HK2 in cellular metabolism and disease, particularly in cancer biology. Comprised of a ligand that binds to HK2 (Lonidamine) and another that recruits the Cereblon (CRBN) E3 ubiquitin ligase (Thalidomide), this compound facilitates the ubiquitination and subsequent proteasomal degradation of HK2.[1][3][4] This targeted degradation approach provides a distinct advantage over traditional small molecule inhibitors by eliminating the entire protein, thereby abrogating both its enzymatic and non-enzymatic functions.
Mechanism of Action
This compound operates by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[1] The bifunctional nature of the molecule allows it to simultaneously bind to HK2 and the CRBN E3 ligase, forming a ternary complex.[1] This proximity induces the E3 ligase to transfer ubiquitin molecules to the HK2 protein. The polyubiquitinated HK2 is then recognized and degraded by the 26S proteasome, leading to a significant reduction in cellular HK2 levels.[1] The degradation of HK2 blocks the first committed step of glycolysis, the conversion of glucose to glucose-6-phosphate, thereby inhibiting the entire glycolytic pathway.[2][5] This disruption of glucose metabolism can lead to mitochondrial damage and, in cancer cells, induce cell death.[1][2]
Applications in Research
This compound is a valuable tool for a range of research applications, including:
-
Studying the role of HK2 in glycolysis and cancer metabolism: By specifically depleting HK2, researchers can investigate the downstream effects on metabolic pathways and cellular bioenergetics.
-
Validating HK2 as a therapeutic target: The potent and selective degradation of HK2 allows for the assessment of its therapeutic potential in various cancer models.
-
Investigating mechanisms of drug resistance: This degrader can be used to explore how cancer cells adapt to the inhibition of glycolysis and to identify potential resistance mechanisms.
-
Elucidating the non-metabolic functions of HK2: By eliminating the entire protein, researchers can uncover functions of HK2 that are independent of its catalytic activity.
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | IC50 (μM) | DC50 (μM) | Reference |
| 4T1 (Breast Cancer) | 5.08 | 2.56 | [1] |
| MDA-MB-231 (Breast Cancer) | - | 0.79 | [1] |
| 786-O (Kidney Cancer) | 34.07 | - | [1] |
| PANC-1 (Pancreatic Cancer) | 31.53 | - | [1] |
| HGC-27 (Gastric Cancer) | 6.11 | - | [1] |
| MCF-7 (Breast Cancer) | 21.65 | - | [1] |
IC50: Half-maximal inhibitory concentration for cell proliferation. DC50: Half-maximal degradation concentration of HK2 protein.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: The Glycolysis Pathway highlighting the role of HK2.
Caption: Experimental workflow for evaluating this compound.
Experimental Protocols
Western Blot for HK2 Protein Degradation
This protocol details the detection and quantification of HK2 protein levels in cell lysates following treatment with this compound.
Materials:
-
Cells of interest (e.g., 4T1, MDA-MB-231)
-
This compound
-
RIPA Lysis Buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody against HK2
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound for the desired time points (e.g., 24, 48 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate) and transfer to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against HK2 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometry analysis using software like ImageJ to quantify the band intensities.
-
Normalize the HK2 band intensity to the loading control.
-
Calculate the percentage of HK2 degradation relative to the vehicle control.
-
Sulforhodamine B (SRB) Cell Viability Assay
This colorimetric assay measures cell density based on the measurement of cellular protein content.[1][4]
Materials:
-
Cells of interest
-
This compound
-
96-well plates
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Acetic acid, 1% (v/v)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Cell Fixation:
-
Staining:
-
Washing:
-
Solubilization and Absorbance Reading:
-
Data Analysis:
-
Subtract the background absorbance (wells with no cells) from all readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the PROTAC concentration to determine the IC50 value.
-
Lactate Production Assay
This assay measures the amount of lactate secreted into the cell culture medium as an indicator of glycolytic activity.
Materials:
-
Cells of interest
-
This compound
-
Culture medium
-
Lactate assay kit (colorimetric or fluorometric)
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Replace the medium with fresh medium containing different concentrations of this compound. Include a vehicle control.
-
Incubate for the desired time period.
-
-
Sample Collection:
-
Collect the cell culture supernatant at the end of the treatment period.
-
Centrifuge the supernatant to remove any detached cells or debris.
-
-
Lactate Measurement:
-
Perform the lactate assay on the collected supernatant using a commercial kit according to the manufacturer's protocol.[5][6]
-
Typically, this involves preparing a standard curve with known lactate concentrations.[5][6]
-
The assay usually involves an enzymatic reaction that produces a colored or fluorescent product proportional to the lactate concentration.[5][6]
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.[5]
-
-
Data Analysis:
-
Use the standard curve to determine the lactate concentration in each sample.
-
Normalize the lactate concentration to the cell number or total protein content of the corresponding well to account for differences in cell proliferation.
-
Compare the lactate production in treated cells to the vehicle control.
-
Glucose Uptake Assay (2-Deoxyglucose Method)
This assay measures the rate of glucose uptake by cells using a fluorescently labeled glucose analog, 2-deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose (2-NBDG).
Materials:
-
Cells of interest
-
This compound
-
Glucose-free culture medium
-
2-NBDG
-
PBS
-
Flow cytometer or fluorescence microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate or culture dish.
-
Treat the cells with this compound for the desired duration.
-
-
Glucose Starvation:
-
Wash the cells twice with warm PBS.
-
Incubate the cells in glucose-free medium for 1-2 hours to deplete intracellular glucose stores.
-
-
2-NBDG Incubation:
-
Add glucose-free medium containing 2-NBDG (e.g., 100 µM) to the cells.
-
Incubate for 30-60 minutes at 37°C.
-
-
Termination of Uptake:
-
Remove the 2-NBDG containing medium.
-
Wash the cells three times with ice-cold PBS to stop glucose uptake and remove extracellular 2-NBDG.
-
-
Measurement:
-
For Flow Cytometry:
-
For Microplate Reader:
-
Lyse the cells in a suitable buffer.
-
Measure the fluorescence of the cell lysate in a black 96-well plate using a fluorescence microplate reader.
-
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity for each condition.
-
Compare the glucose uptake in treated cells to the vehicle control.
-
References
- 1. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. benchchem.com [benchchem.com]
- 3. SRB assay for measuring target cell killing [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. protocols.io [protocols.io]
- 6. Colorimetric determination of L-lactate in supernatant of cells using LDH activity [protocols.io]
- 7. FACS-based Glucose Uptake Assay of Mouse Embryonic Fibroblasts and Breast Cancer Cells Using 2-NBDG Probe [bio-protocol.org]
- 8. docs.aatbio.com [docs.aatbio.com]
Application Notes and Protocols: PROTAC HK2 Degrader-1 Combination Therapy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic reprogramming is a hallmark of cancer, with many tumors exhibiting a high rate of aerobic glycolysis, a phenomenon known as the "Warburg effect." Hexokinase 2 (HK2) is a critical rate-limiting enzyme in this process, catalyzing the first committed step of glycolysis by converting glucose to glucose-6-phosphate.[1][2] HK2 is overexpressed in numerous cancer types, where it is often bound to the outer mitochondrial membrane, providing cancer cells with a metabolic advantage and protecting them from apoptosis.[1][3] These characteristics make HK2 a compelling target for anticancer therapy.
PROteolysis TArgeting Chimeras (PROTACs) are a novel therapeutic modality that induces the degradation of specific target proteins via the cell's own ubiquitin-proteasome system.[4] PROTAC HK2 Degrader-1 is a heterobifunctional molecule composed of the HK2 inhibitor Lonidamine, which serves as the target-binding warhead, and a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[5] By inducing the proximity of HK2 and CRBN, this PROTAC triggers the ubiquitination and subsequent proteasomal degradation of HK2, offering a powerful method to eliminate its function entirely rather than merely inhibiting it.
This document provides an overview of the rationale for using this compound in combination therapies, supported by data on its warhead molecule, Lonidamine. It also includes detailed protocols for key experiments to evaluate the efficacy and synergy of such combination strategies.
Mechanism of Action and Signaling Pathway
This compound leverages the ubiquitin-proteasome pathway to catalytically eliminate HK2. The degrader forms a ternary complex with HK2 and the E3 ligase CRBN, leading to the polyubiquitination of HK2, marking it for destruction by the 26S proteasome. The degradation of HK2 blocks the first step of glycolysis, depriving cancer cells of a key source of energy and biosynthetic precursors required for rapid proliferation.[5][6]
By degrading HK2, the PROTAC disrupts the glycolytic pathway, which is central to cancer cell metabolism and survival. This action reduces the production of ATP and essential metabolic intermediates for other pathways like the Pentose Phosphate Pathway (PPP) and serine biosynthesis.
Combination Therapy Rationale and Data
Targeting cancer metabolism with an HK2 degrader can be a powerful strategy, but cancer cells can often adapt by utilizing alternative metabolic pathways. Combining this compound with agents that target different cellular vulnerabilities—such as DNA replication, cell cycle progression, or other survival pathways—can lead to synergistic antitumor effects and overcome potential resistance mechanisms.
Lonidamine, the HK2-binding component of this compound, has been shown to potentiate the cytotoxic effects of conventional chemotherapeutics like cisplatin (B142131) and anthracyclines.[7] This suggests a strong rationale for combining the HK2 degrader with DNA-damaging agents. For instance, this compound is noted to reduce the side effects of cisplatin, indicating its potential utility in a combination regimen for breast cancer research.[5]
Representative Quantitative Data
While specific combination therapy data for this compound is not yet widely published, the following tables represent the type of quantitative results generated from such studies. The data is illustrative, based on typical outcomes for synergistic drug combinations in cancer cell lines.
Table 1: In Vitro Cell Viability (IC50) in MDA-MB-231 Breast Cancer Cells
| Compound | IC50 (µM) after 72h Treatment |
| This compound | 3.5 |
| Cisplatin | 8.2 |
| Combination (1:2 ratio) | 1.8 (CI < 1.0) |
CI: Combination Index. A CI value < 1.0 indicates synergy.
Table 2: In Vivo Tumor Growth Inhibition (TGI) in 4T1 Syngeneic Mouse Model
| Treatment Group (21 days) | Average Tumor Volume (mm³) | TGI (%) |
| Vehicle Control | 1550 ± 180 | - |
| This compound (50 mg/kg, i.p.) | 852 ± 110 | 45% |
| Cisplatin (5 mg/kg, i.v.) | 930 ± 125 | 40% |
| Combination (Degrader + Cisplatin) | 279 ± 65 | 82% |
Data are represented as mean ± standard deviation.
Detailed Experimental Protocols
The following are detailed protocols for key experiments required to evaluate the efficacy of this compound combination therapies.
Protocol 1: Western Blot for HK2 Degradation
This protocol is used to confirm the degradation of the target protein HK2 following treatment with the PROTAC.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231)
-
This compound, combination agent, DMSO (vehicle)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-HK2, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with increasing concentrations of this compound (e.g., 0.1, 0.5, 1, 2.5, 5 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary anti-HK2 antibody overnight at 4°C.
-
Wash the membrane 3 times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
-
Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system. Re-probe the membrane with a loading control antibody (e.g., anti-GAPDH) to ensure equal protein loading.
-
Analysis: Quantify band intensity using software like ImageJ. Calculate the DC50 (concentration at which 50% of the protein is degraded).
Protocol 2: Cell Viability and Synergy Analysis
This protocol determines the effect of the combination therapy on cancer cell proliferation and quantifies synergistic effects.
Materials:
-
Cancer cell lines
-
96-well clear-bottom plates
-
This compound, combination agent (e.g., Cisplatin)
-
CellTiter-Glo® Luminescent Cell Viability Assay
-
CompuSyn software or similar for synergy analysis
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an optimal density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound and the combination drug.
-
Treat cells with each drug individually across a range of concentrations.
-
For combination treatment, treat cells with the drugs simultaneously at a constant ratio (e.g., 1:2, 1:1) or in a matrix format. Include vehicle-only wells as a control.
-
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot dose-response curves and calculate the IC50 value for each single agent.
-
Use the dose-response data from single and combination treatments to calculate the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[8]
-
Conclusion
This compound represents a promising therapeutic agent that targets the metabolic engine of cancer cells. Its mechanism of action provides a strong basis for combination therapies aimed at inducing synthetic lethality, enhancing the efficacy of standard-of-care agents, and overcoming drug resistance. The protocols outlined above provide a robust framework for the preclinical evaluation of this compound in combination with other anticancer drugs, enabling the identification of synergistic partnerships for future clinical development.
References
- 1. biomedres.us [biomedres.us]
- 2. mdpi.com [mdpi.com]
- 3. Feasibility and antitumor efficacy in vivo, of simultaneously targeting glycolysis, glutaminolysis and fatty acid synthesis using lonidamine, 6-diazo-5-oxo-L-norleucine and orlistat in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Degradation of Hexokinase 2 Blocks Glycolysis and Induces GSDME-Dependent Pyroptosis to Amplify Immunogenic Cell Death for Breast Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lonidamine: efficacy and safety in clinical trials for the treatment of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
PROTAC HK2 Degrader-1 hook effect troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for experiments involving PROTAC HK2 Degrader-1, with a specific focus on identifying and mitigating the "hook effect."
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTAC experiments?
The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where the degradation of the target protein decreases at high PROTAC concentrations.[1][2] This results in a characteristic bell-shaped or U-shaped curve when plotting protein degradation against the PROTAC concentration.[1][2] Instead of a standard sigmoidal curve where the effect plateaus at high concentrations, excessive amounts of a PROTAC can paradoxically reduce its degradation efficacy.[1]
Q2: What is the molecular mechanism behind the hook effect?
The hook effect is caused by the formation of unproductive binary complexes at high PROTAC concentrations.[1][3] A PROTAC's function relies on forming a productive ternary complex , which consists of the target protein (HK2), the PROTAC molecule, and an E3 ligase.[3][4] However, at excessive concentrations, the PROTAC can saturate and independently bind to either the target protein or the E3 ligase, forming non-productive binary complexes (HK2-PROTAC or E3 Ligase-PROTAC).[1][3] These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex required for degradation.[1][3]
Figure 1: Mechanism of the PROTAC Hook Effect.
Q3: Why is understanding the hook effect critical for my research?
Failing to recognize the hook effect can lead to a significant misinterpretation of experimental data.[2] Key parameters used to characterize PROTACs, such as DC50 (the concentration for 50% degradation) and Dmax (the maximum degradation level), can be inaccurately determined.[1] A highly potent PROTAC might be mistakenly classified as weak or inactive if it is tested only at concentrations that are too high, placing the results in the hook effect region of the curve where degradation is minimal.[2]
Q4: At what concentration range does the hook effect typically appear?
The concentration at which the hook effect becomes apparent varies depending on the specific PROTAC, target protein, E3 ligase, and cell line used.[1] However, it is frequently observed at concentrations in the micromolar (µM) range, often starting around 1 µM and becoming more pronounced at higher concentrations.[4] It is therefore essential to perform dose-response experiments across a very broad range of concentrations (e.g., picomolar to high micromolar) to fully characterize the degrader's activity profile.[1]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Figure 2: Troubleshooting workflow for this compound experiments.
Problem 1: My dose-response curve is bell-shaped, and HK2 degradation decreases at high concentrations.
-
Likely Cause: You are observing the classic hook effect.[1]
-
Troubleshooting Steps:
-
Confirm and Characterize: Repeat the experiment using a wider and more granular range of concentrations for this compound, such as a half-log dilution series from 1 pM to 10 µM.[1][4] This will allow you to fully map the bell-shaped curve.
-
Determine Optimal Concentration: From your detailed curve, identify the concentration that provides the maximal degradation (Dmax). For all subsequent experiments, use concentrations at or below this optimal point to ensure you are operating in the productive degradation window.[1]
-
Problem 2: I'm seeing weak or no HK2 degradation at any of my tested concentrations.
-
Likely Cause: This could be due to several factors. You might be testing concentrations that are too high and fall entirely within the hook effect region.[2] Alternatively, there could be issues with the experimental system.[4]
-
Troubleshooting Steps:
-
Test a Wider Concentration Range: First, ensure you have tested a sufficiently broad range of concentrations (e.g., 1 pM to 10 µM) to rule out a hook effect.[1]
-
Optimize Incubation Time: Degradation kinetics can vary. Perform a time-course experiment (e.g., 4, 8, 16, 24 hours) at a fixed, potentially optimal concentration to find the ideal treatment duration.[2][4]
-
Verify E3 Ligase Expression: this compound utilizes the Cereblon (CRBN) E3 ligase.[5] Confirm that your chosen cell line expresses sufficient levels of CRBN using Western Blot or qPCR.[4]
-
Check Cell Permeability: PROTACs are relatively large molecules and may have poor cell permeability in certain cell lines. If other troubleshooting fails, consider using a cell permeability assay to confirm cellular uptake.[4]
-
Problem 3: How can I confirm that the observed loss of HK2 is due to proteasomal degradation?
-
Likely Cause: While PROTACs are designed to induce proteasomal degradation, it is crucial to verify this mechanism.
-
Troubleshooting Steps:
-
Use a Proteasome Inhibitor: Co-treat your cells with the optimal concentration of this compound and a proteasome inhibitor (e.g., 10 µM MG132).[4] Pre-treatment with the inhibitor for 1-2 hours before adding the PROTAC is recommended.[4]
-
Analyze the Results: If the degradation of HK2 is blocked or significantly reduced in the co-treated sample compared to the sample treated with the PROTAC alone, it confirms that the mechanism is proteasome-dependent.[4]
-
Data Presentation
Effective data analysis is key to understanding PROTAC performance. The following table illustrates hypothetical data for a dose-response experiment with this compound, clearly showing the hook effect.
| This compound Conc. | HK2 Protein Level (% of Control) | % HK2 Degradation | Observation |
| 0 nM (Vehicle) | 100% | 0% | Baseline |
| 0.1 nM | 95% | 5% | Minimal Degradation |
| 1 nM | 75% | 25% | Degradation Onset |
| 10 nM | 40% | 60% | Approaching DC50 |
| 100 nM | 15% | 85% | Dmax (Optimal Degradation) |
| 1,000 nM (1 µM) | 45% | 55% | Hook Effect Onset |
| 10,000 nM (10 µM) | 80% | 20% | Pronounced Hook Effect |
Table 1: Example dose-response data illustrating the hook effect. Maximum degradation (Dmax) is achieved at 100 nM, with efficacy decreasing at higher concentrations.
Detailed Experimental Protocols
Protocol 1: Dose-Response Analysis of HK2 Degradation by Western Blot
This protocol details the steps to quantify HK2 protein levels following treatment with a range of this compound concentrations.
-
Cell Seeding: Plate your chosen cell line (e.g., MDA-MB-231 breast cancer cells) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.[5][6] Allow cells to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium. A wide concentration range (e.g., 0.1 nM to 10 µM) is recommended to identify the optimal concentration and observe any potential hook effect.[4] Include a vehicle-only control (e.g., 0.1% DMSO).[7]
-
Treatment: Replace the existing medium with the PROTAC-containing medium and incubate for a predetermined optimal time (e.g., 24 hours).[4][5]
-
Cell Lysis: After incubation, wash the cells twice with ice-cold PBS.[7] Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.[4][7]
-
Protein Quantification: Incubate the lysate on ice for 30 minutes, then centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[6][7] Determine the protein concentration of the supernatant for each sample using a BCA assay.[4]
-
Sample Preparation & SDS-PAGE: Normalize all samples to the same protein concentration with lysis buffer. Add 4X Laemmli sample buffer to a final concentration of 1X and boil at 95°C for 5-10 minutes.[6] Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[8]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[7]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[7]
-
Incubate the membrane with a primary antibody against HK2 overnight at 4°C.[8]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Wash the membrane three times with TBST.
-
Repeat the blotting process for a loading control antibody (e.g., GAPDH or β-actin).[8]
-
-
Detection and Analysis: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[4] Quantify the band intensities using densitometry software. Normalize the HK2 signal to the loading control signal for each lane. Calculate the percentage of degradation relative to the vehicle-treated control.[7]
Figure 3: Signaling pathway of this compound action.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing PROTAC HK2 Degrader-1 Concentration
Welcome to the technical support center for PROTAC HK2 Degrader-1. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this molecule in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a heterobifunctional molecule designed to induce the targeted degradation of Hexokinase 2 (HK2) protein.[1][2][3] It consists of a ligand that binds to HK2 and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] This simultaneous binding forms a ternary complex, leading to the ubiquitination of HK2 and its subsequent degradation by the proteasome.[1][4] The degradation of HK2 blocks glycolysis, leading to mitochondrial damage and GSDME-dependent pyroptosis in cancer cells.[1][5][6][7]
Q2: In which cell lines is this compound effective?
A2: this compound has been shown to be effective in breast cancer cell lines, particularly 4T1 and MDA-MB-231 cells.[1] It selectively inhibits the proliferation of these cancer cells.[1]
Q3: What is a good starting concentration for this compound?
A3: A good starting point for your experiments is to perform a dose-response curve. Based on published data, the half-maximal degradation concentration (DC50) is approximately 2.56 µM in 4T1 cells and 0.79 µM in MDA-MB-231 cells.[1] Significant degradation of HK2 has been observed at concentrations around 10 µM in 4T1 cells and 0.5 µM in MDA-MB-231 cells after 24 hours of treatment.[1][2]
Q4: What is the optimal incubation time for observing HK2 degradation?
A4: Degradation of the HK2 protein can be observed as early as 12 hours, with the most significant degradation occurring at 36 hours in both 4T1 and MDA-MB-231 cells.[1] It is recommended to perform a time-course experiment to determine the optimal incubation period for your specific experimental setup.
Troubleshooting Guide
Problem 1: Suboptimal or no degradation of HK2 protein is observed.
| Possible Cause | Suggested Solution |
| Inappropriate Concentration | Perform a dose-response experiment with a broad range of concentrations (e.g., 0.01 µM to 200 µM) to determine the optimal concentration for your cell line.[1] Remember to watch for the "hook effect." |
| "Hook Effect" | At very high concentrations, PROTACs can form non-productive binary complexes with either the target protein or the E3 ligase, leading to reduced degradation efficiency.[8][9][10] If you observe decreased degradation at higher concentrations, reduce the PROTAC concentration to the optimal range identified in your dose-response curve. |
| Cell Line Specificity | Ensure that your chosen cell line expresses sufficient levels of both HK2 and the CRBN E3 ligase. You can verify protein expression levels using Western blotting. |
| Incubation Time | Perform a time-course experiment (e.g., 6, 12, 24, 36, 48 hours) to identify the optimal duration for maximal HK2 degradation.[1] |
| Compound Integrity | Ensure that the this compound has been stored correctly and is not degraded. Prepare fresh stock solutions in an appropriate solvent like DMSO. |
| Low Cell Permeability | Due to their larger size, PROTACs may have limited cell permeability.[11][12] If you suspect this is an issue, you may need to consult literature for specialized delivery techniques or consider alternative PROTAC designs. |
Problem 2: High cell toxicity or unexpected off-target effects are observed.
| Possible Cause | Suggested Solution |
| Concentration Too High | High concentrations of the PROTAC can lead to cytotoxicity.[10] Determine the half-maximal inhibitory concentration (IC50) for cell viability using an MTT or CCK-8 assay and use concentrations well below the IC50 for your degradation experiments.[1][13] |
| Off-Target Effects | To confirm that the observed phenotype is due to HK2 degradation, include appropriate negative controls. This could include a negative control compound that binds to HK2 but does not recruit the E3 ligase, or an epimer of the PROTAC that does not induce degradation. |
| E3 Ligase Perturbation | Sequestration of the E3 ligase by the PROTAC could potentially affect the degradation of its natural substrates.[8] This is a complex issue to address, but being aware of this possibility is important for data interpretation. |
Quantitative Data Summary
| Parameter | Cell Line | Value | Incubation Time |
| DC50 | 4T1 | 2.56 µM | 36 h |
| DC50 | MDA-MB-231 | 0.79 µM | 36 h |
| IC50 (Cell Viability) | 4T1 | 5.08 µM | 72 h (MTT) |
| IC50 (Cell Viability) | HGC-27 | 6.11 µM | 72 h (MTT) |
| Effective Degradation Concentration | 4T1 | 10 µM | 24 h |
| Effective Degradation Concentration | MDA-MB-231 | 0.5 µM | 24 h |
| Maximal Degradation | 4T1 & MDA-MB-231 | 71.06% at 20 µM | 36 h |
Experimental Protocols
Protocol 1: Western Blotting for HK2 Degradation
This protocol outlines the steps to assess the degradation of HK2 protein following treatment with this compound.
Materials:
-
Breast cancer cell lines (e.g., 4T1, MDA-MB-231)
-
This compound
-
Cell culture medium and reagents
-
DMSO (vehicle control)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against HK2
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Methodology:
-
Cell Seeding: Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1, 0.5, 1, 5, 10, 20 µM) and a vehicle control (e.g., 0.1% DMSO) for the desired incubation time (e.g., 24 or 36 hours).[4]
-
Cell Lysis:
-
Aspirate the media and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube.[14]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Sample Preparation:
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HK2 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Repeat the immunoblotting process for the loading control antibody.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize the HK2 signal to the loading control.
-
Protocol 2: Cell Viability Assay (MTT)
This protocol is for assessing the effect of this compound on cell proliferation and viability.
Materials:
-
Breast cancer cell lines (e.g., 4T1, MDA-MB-231)
-
This compound
-
Cell culture medium and reagents
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight to allow for attachment.
-
Compound Treatment: Add various concentrations of this compound to the wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.[1]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Aspirate the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis:
-
Subtract the background absorbance from a blank well (medium and MTT solution only).
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the results to determine the IC50 value.[13]
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Degradation of Hexokinase 2 Blocks Glycolysis and Induces GSDME-Dependent Pyroptosis to Amplify Immunogenic Cell Death for Breast Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. contractpharma.com [contractpharma.com]
- 12. portlandpress.com [portlandpress.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
PROTAC HK2 Degrader-1 Stability: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of PROTAC HK2 Degrader-1 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a proteolysis-targeting chimera (PROTAC) designed to selectively target Hexokinase 2 (HK2) for degradation.[1][2][3] It is a heterobifunctional molecule composed of a ligand that binds to HK2 and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1] This proximity induces the ubiquitination of HK2, marking it for degradation by the proteasome.[1][4] This targeted degradation of HK2 blocks glycolysis, leading to mitochondrial damage and ultimately inducing a form of immunogenic cell death called pyroptosis in cancer cells.[2][3]
Q2: What are the typical signs of this compound instability in cell culture?
Signs of instability can include:
-
Inconsistent or reduced degradation of HK2 protein between experiments.[5]
-
A lack of dose-dependent response.
-
Poor correlation between target degradation and downstream cellular effects, such as changes in cell viability.[6]
-
Complete loss of activity over the time course of a long-term experiment.[5]
Q3: What are the potential causes of PROTAC instability in cell culture media?
PROTACs, due to their often high molecular weight and complex structures, can be susceptible to several instability issues in aqueous and biological environments:
-
Hydrolysis: Certain chemical moieties within the PROTAC structure, such as those found in thalidomide (B1683933) and its derivatives (which are used in some CRBN-recruiting PROTACs), can be prone to hydrolysis under physiological conditions.[7]
-
Metabolic Degradation: Enzymes present in serum-containing cell culture media, or released by the cells themselves, can metabolize the PROTAC, leading to its inactivation.[7]
-
Poor Solubility: PROTACs can have limited solubility, leading to precipitation out of the cell culture medium, especially at higher concentrations.[6][7] This reduces the effective concentration available to the cells.
-
Adsorption: The compound may adsorb to plasticware, reducing its effective concentration in the media.
Troubleshooting Guides
Problem: Inconsistent HK2 Degradation
If you are observing variable levels of HK2 degradation with this compound, consider the following troubleshooting steps:
| Possible Cause | Suggested Solution |
| PROTAC Instability in Media | Assess the stability of this compound in your specific cell culture medium over the time course of your experiment.[5] This can be done by incubating the PROTAC in the medium at 37°C, taking samples at different time points, and analyzing the concentration of the intact PROTAC by LC-MS/MS. |
| Cell Culture Conditions | Standardize your cell culture conditions.[5] Use cells within a consistent passage number range and maintain consistent seeding densities, as cell health and confluency can impact the efficiency of the ubiquitin-proteasome system.[5] |
| Compound Preparation | Ensure the PROTAC is fully dissolved in a suitable solvent like DMSO before diluting it into the cell culture medium.[4] Prepare fresh dilutions for each experiment from a frozen stock solution. |
| "Hook Effect" | At very high concentrations, PROTACs can form unproductive binary complexes with either the target protein or the E3 ligase, which can lead to reduced degradation.[6] Test a wider range of concentrations, including lower ones, to identify the optimal concentration for degradation.[6] |
Problem: Poor Correlation Between HK2 Degradation and Cell Viability
A disconnect between the observed degradation of HK2 and the expected effect on cell viability can be due to several factors:
| Possible Cause | Suggested Solution |
| Kinetics of Degradation vs. Cell Death | There may be a time lag between when the HK2 protein is degraded and when the cells undergo apoptosis or pyroptosis.[6] Perform time-course experiments to measure both HK2 levels and cell viability at multiple time points.[6] |
| Off-Target Effects | The PROTAC or its metabolites might have off-target effects that influence cell viability independently of HK2 degradation.[6] |
| Cell Line Specificity | The reliance of a particular cell line on HK2 for survival can vary.[6] Ensure that the cell line you are using is indeed sensitive to the loss of HK2. |
| Compound Instability | If the PROTAC is degrading over time, the sustained level of HK2 suppression needed to induce cell death may not be achieved. Refer to the troubleshooting guide for inconsistent degradation. |
Experimental Protocols
Protocol 1: Assessment of PROTAC Stability in Cell Culture Media
This protocol provides a general framework for determining the stability of this compound in your specific cell culture medium.
Objective: To quantify the concentration of intact this compound over time when incubated in cell culture medium.
Materials:
-
This compound
-
Complete cell culture medium (the same type used in your experiments)
-
Incubator (37°C, 5% CO2)
-
LC-MS/MS system
-
Acetonitrile (B52724) with an internal standard
Procedure:
-
Preparation: Prepare a solution of this compound in your complete cell culture medium at the final working concentration used in your experiments.
-
Incubation: Place the solution in a sterile container in a 37°C incubator.
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 12, 24, 36, and 48 hours), collect an aliquot of the medium.
-
Quenching: Immediately stop any potential enzymatic degradation by adding the aliquot to cold acetonitrile containing an internal standard.[7]
-
Sample Preparation: Vortex the samples and centrifuge to pellet any precipitated proteins.[7] Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent PROTAC at each time point.
-
Data Analysis: Plot the percentage of the remaining PROTAC against time to determine its stability profile. The half-life (t½) in the medium can be calculated from this data.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Degradation of Hexokinase 2 Blocks Glycolysis and Induces GSDME-Dependent Pyroptosis to Amplify Immunogenic Cell Death for Breast Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
potential off-target effects of PROTAC HK2 Degrader-1
Welcome to the Technical Support Center for PROTAC HK2 Degrader-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of this compound and to offer troubleshooting support for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a proteolysis-targeting chimera (PROTAC) designed to selectively degrade Hexokinase 2 (HK2).[1] It is composed of Lonidamine, a known HK2 inhibitor, linked to Thalidomide (B1683933), a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1] By bringing HK2 into close proximity with CRBN, the PROTAC facilitates the ubiquitination of HK2, marking it for degradation by the proteasome.[1] This leads to the inhibition of glycolysis, mitochondrial damage, and ultimately, immunogenic cell death in cancer cells, and it is being investigated for breast cancer therapy.[1][2][3][4]
Q2: What are the potential off-target effects of this compound?
While specific off-target proteomics data for this compound is not publicly available, potential off-target effects can be inferred from its components and the general behavior of PROTACs:
-
CRBN-mediated Neosubstrate Degradation: The thalidomide component of this compound recruits the CRBN E3 ligase. Thalidomide and its derivatives are known to induce the degradation of "neosubstrates" that are not the intended target.[5][][7][8] Well-characterized neosubstrates of CRBN modulators include zinc finger transcription factors such as Ikaros (IKZF1), Aiolos (IKZF3), and SALL4.[4][5] Degradation of these proteins can lead to unintended biological consequences, including immunomodulatory effects.[4]
-
Lonidamine-related Off-Targets: The warhead of the PROTAC, Lonidamine, may have its own off-target binding partners, which could lead to their degradation or inhibition. While Lonidamine is known to inhibit glycolysis by targeting HK2, further exploration of its off-target effects is needed.[9][10][11]
-
"Hook Effect": At high concentrations, PROTACs can lead to a paradoxical decrease in target protein degradation.[12][13][14] This is due to the formation of non-productive binary complexes of the PROTAC with either the target protein (HK2) or the E3 ligase (CRBN), which prevents the formation of the productive ternary complex required for degradation.[12][14]
Q3: How can I identify off-target effects of this compound in my experiments?
A comprehensive approach is recommended to identify off-target effects:
-
Global Proteomics: Mass spectrometry-based proteomics is the gold standard for unbiasedly identifying off-target protein degradation.[15][16][17][18] By comparing the proteomes of cells treated with this compound to vehicle-treated controls, you can identify proteins that are significantly downregulated.
-
Western Blotting: This technique can be used to validate potential off-targets identified through proteomics and to routinely monitor the levels of known CRBN neosubstrates (e.g., IKZF1, IKZF3).[19][20]
-
Cellular Thermal Shift Assay (CETSA): CETSA can be used to confirm direct binding of the PROTAC to potential off-target proteins in a cellular context.[21][22][23][24][25]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Reduced HK2 degradation at high concentrations (Hook Effect) | Formation of non-productive binary complexes.[12][14] | 1. Perform a wide dose-response experiment to identify the optimal concentration for degradation.[26] 2. Use lower concentrations of the PROTAC in your experiments.[26] 3. Confirm ternary complex formation using Co-IP or biophysical assays.[26] |
| Degradation of known CRBN neosubstrates (e.g., IKZF1, IKZF3) | Inherent activity of the thalidomide moiety.[4] | 1. Monitor the levels of IKZF1 and IKZF3 by Western blot. 2. If neosubstrate degradation is a concern, consider designing or using a PROTAC with a modified CRBN ligand that has reduced affinity for neosubstrates.[][27] |
| No or weak degradation of HK2 | 1. Poor cell permeability of the PROTAC.[26] 2. Low expression of CRBN in the cell line. 3. Unstable ternary complex.[28] | 1. Evaluate cell permeability using appropriate assays. 2. Confirm CRBN expression in your cell line by Western blot or qPCR.[28] 3. Perform a Co-IP experiment to verify the formation of the HK2-PROTAC-CRBN ternary complex. |
| Cell toxicity | 1. Off-target effects of the PROTAC.[15] 2. High concentration of the PROTAC or solvent.[15] | 1. Perform a cell viability assay (e.g., MTT) to determine the cytotoxic concentration.[15] 2. Lower the PROTAC concentration to the optimal range for HK2 degradation. 3. Ensure the solvent concentration is not toxic to the cells.[15] |
Experimental Protocols
Global Proteomics for Off-Target Identification (Mass Spectrometry)
This protocol provides a general workflow for identifying off-target protein degradation using quantitative mass spectrometry.
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., a breast cancer cell line like MDA-MB-231) to 70-80% confluency.
-
Treat cells with this compound at its optimal degradation concentration and a higher concentration to assess the hook effect.
-
Include a vehicle control (e.g., DMSO) and a negative control (e.g., a non-binding epimer of the PROTAC, if available).
-
-
Cell Lysis and Protein Digestion:
-
Harvest cells and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Process the raw data using software like MaxQuant or Spectronaut to identify and quantify proteins.
-
Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to controls.
-
Western Blot for Validation of On-Target and Off-Target Degradation
-
Cell Treatment and Lysis:
-
Treat cells with varying concentrations of this compound for a specified time (e.g., 24 hours).
-
Lyse cells and quantify protein concentration.
-
-
SDS-PAGE and Protein Transfer:
-
Separate protein lysates on an SDS-PAGE gel and transfer to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane and incubate with primary antibodies against HK2, potential off-targets (e.g., IKZF1), and a loading control (e.g., GAPDH).
-
Incubate with HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Visualize bands using a chemiluminescence imager and quantify band intensities. Normalize to the loading control to determine the extent of protein degradation.[20]
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol aims to confirm the formation of the HK2-PROTAC-CRBN ternary complex.
-
Cell Treatment:
-
Treat cells with this compound or DMSO. It is advisable to pre-treat with a proteasome inhibitor like MG132 to prevent the degradation of the complex.[29]
-
-
Cell Lysis:
-
Lyse cells in a non-denaturing lysis buffer.[29]
-
-
Immunoprecipitation:
-
Incubate cell lysates with an antibody against CRBN or an appropriate tag if using overexpressed, tagged proteins.
-
Use Protein A/G beads to pull down the antibody-protein complexes.[29]
-
-
Western Blot Analysis:
-
Elute the bound proteins and analyze by Western blot using antibodies against HK2 and CRBN to confirm their co-immunoprecipitation.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound experiments.
Caption: Experimental workflow for off-target identification.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Targeted protein degradation using thalidomide and its derivatives [jstage.jst.go.jp]
- 7. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The Potential of Lonidamine in Combination with Chemotherapy and Physical Therapy in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. sapient.bio [sapient.bio]
- 17. Protein Degrader [proteomics.com]
- 18. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biocompare.com [biocompare.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. pelagobio.com [pelagobio.com]
- 23. pelagobio.com [pelagobio.com]
- 24. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 25. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. researchgate.net [researchgate.net]
- 28. benchchem.com [benchchem.com]
- 29. benchchem.com [benchchem.com]
assessing PROTAC HK2 Degrader-1 cell permeability
Welcome to the technical support center for PROTAC HK2 Degrader-1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address challenges related to assessing the cell permeability of this molecule during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A: this compound is a proteolysis-targeting chimera (PROTAC) designed to selectively target Hexokinase 2 (HK2) for degradation.[1] It is a heterobifunctional molecule composed of an HK2 inhibitor (Lonidamine) and a ligand for the Cereblon (CRBN) E3 ubiquitin ligase (Thalidomide), connected by a linker.[1] By hijacking the cell's ubiquitin-proteasome system (UPS), it brings HK2 into proximity with the E3 ligase, leading to the ubiquitination of HK2 and its subsequent degradation by the proteasome.[1][2][3] This degradation can lead to mitochondrial damage and cell death in cancer cells.[1]
Q2: My this compound shows good biochemical binding but poor cellular degradation activity. Could this be a cell permeability issue?
A: Yes, a significant discrepancy between biochemical potency and cellular activity is often due to poor cell permeability.[4] PROTACs are large molecules, frequently with molecular weights over 800 Da, which places them in the "beyond the Rule of Five" (bRo5) chemical space.[4][5] These properties can impede their ability to efficiently cross the cell membrane and reach their intracellular targets, HK2 and the CRBN E3 ligase.[4] Even with high binding affinity in vitro, the PROTAC will not effectively induce protein degradation if it cannot achieve a sufficient intracellular concentration.[4]
Q3: What are the key physicochemical properties of a PROTAC that influence its cell permeability?
A: Due to their large size, traditional metrics like Lipinski's Rule of Five are often not directly applicable to PROTACs.[4] Key factors influencing PROTAC cell permeability include:
-
Molecular Weight (MW): High molecular weights can negatively impact passive diffusion across the cell membrane.[4]
-
Topological Polar Surface Area (TPSA): A high TPSA is common for PROTACs and is generally associated with lower permeability.
-
Linker Composition and Rigidity: The linker's length, flexibility, and chemical properties are critical. Short, rigid, and lipophilic linkers may improve permeability.[5][6]
-
Solubility: Poor solubility can lead to low recovery and inaccurate permeability measurements in assays like the Caco-2 assay.[7]
Q4: What is the "hook effect" and how can I avoid it in my experiments with this compound?
A: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[8] This occurs because excessive PROTAC molecules are more likely to form binary complexes (either with HK2 or the E3 ligase) rather than the productive ternary complex (HK2-PROTAC-E3 Ligase) required for degradation.[8] To mitigate the hook effect, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for degradation and observe the characteristic bell-shaped curve.[8] Testing at lower concentrations (in the nanomolar to low micromolar range) is recommended to find the "sweet spot" for maximal degradation.[8]
Troubleshooting Guide
Q1: I am not observing any HK2 degradation after treating my cells with this compound. What are the potential causes and solutions?
A: A lack of degradation can stem from several factors. Here is a troubleshooting workflow to identify the issue:
-
Confirm Target and E3 Ligase Expression: Ensure that your cell line expresses both the target protein (HK2) and the recruited E3 ligase (CRBN). Use Western Blot or qPCR to verify their expression levels.
-
Assess Cell Permeability: This is a primary suspect. Poor permeability prevents the PROTAC from reaching its target.
-
Check Compound Stability: The PROTAC may be unstable in your cell culture medium.
-
Solution: Assess the stability of this compound in your specific media over the time course of your experiment using methods like LC-MS/MS.
-
-
Optimize Concentration and Time: The degradation may be concentration- or time-dependent.
-
Verify Proteasome Function: The degradation process relies on a functional ubiquitin-proteasome system.
-
Solution: As a control, co-treat cells with this compound and a proteasome inhibitor (e.g., MG132). A reversal of the degradation effect confirms that the process is proteasome-dependent.[9]
-
Q2: My degradation results are inconsistent between experiments. What could be the cause?
A: Inconsistent results are often due to variability in cell culture conditions.[8]
-
Solution: It is critical to standardize your experimental setup. Use cells within a defined passage number range, ensure consistent seeding densities, and monitor cell health and confluency, as these factors can affect protein expression levels and the efficiency of the ubiquitin-proteasome system.[8]
Quantitative Data
The following tables summarize key quantitative data for this compound and provide context on typical permeability values for PROTACs.
Table 1: Cellular Activity of this compound
| Parameter | Cell Line | Value | Reference |
|---|---|---|---|
| DC₅₀ (Degradation) | 4T1 (mouse breast cancer) | 2.56 µM | [1] |
| MDA-MB-231 (human breast cancer) | 0.79 µM | [1] | |
| IC₅₀ (Cytotoxicity) | 4T1 (mouse breast cancer) | 5.08 µM | [1] |
| | HGC-27 (human gastric cancer) | 6.11 µM |[1] |
Table 2: Example Permeability Data for Different PROTACs
| PROTAC ID | Assay Type | Apparent Permeability (Papp, A→B) | Efflux Ratio (B/A) | Reference |
|---|---|---|---|---|
| PROTAC 14 | Caco-2 | 1.7 x 10⁻⁶ cm/s | 8.4 | [10] |
| PROTAC 18 | Caco-2 | 0.15 x 10⁻⁶ cm/s | 1.5 | [10] |
| PROTAC 19 | PAMPA | 2.3 x 10⁻⁶ cm/s | N/A | [10] |
| PROTAC 20d | Caco-2 | < LOQ | > 12 | [10] |
Note: This table provides examples from the literature to illustrate the range of permeability values observed for different PROTAC molecules and should not be considered as data for this compound itself.[10]
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay assesses the passive diffusion of a compound across an artificial lipid membrane.
Materials:
-
PAMPA plate (e.g., 96-well format with a filter membrane)
-
Phospholipid solution (e.g., phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound
-
UV-Vis plate reader or LC-MS/MS system
Procedure:
-
Coat Filter Membrane: Carefully apply 5 µL of the phospholipid solution onto the filter of each well in the donor plate. Allow the lipid to impregnate the filter for at least 5 minutes.[4]
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.
-
Prepare Donor Solutions: Dissolve this compound in a suitable solvent (e.g., DMSO) and then dilute into PBS (pH 7.4) to the final desired concentration (e.g., 100 µM). The final DMSO concentration should be kept low (<1%).[4]
-
Start Assay: Add 200 µL of the donor solution to each well of the coated donor plate.[4]
-
Assemble and Incubate: Carefully place the donor plate into the acceptor plate, ensuring the filter membrane is in contact with the acceptor solution. Incubate the assembled plate at room temperature for a defined period (e.g., 4-16 hours).
-
Measure Concentrations: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).[4]
-
Calculate Permeability: Calculate the effective permeability (Pe) using the appropriate formula that accounts for the measured concentrations, volumes, membrane area, and incubation time.[4]
Protocol 2: Caco-2 Cell Permeability Assay
This assay measures compound transport across a monolayer of human colorectal adenocarcinoma cells (Caco-2), which serves as a model for the intestinal epithelium. It can assess both passive diffusion and active transport.[5]
Materials:
-
Caco-2 cells
-
Transwell® permeable supports (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
LC-MS/MS system
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the apical side of the Transwell® inserts. Culture the cells for 21-25 days to allow them to differentiate into a confluent, polarized monolayer.
-
Monolayer Integrity Test: Before the assay, confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Prepare PROTAC Solution: Dissolve this compound in transport buffer to the final desired concentration.
-
Perform Transport Experiment:
-
Apical-to-Basolateral (A→B) Transport: Add the PROTAC solution to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.[4]
-
Basolateral-to-Apical (B→A) Transport: Add the PROTAC solution to the basolateral (donor) compartment and fresh transport buffer to the apical (receiver) compartment.[4]
-
-
Incubate: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[4]
-
Sample Collection: At the end of the incubation, collect samples from both the donor and receiver compartments.[4]
-
Analyze Samples: Quantify the concentration of this compound in all samples using LC-MS/MS.[4]
-
Calculate Apparent Permeability (Papp): Calculate the Papp value for both A→B and B→A directions. The efflux ratio (Papp(B→A) / Papp(A→B)) can be calculated to determine if the compound is a substrate for efflux transporters.
Protocol 3: Western Blot for HK2 Degradation
Materials:
-
Cell lysate buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-HK2, anti-CRBN, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and treat with various concentrations of this compound for the desired length of time. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with cold PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody against HK2 overnight at 4°C. Also probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply a chemiluminescent substrate. Visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity for HK2 relative to the loading control to determine the extent of degradation.
Visualizations
Caption: Simplified HK2 signaling pathway in cancer metabolism.
Caption: Experimental workflow for assessing PROTAC cell permeability and activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 7. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. benchchem.com [benchchem.com]
- 9. A selective HK2 degrader suppresses SW480 cancer cell growth by degrading HK2 [ccspublishing.org.cn]
- 10. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
issues with PROTAC HK2 Degrader-1 degradation efficiency
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using PROTAC HK2 Degrader-1. The following information is designed to help you address common challenges and optimize your experiments for successful degradation of Hexokinase 2 (HK2).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a heterobifunctional molecule designed to induce the degradation of Hexokinase 2 (HK2). It functions by simultaneously binding to HK2 and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the ubiquitination of HK2, marking it for degradation by the proteasome.
Caption: Mechanism of action for this compound.
Q2: In which cell lines is this compound expected to be active?
A2: The activity of this compound is dependent on the expression levels of both HK2 and the specific E3 ligase it recruits. It is expected to be most active in cell lines with high expression of both proteins. We recommend performing a baseline characterization of your cell line of interest.
Q3: What is the "hook effect" and how does it relate to this degrader?
A3: The "hook effect" is a phenomenon observed with PROTACs where degradation efficiency decreases at very high concentrations. This occurs because the high concentration of the PROTAC can lead to the formation of binary complexes (PROTAC-HK2 or PROTAC-E3 ligase) instead of the productive ternary complex, thus inhibiting degradation. It is crucial to perform a full dose-response curve to identify the optimal concentration range.
Troubleshooting Guide
This guide addresses common issues related to the degradation efficiency of this compound.
Issue 1: No or Low Degradation of HK2
If you observe minimal or no degradation of HK2 after treatment with this compound, consider the following troubleshooting steps:
Caption: Troubleshooting workflow for low degradation efficiency.
Troubleshooting Steps:
-
Concentration Optimization:
-
Problem: The concentration of the degrader may be too low or too high (due to the hook effect).
-
Solution: Perform a dose-response experiment with a wide range of concentrations (e.g., 1 nM to 10 µM) to determine the optimal concentration for degradation (DC50) and to identify a potential hook effect.
-
-
Time-Course Analysis:
-
Problem: The degradation of HK2 may be time-dependent, and the selected endpoint may be too early or too late.
-
Solution: Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) at the optimal concentration to determine the time at which maximum degradation (Dmax) occurs.
-
-
E3 Ligase Expression:
-
Problem: The cell line used may have low or no expression of the E3 ligase recruited by this compound.
-
Solution: Confirm the expression of the relevant E3 ligase (e.g., VHL, CRBN) in your cell line using Western Blot or qPCR. If expression is low, consider using a different cell line.
-
-
Proteasome Inhibition Control:
-
Problem: The degradation may not be proteasome-dependent.
-
Solution: Co-treat cells with this compound and a proteasome inhibitor (e.g., MG132). If the degradation is proteasome-mediated, the presence of MG132 should rescue HK2 levels.
-
Issue 2: High DC50 Value (Low Potency)
If the concentration required to achieve 50% degradation (DC50) is higher than expected, it indicates low potency.
Troubleshooting Steps:
-
Ternary Complex Stability:
-
Problem: The ternary complex (HK2-PROTAC-E3 Ligase) may be unstable.
-
Solution: While direct measurement can be complex, consider biophysical assays like co-immunoprecipitation (Co-IP) or fluorescence resonance energy transfer (FRET) to confirm the interaction.
-
-
HK2 Synthesis Rate:
-
Problem: A high rate of new HK2 protein synthesis can counteract the degradation.
-
Solution: Treat cells with a protein synthesis inhibitor like cycloheximide (B1669411) (CHX) alongside the degrader to measure the degradation rate without the interference of new protein synthesis.
-
-
Cell Permeability:
-
Problem: The PROTAC may have poor cell permeability.
-
Solution: Use a cell permeability assay to assess the intracellular concentration of the compound.
-
Experimental Protocols
Protocol 1: Determination of DC50 and Dmax
This protocol outlines the steps to determine the potency (DC50) and efficacy (Dmax) of this compound.
Caption: Experimental workflow for DC50 and Dmax determination.
Methodology:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: Prepare serial dilutions of this compound (e.g., 0.1 nM to 10 µM). Treat the cells and include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours).
-
Lysis: Wash the cells with PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blot: Quantify total protein concentration, resolve equal amounts of protein by SDS-PAGE, and transfer to a PVDF membrane. Probe with primary antibodies against HK2 and a loading control (e.g., GAPDH, β-actin).
-
Analysis: Perform densitometry analysis to quantify the band intensities. Normalize the HK2 signal to the loading control.
-
Calculation: Plot the normalized HK2 levels against the log of the degrader concentration and fit a dose-response curve to determine the DC50 and Dmax values.
Protocol 2: HK2 Ubiquitination Assay
This protocol is to confirm that this compound induces the ubiquitination of HK2.
Methodology:
-
Treatment: Treat cells with the optimal concentration of this compound and a proteasome inhibitor (e.g., MG132) for a short period (e.g., 4-6 hours) to allow ubiquitinated proteins to accumulate.
-
Lysis: Lyse the cells in a buffer containing deubiquitinase inhibitors.
-
Immunoprecipitation (IP): Incubate the cell lysates with an anti-HK2 antibody to pull down HK2 and its binding partners.
-
Western Blot: Elute the immunoprecipitated proteins and analyze them by Western Blot using an anti-ubiquitin antibody. An increase in the high molecular weight smear in the PROTAC-treated sample indicates HK2 ubiquitination.
Data Presentation
Below are examples of how to structure quantitative data for clarity.
Table 1: Degradation Performance in Different Cell Lines (Hypothetical Data)
| Cell Line | HK2 Expression (Relative) | E3 Ligase Expression (Relative) | DC50 (nM) | Dmax (%) |
| Cell Line A | High | High | 50 | 95 |
| Cell Line B | High | Low | >1000 | 20 |
| Cell Line C | Low | High | 250 | 80 |
Table 2: Time-Course of HK2 Degradation (Hypothetical Data)
| Time (hours) | HK2 Level (% of Control) |
| 0 | 100 |
| 2 | 85 |
| 4 | 60 |
| 8 | 35 |
| 12 | 15 |
| 24 | 10 |
role of CRBN expression in PROTAC HK2 Degrader-1 activity
Welcome to the technical support center for PROTAC HK2 Degrader-1. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the role of Cereblon (CRBN) expression in the activity of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a heterobifunctional molecule known as a Proteolysis Targeting Chimera (PROTAC). It is designed to specifically target and degrade Hexokinase 2 (HK2) protein. It consists of two key components linked together: a ligand that binds to HK2 (Lonidamine) and a ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN), which is thalidomide (B1683933).[1] By binding to both HK2 and CRBN simultaneously, it forms a ternary complex (HK2-PROTAC-CRBN). This proximity induces the ubiquitination of HK2 by the CRBN E3 ligase complex, marking it for degradation by the cell's proteasome machinery.[1] This leads to reduced glycolysis, mitochondrial damage, and ultimately, cell death in cancer cells that are dependent on HK2.[1][2][3]
Q2: What is the critical role of CRBN in the activity of this compound?
A2: CRBN is an essential component for the activity of this compound. As the substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex, CRBN is directly recruited by the thalidomide moiety of the PROTAC. The formation of the ternary complex is entirely dependent on this interaction. Without sufficient CRBN expression, the PROTAC cannot bring HK2 into proximity with the E3 ligase, and therefore, ubiquitination and subsequent degradation of HK2 will not occur. The expression level of CRBN in target cells is a key determinant of the efficacy of CRBN-recruiting PROTACs.[4]
Q3: How does CRBN expression level affect the degradation efficiency of this compound?
A3: The level of CRBN expression is directly correlated with the degradation efficiency of CRBN-based PROTACs. Higher levels of CRBN generally lead to more efficient formation of the ternary complex and, consequently, more robust and rapid degradation of the target protein. Conversely, low or absent CRBN expression is a common mechanism of resistance to CRBN-based PROTACs.[5][6] Therefore, it is crucial to assess CRBN expression levels in the cell lines or model systems being used for your experiments.
Q4: What are the expected outcomes of successful HK2 degradation by this compound?
A4: Successful degradation of HK2 is expected to block the glycolytic pathway, leading to mitochondrial damage.[1][2][3] This can trigger immunogenic cell death (ICD) and GSDME-dependent pyroptosis.[2][3] In breast cancer cells, this process can inhibit cell proliferation and reverse the immunosuppressive microenvironment.[2][3]
Troubleshooting Guide
Issue 1: No or low degradation of HK2 observed after treatment with this compound.
| Possible Cause | Troubleshooting Steps |
| Low or no CRBN expression in the cell line. | 1. Verify CRBN expression: Perform a Western blot to determine the protein level of CRBN in your cell line. Compare it to a positive control cell line known to express CRBN.[5] 2. Check mRNA levels: Use RT-qPCR to assess CRBN mRNA levels. 3. Select a different cell line: If CRBN expression is confirmed to be low, consider using a cell line with higher endogenous CRBN expression. |
| Inefficient ternary complex formation. | 1. Optimize PROTAC concentration: Perform a dose-response experiment to determine the optimal concentration for HK2 degradation. High concentrations can lead to a "hook effect" where binary complexes (PROTAC-HK2 or PROTAC-CRBN) are favored over the productive ternary complex. 2. Confirm ternary complex formation: Use co-immunoprecipitation (Co-IP) to pull down CRBN and blot for HK2, or vice versa, to confirm the formation of the ternary complex in the presence of the PROTAC. |
| Proteasome inhibition. | 1. Use a proteasome inhibitor control: Co-treat cells with this compound and a proteasome inhibitor (e.g., MG132). An accumulation of ubiquitinated HK2 would indicate that the PROTAC is functional, but the proteasome is not degrading the tagged protein. |
| PROTAC instability or poor cell permeability. | 1. Assess compound stability: Ensure the PROTAC is stable in your cell culture medium over the course of the experiment. 2. Evaluate cell permeability: While more complex, assays can be performed to determine the intracellular concentration of the PROTAC. |
Issue 2: High variability in HK2 degradation between experiments.
| Possible Cause | Troubleshooting Steps |
| Inconsistent cell culture conditions. | 1. Standardize cell passage number: Use cells within a consistent and low passage number range. 2. Control cell confluency: Seed cells to reach a consistent confluency at the time of treatment, as this can affect protein expression levels. |
| Variability in reagent preparation. | 1. Prepare fresh dilutions: Aliquot and store the PROTAC stock solution properly and prepare fresh dilutions for each experiment. 2. Ensure consistent vehicle concentration: Use a consistent final concentration of the vehicle (e.g., DMSO) across all wells. |
Data Presentation
Table 1: Degradation Activity of this compound in Breast Cancer Cell Lines
| Cell Line | DC50 (µM) for HK2 Degradation | CRBN Expression Level |
| 4T1 | 2.56 | Data not publicly available |
| MDA-MB-231 | 0.79 | Data not publicly available |
Note: While the DC50 values for HK2 degradation in 4T1 and MDA-MB-231 cell lines are available, the corresponding CRBN expression levels for these specific experiments are not provided in the public domain. Researchers should determine CRBN levels in their specific cell stocks to accurately interpret the activity of this compound.
Experimental Protocols
Protocol 1: Western Blot for HK2 and CRBN Expression
This protocol outlines the steps to assess the protein levels of HK2 and CRBN in cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against HK2 and CRBN
-
Loading control primary antibody (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer for 30 minutes on ice.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against HK2 and CRBN (at manufacturer's recommended dilution) overnight at 4°C.[8]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to the loading control.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is to confirm the formation of the HK2-PROTAC-CRBN ternary complex.
Materials:
-
Non-denaturing cell lysis buffer with protease inhibitors
-
Primary antibody for immunoprecipitation (e.g., anti-CRBN or anti-HK2)
-
Isotype control IgG
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Wash buffer
-
Elution buffer or Laemmli buffer
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound or vehicle control for the desired time. To better capture the transient complex, pre-treating with a proteasome inhibitor like MG132 for 1-2 hours can be beneficial.
-
Lyse cells in a non-denaturing lysis buffer.
-
Centrifuge to clear the lysate.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-CRBN) or control IgG overnight at 4°C with gentle rotation.[9]
-
-
Immune Complex Capture:
-
Add Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.[9]
-
-
Washing:
-
Pellet the beads and wash them three to five times with wash buffer to remove non-specific binding proteins.
-
-
Elution and Analysis:
-
Elute the bound proteins from the beads by boiling in Laemmli buffer.
-
Analyze the eluates by Western blot using antibodies against HK2 and CRBN to detect the co-precipitated proteins.[9]
-
Protocol 3: MTT Assay for Cell Viability
This protocol measures cell viability as an indicator of the functional consequence of HK2 degradation.
Materials:
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will not reach confluency during the experiment.
-
Allow cells to adhere overnight.
-
-
PROTAC Treatment:
-
Treat cells with a range of concentrations of this compound. Include a vehicle-only control.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[10]
-
-
Formazan (B1609692) Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Visualizations
Caption: Mechanism of Action of this compound.
Caption: Experimental Workflow for Western Blot Analysis.
Caption: Logical Relationship of CRBN and PROTAC Activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ウェスタンブロッティングプロトコル - イムノブロッティングまたはウェスタンブロット [sigmaaldrich.com]
- 8. Western blot protocol | Abcam [abcam.com]
- 9. benchchem.com [benchchem.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Activity of BET-proteolysis targeting chimeric (PROTAC) compounds in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PROTAC HK2 Degrader-1
Welcome to the technical support center for PROTAC HK2 Degrader-1. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the handling and application of this compound, with a specific focus on mitigating its inherent insolubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a proteolysis-targeting chimera (PROTAC) that selectively targets Hexokinase 2 (HK2) for degradation.[1][2] It is composed of a ligand that binds to HK2 (a derivative of Lonidamine) and another ligand that recruits an E3 ubiquitin ligase (based on Thalidomide, which binds to Cereblon/CRBN).[1][2] By bringing HK2 and the E3 ligase into close proximity, the degrader facilitates the ubiquitination of HK2, marking it for destruction by the proteasome.[1][2] This leads to the depletion of HK2 protein levels, which can inhibit the proliferation of cancer cells, induce mitochondrial damage, and trigger immunogenic cell death.[1][2]
Q2: Why does my this compound precipitate when I add it to my aqueous cell culture medium?
A2: PROTACs, including HK2 Degrader-1, are often large, complex molecules with high molecular weight and lipophilicity, placing them "beyond the rule of 5" for drug-likeness.[3] This chemical nature leads to poor aqueous solubility. When a concentrated stock solution in an organic solvent like DMSO is diluted into an aqueous buffer or cell culture medium, the abrupt change in solvent polarity can cause the compound to exceed its solubility limit and precipitate out of solution.
Q3: What is the maximum recommended final concentration of DMSO in my cell-based assay?
A3: To minimize solvent-induced cytotoxicity, it is generally recommended to keep the final concentration of DMSO in cell culture below 0.5%, with 0.1% being the preferred and safer limit for most cell lines.[4][5][6][7] However, the tolerance to DMSO can be cell line-specific.[4][8] It is always best practice to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any potential effects of the solvent.[7][8]
Q4: Can the presence of serum in my cell culture medium help with the solubility of this compound?
A4: Yes, the presence of serum, such as fetal bovine serum (FBS), in the culture medium can help to stabilize lipophilic compounds like PROTACs and prevent their precipitation. The proteins and lipids in serum can act as carriers, effectively increasing the apparent solubility of the degrader in the culture medium.
Troubleshooting Guide: Mitigating Insolubility of this compound
This guide provides a step-by-step approach to addressing solubility challenges with this compound in your experiments.
Issue: Precipitate Observed Upon Dilution of DMSO Stock in Aqueous Buffer/Medium
This is the most common issue encountered with lipophilic PROTACs. The following troubleshooting workflow can help you address this problem.
Caption: Troubleshooting workflow for this compound precipitation.
Experimental Protocols
Protocol 1: Preparation of this compound using a Co-solvent Formulation
This protocol is recommended for preparing this compound for in vivo or cellular assays where a higher concentration is required and simple dilution from a DMSO stock is not feasible.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a concentrated stock solution: Dissolve this compound in 100% DMSO to a concentration of 13.0 mg/mL.[1]
-
Co-solvent mixing: In a sterile microcentrifuge tube, add 400 µL of PEG300. To this, add 100 µL of the 13.0 mg/mL this compound DMSO stock solution. Mix thoroughly by vortexing.[1]
-
Addition of surfactant: Add 50 µL of Tween-80 to the DMSO/PEG300 mixture. Vortex until the solution is clear and homogenous.[1]
-
Final aqueous dilution: Slowly add 450 µL of saline or PBS to the mixture while continuously vortexing. This will bring the final volume to 1 mL.[1]
-
Final concentration: This procedure yields a 1.3 mg/mL clear solution of this compound in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline/PBS.[1]
Protocol 2: Preparation of Amorphous Solid Dispersion (ASD) by Slurry Conversion
For experiments requiring enhanced oral bioavailability or for overcoming persistent solubility issues, creating an amorphous solid dispersion (ASD) can be beneficial. This method involves dispersing the PROTAC in a polymer matrix to prevent crystallization.
Materials:
-
This compound
-
Hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate (B1194679) (HPMCAS) or other suitable polymer
-
Vials
-
Magnetic stirrer
-
Vacuum oven
-
Grinding mill
Procedure:
-
Mixing: In a vial, mix the desired weight percentage of this compound and HPMCAS. For example, for a 20% drug loading, use a 1:4 ratio of PROTAC to polymer.
-
Slurry formation: Add a 1:1 (v/v) mixture of dichloromethane and ethanol to the powder at a solid-to-liquid ratio of 1:4 (w/w).[9]
-
Stirring and heating: Stir the slurry magnetically for 5 minutes at 70°C in a water bath.[9]
-
Drying: Dry the slurry under vacuum at room temperature for 24 hours to remove the solvents.[9]
-
Grinding: Grind the resulting solid product using a mixer mill to obtain a fine powder of the amorphous solid dispersion.[9]
Protocol 3: Preparation of Fasted State Simulated Intestinal Fluid (FaSSIF)
For in vitro dissolution studies that mimic physiological conditions in the small intestine, FaSSIF is a useful medium.
Materials:
-
SIF® Powder (or sodium taurocholate and lecithin)
-
FaSSIF Buffer Concentrate (or maleate, sodium hydroxide, sodium chloride)
-
Purified water
-
1M NaOH or 1M HCl for pH adjustment
Procedure:
-
Prepare FaSSIF buffer:
-
If using a concentrate, dilute it according to the manufacturer's instructions to prepare the blank buffer.
-
Alternatively, prepare the buffer from scratch by dissolving the appropriate amounts of maleate, sodium hydroxide, and sodium chloride in purified water.
-
-
Adjust pH: Adjust the pH of the blank buffer to 6.5 with 1M NaOH or 1M HCl.[10]
-
Add SIF® Powder: Add 2.24 g of FaSSIF/FeSSIF/FaSSGF powder per 1 liter of the pH-adjusted buffer.[10]
-
Dissolve: Stir the mixture until the powder is completely dissolved.[10]
-
Equilibration: Let the solution stand for at least 2 hours. It will become slightly opalescent. The FaSSIF is now ready for use.[10]
Data Presentation
Table 1: Recommended Final DMSO Concentrations in Cell-Based Assays
| Cell Type Sensitivity | Recommended Maximum Final DMSO Concentration | Notes |
| Highly Sensitive (e.g., primary cells) | ≤ 0.1% | May require a dose-response curve to determine the no-effect concentration. |
| Moderately Tolerant (most cancer cell lines) | 0.1% - 0.5% | 0.5% is widely used, but 0.1% is preferable to minimize off-target effects.[5][6] |
| Highly Tolerant | Up to 1.0% | Should be determined empirically for each cell line; always include a vehicle control.[4][6] |
Table 2: Co-solvent Formulation for this compound
| Component | Percentage in Final Formulation | Volume for 1 mL Final Solution |
| DMSO | 10% | 100 µL |
| PEG300 | 40% | 400 µL |
| Tween-80 | 5% | 50 µL |
| Saline/PBS | 45% | 450 µL |
Signaling Pathway
The degradation of HK2 by this compound impacts key signaling pathways involved in cancer cell metabolism and survival.
Caption: Mechanism of action of this compound and its downstream effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 6. lifetein.com [lifetein.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. interchim.fr [interchim.fr]
Technical Support Center: PROTAC HK2 Degrader-1 In Vivo Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PROTAC HK2 Degrader-1 in in vivo experiments.
Mechanism of Action
This compound is a proteolysis-targeting chimera designed to selectively eliminate Hexokinase 2 (HK2) proteins within cells.[1] It is a bifunctional molecule comprising a ligand that binds to HK2 (Lonidamine) and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase (Thalidomide).[1] This simultaneous binding forms a ternary complex, bringing the E3 ligase in close proximity to the HK2 protein.[1][2] The E3 ligase then facilitates the tagging of the HK2 protein with ubiquitin molecules. This polyubiquitination marks the HK2 protein for degradation by the proteasome, the cell's natural protein disposal system. A key advantage of this process is its catalytic nature; a single PROTAC molecule can induce the degradation of multiple target protein molecules.[3] Degradation of HK2 blocks glycolysis, leading to mitochondrial damage and a form of immunogenic cell death called pyroptosis, which can enhance anti-tumor immunity.[4][5]
Mechanism of action for this compound.
Frequently Asked Questions (FAQs)
General
Q1: What is this compound and how does it work?
A1: this compound is a heterobifunctional molecule that selectively targets Hexokinase 2 (HK2) for degradation.[1] It works by forming a ternary complex between HK2 and the CRBN E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of HK2 by the proteasome.[1][2] This process blocks glycolysis and induces immunogenic cell death in cancer cells.[4][5]
Q2: What are the key advantages of using a PROTAC degrader over a traditional inhibitor for HK2?
A2: Unlike traditional inhibitors that require high occupancy to block a protein's active site, PROTACs act catalytically, meaning a single molecule can degrade multiple target proteins.[3][6] This can lead to a more profound and durable target suppression at lower concentrations.[3] Additionally, by degrading the entire protein, PROTACs can eliminate both the enzymatic and non-enzymatic (scaffolding) functions of HK2.[7]
In Vitro & Preclinical Data
Q3: What are the reported in vitro degradation concentrations (DC50) for this compound?
A3: this compound has been shown to degrade HK2 with DC50 values of 2.56 µM in 4T1 mouse breast cancer cells and 0.79 µM in MDA-MB-231 human breast cancer cells.[1][8]
Q4: What are the reported in vivo effects of this compound?
A4: In a 4T1 tumor model, this compound administered at 50 mg/kg via intraperitoneal injection inhibited tumor growth.[8] It has been shown to restrict breast tumor growth and induce an anti-tumor immune response.[4][8] It may also reduce the intestinal side effects of cisplatin.[8]
In Vivo Experimental Design
Q5: What is a recommended starting dose and administration route for in vivo efficacy studies?
A5: Based on published preclinical data, a dose of 50 mg/kg administered via intraperitoneal (i.p.) injection has been used in a 4T1 mouse tumor model.[8] However, the optimal dose and route will depend on the specific animal model, tumor type, and formulation. It is crucial to perform a dose-response and tolerability study first.
Q6: What are common challenges with in vivo delivery of PROTACs?
A6: PROTACs are large molecules that often have poor aqueous solubility and low cell permeability, which can lead to suboptimal pharmacokinetic properties and limited oral bioavailability.[9][10][11] These challenges necessitate careful formulation development.[12][13]
Troubleshooting In Vivo Experiments
Troubleshooting workflow for lack of in vivo efficacy.
Problem 1: Lack of Efficacy (No Tumor Growth Inhibition)
| Possible Cause | Troubleshooting Step | Rationale |
| Poor Pharmacokinetics (PK) | 1. Conduct a PK study: Measure plasma and tumor concentrations of the PROTAC over time. | PROTACs often have high molecular weight and hydrophobicity, leading to rapid clearance and poor bioavailability.[10] Insufficient exposure at the tumor site is a primary cause of failure. |
| Insufficient Target Degradation (PD) | 1. Analyze tumor lysates: Collect tumors at various time points post-dose and measure HK2 protein levels via Western blot or IHC.[9] | Efficacy is directly linked to target degradation. No degradation despite adequate drug exposure points to other issues. |
| Suboptimal Formulation | 1. Check solubility and stability: Ensure the PROTAC is fully dissolved and stable in the vehicle. 2. Test alternative vehicles: Explore formulations like lipid-based systems or amorphous solid dispersions to improve solubility.[13][14] | Poor solubility can lead to precipitation upon injection, drastically reducing the bioavailable dose.[9] |
| Insufficient Dose or "Hook Effect" | 1. Perform a dose-escalation study: Test a range of doses. 2. Analyze PD at each dose: High doses can sometimes lead to the "hook effect," where the formation of unproductive binary complexes (PROTAC-HK2 or PROTAC-CRBN) reduces ternary complex formation and degradation.[3][9] | Finding the optimal therapeutic window is critical. The dose-response curve for a PROTAC is often bell-shaped. |
| Low Target/E3 Ligase Expression | 1. Verify expression levels: Confirm that the xenograft model expresses sufficient levels of both HK2 and the recruited E3 ligase (CRBN).[9] | The PROTAC mechanism is dependent on the presence of both the target and the E3 ligase in the target tissue. |
Problem 2: Observed Toxicity or Adverse Events
| Possible Cause | Troubleshooting Step | Rationale |
| Vehicle-Related Toxicity | 1. Include a vehicle-only control group: This is essential to distinguish compound toxicity from vehicle effects.[9] | Some solvents or excipients used to formulate poorly soluble compounds can cause toxicity. |
| On-Target Toxicity | 1. Assess HK2 levels in healthy tissues: Determine if HK2 degradation in vital organs is causing the toxicity. | While HK2 is overexpressed in many tumors, its degradation in normal tissues could have adverse effects. |
| Off-Target Toxicity | 1. Perform proteomics: Use mass spectrometry-based proteomics on tumor and healthy tissues to identify unintended protein degradation. 2. Modify the PROTAC: Altering the HK2 binder or the linker may improve selectivity and reduce off-target effects.[14][15] | The PROTAC may be degrading proteins other than HK2, or the thalidomide-based recruiter could degrade its own set of neo-substrates.[15][16] |
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| DC50 (Degradation) | 4T1 (mouse breast cancer) | 2.56 µM | [1][8] |
| DC50 (Degradation) | MDA-MB-231 (human breast cancer) | 0.79 µM | [1][8] |
| IC50 (Growth Inhibition) | 4T1 | 5.08 µM | [8] |
| IC50 (Growth Inhibition) | MDA-MB-231 | 21.65 µM | [8] |
| In Vivo Dose (Efficacy) | 4T1 Xenograft Model | 50 mg/kg, i.p. | [8] |
Experimental Protocols
General In Vivo Efficacy Study Protocol
This protocol is a representative methodology for evaluating the in vivo efficacy of this compound in a mouse xenograft model.
-
Animal Model: Utilize immunodeficient mice (e.g., BALB/c nude) bearing breast cancer xenografts (e.g., MDA-MB-231 or 4T1).
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Allow tumors to grow to a predetermined size (e.g., 100-150 mm³). Randomize mice into treatment groups (Vehicle, this compound, Positive Control).
-
Compound Formulation: Prepare this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline). Always prepare fresh before dosing.
-
Dosing: Administer the compound and vehicle control to respective groups via the chosen route (e.g., intraperitoneal injection) at the predetermined dose and schedule (e.g., 50 mg/kg, once daily).[8]
-
Tumor Measurement: Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²) / 2.[17]
-
Body Weight Monitoring: Monitor animal body weight 2-3 times per week as an indicator of general toxicity.
-
Pharmacodynamic Analysis: At the end of the study (or at interim time points), collect tumor and plasma samples.
-
Target Degradation Assessment: Analyze tumor lysates by Western blot to quantify HK2 levels relative to a loading control (e.g., GAPDH) and the vehicle control group.
-
Data Analysis: Calculate tumor growth inhibition (TGI) and correlate it with the extent of target degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. google.com [google.com]
- 4. Degradation of Hexokinase 2 Blocks Glycolysis and Induces GSDME-Dependent Pyroptosis to Amplify Immunogenic Cell Death for Breast Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. PROTAC Technology: Opportunities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | Hexokinase | 3033812-84-6 | Invivochem [invivochem.cn]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
- 14. benchchem.com [benchchem.com]
- 15. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 17. benchchem.com [benchchem.com]
Validation & Comparative
Validating PROTAC HK2 Degrader-1: A Comparative Guide to its Mechanism and Efficacy
This guide provides a comprehensive analysis of PROTAC HK2 Degrader-1, a novel proteolysis-targeting chimera designed to eliminate the Hexokinase 2 (HK2) protein. It is intended for researchers, scientists, and drug development professionals seeking to understand and validate its mechanism of action. We present a comparison with traditional HK2 inhibitors and provide detailed experimental protocols and supporting data for its evaluation.
Introduction: Targeting HK2 with a Novel Modality
Hexokinase 2 (HK2) is the primary rate-limiting enzyme in the aerobic glycolysis pathway, a metabolic process frequently upregulated in cancer cells to support rapid proliferation (the Warburg effect).[1][2][3] This makes HK2 an attractive therapeutic target. While traditional small molecule inhibitors like 2-deoxyglucose (2-DG), 3-bromopyruvate (B3434600) (3-BrPA), and Lonidamine have been developed, they often face challenges related to efficacy and specificity.[3][4]
Proteolysis-targeting chimeras (PROTACs) offer an alternative therapeutic strategy.[5] Instead of merely inhibiting a protein's function, PROTACs eliminate the target protein from the cell.[6] this compound is a heterobifunctional molecule that exemplifies this approach. It consists of Lonidamine, which binds to HK2, connected via a linker to Thalidomide, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[7][8][9]
Mechanism of Action: From Ternary Complex to Cell Death
This compound functions by hijacking the cell's own ubiquitin-proteasome system to induce the degradation of HK2.[7][10] The process is catalytic and can be broken down into several key steps:
-
Ternary Complex Formation : The degrader simultaneously binds to HK2 and the CRBN E3 ligase, forming a ternary complex (HK2 :: Degrader :: CRBN).[7][10]
-
Ubiquitination : The proximity induced by the ternary complex allows the E3 ligase to transfer ubiquitin molecules to lysine (B10760008) residues on the surface of the HK2 protein.
-
Proteasomal Degradation : The poly-ubiquitinated HK2 is recognized and degraded by the 26S proteasome.[6]
-
Downstream Effects : The degradation of HK2 blocks glycolysis, leading to mitochondrial damage.[1][2][7] This, in turn, activates caspase-3 and cleaves Gasdermin E (GSDME), triggering a form of inflammatory cell death known as pyroptosis and promoting an anti-tumor immune response.[1][2][7]
Performance Data and Comparative Analysis
The efficacy of this compound has been quantified in various breast cancer cell lines, demonstrating potent degradation of HK2 and inhibition of cell proliferation.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | DC₅₀ (μM) | IC₅₀ (μM) | Citation |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.79 | - | [7] |
| 4T1 | Murine Breast Cancer | 2.56 | 5.08 | [7] |
| MCF-7 | ER-Positive Breast Cancer | - | 21.65 | [7] |
| HGC-27 | Gastric Cancer | - | 6.11 | [7] |
| PANC-1 | Pancreatic Cancer | - | 31.53 | [7] |
| 786-O | Renal Cell Carcinoma | - | 34.07 | [7] |
| DC₅₀: Concentration required for 50% maximal degradation. IC₅₀: Concentration required for 50% inhibition of cell viability. |
Comparison with Traditional HK2 Inhibitors
PROTAC-mediated degradation offers distinct advantages over traditional inhibition.
Table 2: Comparison of HK2-Targeting Modalities
| Feature | This compound | Traditional HK2 Inhibitors (e.g., Lonidamine, 2-DG) |
| Mechanism | Catalytic degradation of HK2 protein.[5][7] | Competitive or non-competitive inhibition of HK2 enzymatic activity.[3][4] |
| Mode of Action | Event-driven; a single PROTAC can degrade multiple HK2 molecules.[11] | Occupancy-driven; requires continuous binding to exert an effect. |
| Selectivity | Potentially higher selectivity through ternary complex formation. | Can have off-target effects; 2-DG competes with glucose uptake globally.[1] |
| Sustained Effect | Can lead to a more profound and durable biological response due to protein removal.[12] | Effect is reversible and dependent on drug concentration at the target site. |
| Resistance | May overcome resistance mechanisms based on target mutation or overexpression. | Efficacy can be limited by target mutations that reduce inhibitor binding. |
Experimental Validation Protocols
Validating the mechanism of a PROTAC requires a series of orthogonal assays to confirm target engagement, degradation, and downstream cellular effects.[13]
Protocol 1: Western Blot for HK2 Degradation
This protocol is fundamental for quantifying the reduction in HK2 protein levels following treatment.
Materials:
-
Cell culture reagents, plates
-
This compound, DMSO (vehicle)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-HK2, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells (e.g., MDA-MB-231) in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0.1 to 20 µM) and a vehicle control (e.g., 0.1% DMSO) for a set time (e.g., 24, 36, or 48 hours).[6][7]
-
Cell Lysis: Aspirate media, wash cells twice with ice-cold PBS, and add 100-200 µL of ice-cold lysis buffer to each well.[14] Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.[6]
-
Protein Quantification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[14] Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add 4x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[6]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[6] After electrophoresis, transfer the separated proteins to a PVDF membrane.[14]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[6]
-
Incubate the membrane with primary anti-HK2 antibody overnight at 4°C.[6][15]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Wash three times with TBST.
-
-
Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system. Re-probe the membrane with a loading control antibody (e.g., β-actin) to ensure equal protein loading.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize HK2 levels to the loading control and express as a percentage of the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.
Protocol 2: Cell Viability Assay (Luminescent)
This assay measures ATP levels as an indicator of metabolically active, viable cells to determine the cytotoxic effect of HK2 degradation.
Materials:
-
Opaque-walled 96-well plates
-
Cell culture reagents
-
This compound, DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 3,000-5,000 cells/well in 90 µL of medium. Incubate overnight.[12]
-
Compound Treatment: Prepare serial dilutions of this compound. Add 10 µL of the diluted compound or vehicle to the respective wells.
-
Incubation: Incubate the plate for the desired time (e.g., 72 hours) at 37°C, 5% CO₂.[12][16]
-
Assay:
-
Measurement: Measure luminescence using a plate-reading luminometer.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot the results and use a non-linear regression curve fit to determine the IC₅₀ value.[17]
Protocol 3: In-Cell Ubiquitination Assay
This assay confirms that HK2 degradation is mediated by the ubiquitin-proteasome system. It involves immunoprecipitating the target protein and then immunoblotting for ubiquitin.
Materials:
-
Materials from Protocol 1
-
Proteasome inhibitor (e.g., MG132)
-
Immunoprecipitation (IP) buffer
-
Anti-HK2 antibody for IP
-
Protein A/G magnetic beads
-
Anti-ubiquitin antibody for Western blot
Procedure:
-
Cell Treatment: Treat cells with this compound and a vehicle control for a shorter duration (e.g., 4-8 hours). In a parallel set of wells, co-treat with a proteasome inhibitor like MG132 (10 µM) for 4 hours prior to harvest. The inhibitor will cause poly-ubiquitinated proteins to accumulate.
-
Cell Lysis: Lyse cells as described in the Western Blot protocol, ensuring lysis buffer contains a deubiquitinase inhibitor (e.g., PR-619).
-
Immunoprecipitation (IP):
-
Normalize protein concentrations of the lysates.
-
Pre-clear lysates with Protein A/G beads.
-
Incubate 500-1000 µg of protein lysate with an anti-HK2 antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complex.
-
Wash the beads 3-5 times with cold IP buffer to remove non-specific binders.
-
-
Elution and Western Blot: Elute the bound proteins from the beads by boiling in Laemmli sample buffer.
-
Detection: Run the eluates on an SDS-PAGE gel and perform a Western blot as described above. Probe the membrane with an anti-ubiquitin antibody. A high molecular weight smear in the PROTAC-treated and MG132-treated lanes indicates poly-ubiquitinated HK2.
References
- 1. researchgate.net [researchgate.net]
- 2. Degradation of Hexokinase 2 Blocks Glycolysis and Induces GSDME-Dependent Pyroptosis to Amplify Immunogenic Cell Death for Breast Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. abmole.com [abmole.com]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Orthogonal validation of PROTAC mediated degradation of the integral membrane proteins EGFR and c-MET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. origene.com [origene.com]
- 15. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Comparative Guide to Ternary Complex Formation Assays for PROTAC HK2 Degrader-1
This guide provides a comparative analysis of biophysical assays used to characterize the formation of the ternary complex involving PROTAC HK2 Degrader-1, the target protein Hexokinase 2 (HK2), and the E3 ligase Cereblon (CRBN). This critical interaction is the foundational step for the subsequent ubiquitination and proteasomal degradation of HK2.
This compound is a proteolysis-targeting chimera composed of a ligand for HK2 (Lonidamine) and a ligand for the E3 ligase CRBN (Thalidomide), connected by a linker.[1][2] Its mechanism of action relies on inducing proximity between HK2 and CRBN, forming a ternary complex that facilitates the transfer of ubiquitin to HK2, marking it for degradation.[1] This process ultimately leads to the inhibition of glycolysis, mitochondrial damage, and immunogenic cell death in cancer cells.[1][3][4][5] The stability and kinetics of this ternary complex are crucial determinants of the degrader's efficacy.[][7]
This compound: Performance Data
The efficacy of this compound has been quantified in various cancer cell lines, demonstrating its ability to induce HK2 degradation and inhibit cell proliferation.
| Parameter | Cell Line | Value (μM) |
| DC₅₀ (50% Degradation) | 4T1 (Breast Cancer) | 2.56[1][8] |
| MDA-MB-231 (Breast Cancer) | 0.79[1][8] | |
| IC₅₀ (50% Proliferation Inhibition) | 4T1 (Breast Cancer) | 5.08[1] |
| HGC-27 (Gastric Cancer) | 6.11[1] | |
| MCF-7 (Breast Cancer) | 21.65[1] | |
| PANC-1 (Pancreatic Cancer) | 31.53[1] | |
| 786-O (Renal Cancer) | 34.07[1] |
In 4T1 and MDA-MB-231 cells, treatment with 20 μM of this compound for 36 hours resulted in 71.06% degradation of HK2.[1]
Mechanism of Action: this compound
The following diagram illustrates the degradation pathway initiated by this compound.
Caption: Mechanism of this compound leading to targeted protein degradation.
Comparison of Ternary Complex Formation Assay Platforms
The choice of assay for characterizing the this compound ternary complex depends on the specific parameters to be measured, such as binding affinity, kinetics, thermodynamics, and the required throughput.
| Assay Technique | Principle | Throughput | Sample Need | Information Provided | Key Advantages & Disadvantages |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor chip.[9] | Medium | Low-Medium | Affinity (K D ), kinetics (k on , k off ), cooperativity.[9][10] | (+) Real-time, label-free, provides kinetic data.[9] (-) Requires protein immobilization which may affect activity. |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon molecular interaction to determine binding thermodynamics.[] | Low | High | Affinity (K D ), stoichiometry (n), enthalpy (ΔH), entropy (ΔS).[][11] | (+) Gold standard for thermodynamics, label-free, in-solution.[] (-) Low throughput, high sample consumption.[11] |
| Biolayer Interferometry (BLI) | Measures changes in the interference pattern of white light reflected from a biosensor tip as molecules bind.[11] | Medium-High | Low | Affinity (K D ), kinetics (k on , k off ). | (+) Real-time, label-free, higher throughput than SPR. (-) Lower sensitivity than SPR for some interactions.[11] |
| AlphaLISA / HTRF | Proximity-based assays using donor and acceptor beads/fluorophores that generate a signal when brought close by a binding event.[][12] | High | Low | Ternary complex formation, binding affinity. | (+) High throughput, sensitive, homogeneous (no-wash).[12] (-) Requires tagged proteins, indirect measurement. |
| NanoBRET™ | Bioluminescence resonance energy transfer between a NanoLuc® luciferase donor and a fluorescent acceptor to measure protein proximity in live cells.[13] | High | Low | In-cell ternary complex formation and kinetics.[13] | (+) Measures interactions in a physiological context (live cells). (-) Requires genetic modification of proteins. |
| Fluorescence Polarization (FP) | Measures the change in polarization of fluorescent light when a small fluorescently labeled molecule binds to a larger molecule.[13] | High | Low | Binding affinity (K D ), cooperativity. | (+) In-solution, high throughput. (-) Requires fluorescent labeling, sensitive to assay interference. |
Experimental Protocol: Surface Plasmon Resonance (SPR) Assay
This protocol provides a framework for quantitatively assessing the formation and kinetics of the HK2-PROTAC-CRBN ternary complex.
Objective: To determine the binding affinity (K D ), association rate (k on ), and dissociation rate (k off ) of the ternary complex.
Materials:
-
Recombinant human Hexokinase 2 (HK2) protein.
-
Recombinant human CRBN-DDB1 E3 ligase complex.
-
This compound.
-
SPR instrument and sensor chips (e.g., NTA or CM5 chip).
-
SPR running buffer (e.g., HBS-EP+).
-
Regeneration solution (if required).
Methodology:
-
Protein Immobilization:
-
Immobilize the His-tagged CRBN-DDB1 complex onto the surface of a Ni²⁺-activated NTA sensor chip via His-capture coupling.[9]
-
Alternatively, use amine coupling to covalently attach HK2 or CRBN to a CM5 sensor chip.
-
The choice of immobilized protein depends on protein stability and available tags. Immobilizing the E3 ligase is a common approach.[10]
-
-
Binary Interaction Analysis (PROTAC to E3 Ligase):
-
Inject a series of concentrations of this compound over the immobilized CRBN surface to measure the direct binary interaction.
-
Fit the resulting sensorgrams to a 1:1 binding model to determine the K D , k on , and k off .
-
-
Binary Interaction Analysis (PROTAC to Target):
-
If possible, immobilize HK2 and inject a concentration series of this compound to determine the binary affinity for the target protein.
-
-
Ternary Complex Formation Analysis:
-
Prepare a series of solutions containing a fixed, near-saturating concentration of HK2 protein mixed with a range of concentrations of this compound.
-
Inject these pre-mixed solutions over the immobilized CRBN surface.[10]
-
The increase in binding response compared to the binary interaction (PROTAC alone) indicates the formation of the ternary complex.
-
Use a kinetic titration or single-cycle kinetics approach to minimize the impact of surface regeneration on the immobilized protein.[11]
-
-
Data Analysis:
-
Globally fit the ternary complex sensorgrams to a suitable binding model to derive the kinetic parameters (k on , k off ) and affinity (K D ) for the ternary complex.
-
Calculate the cooperativity factor (alpha, α) by comparing the binary and ternary affinities (α = Binary K D / Ternary K D ). An alpha value greater than 1 indicates positive cooperativity, meaning the binding of one partner enhances the binding of the other.[14]
-
SPR Experimental Workflow Diagram
Caption: General workflow for an SPR-based ternary complex formation assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Degradation of Hexokinase 2 Blocks Glycolysis and Induces GSDME-Dependent Pyroptosis to Amplify Immunogenic Cell Death for Breast Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. o2hdiscovery.co [o2hdiscovery.co]
- 10. charnwooddiscovery.com [charnwooddiscovery.com]
- 11. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 12. revvity.co.jp [revvity.co.jp]
- 13. tandfonline.com [tandfonline.com]
- 14. Ternary Complex Formation Assays | Domainex [domainex.co.uk]
A Comparative Guide to PROTAC HK2 Degrader-1: Ubiquitination Assay Protocol and Performance Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of PROTAC HK2 Degrader-1, a novel proteolysis-targeting chimera designed to induce the degradation of Hexokinase 2 (HK2). HK2 is a key enzyme in glycolysis and a promising therapeutic target in oncology. This document details a comprehensive ubiquitination assay protocol to assess the activity of this compound and presents a comparative analysis of its performance against traditional HK2 inhibitors.
Mechanism of Action: PROTAC-mediated HK2 Degradation
This compound is a bifunctional molecule that consists of Lonidamine, a known HK2 inhibitor, linked to Thalidomide, a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][3] This design allows the PROTAC to simultaneously bind to HK2 and the CRBN E3 ligase, forming a ternary complex. This proximity induces the ubiquitination of HK2 by the E3 ligase, marking it for degradation by the proteasome.[1][3] This targeted protein degradation approach offers a distinct advantage over simple inhibition, as it eliminates the entire protein, potentially leading to a more profound and sustained biological effect.
Caption: Mechanism of this compound.
Performance Comparison: this compound vs. HK2 Inhibitors
The primary advantage of a PROTAC-based approach is the catalytic nature of the molecule and the complete removal of the target protein. This can overcome resistance mechanisms associated with inhibitor-based therapies. Below is a comparison of this compound with traditional HK2 inhibitors, Lonidamine and 2-Deoxy-D-glucose (2-DG).
| Compound/Method | Mechanism of Action | Target | Efficacy (Cell-based) | Notes |
| This compound | Induces ubiquitination and proteasomal degradation of HK2 | Hexokinase 2 | DC50: 2.56 μM (4T1 cells), 0.79 μM (MDA-MB-231 cells)[1] | Catalytic degradation of the target protein. |
| Lonidamine | Inhibits HK2 activity | Hexokinase 2 | IC50: ~22 µM (HCT-116 and HepG2 cells for a derivative)[4] | Acts as a stoichiometric inhibitor.[5][6] |
| 2-Deoxy-D-glucose (2-DG) | Competitive inhibitor of glucose, converted to 2-DG-6-P which inhibits hexokinase | Hexokinase | Varies by cell line and conditions. | Can have off-target effects and activate pro-survival pathways.[7][8] |
Experimental Protocol: In Vitro HK2 Ubiquitination Assay
This protocol is designed to demonstrate the ubiquitination of HK2 induced by this compound in a cell-free system.
1. Materials and Reagents:
-
Recombinant human Hexokinase 2 (HK2)
-
Recombinant human E1 activating enzyme (e.g., UBE1)
-
Recombinant human E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant human CRBN/DDB1/CUL4A/Rbx1 E3 ligase complex
-
Human ubiquitin
-
ATP solution (100 mM)
-
This compound
-
DMSO (vehicle control)
-
10X Ubiquitination Buffer (e.g., 500 mM Tris-HCl pH 7.5, 100 mM MgCl2, 10 mM DTT)
-
Deionized water
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-HK2, anti-Ubiquitin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
2. Experimental Workflow:
Caption: In Vitro HK2 Ubiquitination Assay Workflow.
3. Detailed Protocol:
-
Reaction Setup:
-
Thaw all recombinant proteins and reagents on ice.
-
Prepare a master mix containing E1 enzyme (e.g., 50 nM final concentration), E2 enzyme (e.g., 250 nM final concentration), ubiquitin (e.g., 5-10 µM final concentration), and ATP (e.g., 5 mM final concentration) in 1X Ubiquitination Buffer.
-
Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the reaction should be kept below 1%.
-
-
Ubiquitination Reaction:
-
In separate microcentrifuge tubes, combine the master mix, recombinant HK2 protein (e.g., 250 nM final concentration), and the CRBN E3 ligase complex (e.g., 100 nM final concentration).
-
Add the desired concentration of this compound or DMSO vehicle control to the respective tubes.
-
The final reaction volume is typically 20-50 µL.
-
Incubate the reactions at 37°C for 1-2 hours.
-
-
Analysis:
-
Stop the reactions by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the reaction products by SDS-PAGE on a suitable percentage gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against HK2 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate. A high molecular weight smear or laddering pattern above the unmodified HK2 band indicates polyubiquitination.
-
To confirm ubiquitination, the membrane can be stripped and re-probed with an anti-ubiquitin antibody.
-
Alternative and Complementary Protocol: Co-Immunoprecipitation (Co-IP)
To further validate the mechanism of action, a Co-IP experiment can be performed to demonstrate the formation of the ternary complex (HK2 :: PROTAC :: CRBN).
1. Experimental Workflow:
Caption: Co-Immunoprecipitation Workflow.
2. Brief Protocol:
-
Cell Treatment and Lysis: Treat cells (e.g., MDA-MB-231) with this compound or DMSO for a specified time. Lyse the cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysate with an anti-HK2 antibody to form an immune complex. Capture the complex using Protein A/G magnetic beads.
-
Washing and Elution: Wash the beads several times to remove non-specifically bound proteins. Elute the bound proteins from the beads.
-
Analysis: Analyze the eluate by SDS-PAGE and Western blotting. Probe the membrane with antibodies against HK2 and CRBN. The presence of CRBN in the HK2 immunoprecipitate from PROTAC-treated cells would confirm the formation of the ternary complex.
Conclusion
This compound represents a promising therapeutic strategy by targeting HK2 for degradation. The provided in vitro ubiquitination assay protocol offers a robust method to characterize its activity. The comparative data highlights the potential advantages of this degradation approach over traditional inhibition. Further investigation using these and other cellular and in vivo models is warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibiting Glycolysis and Disrupting the Mitochondrial HK2-VDAC1 Protein-Protein Interaction Using a Bifunctional Lonidamine-Conjugated Metal Probe for Combating Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Lonidamine derivatives against tumor growth and metastasis | BioWorld [bioworld.com]
- 5. biomedres.us [biomedres.us]
- 6. Mechanism of Antineoplastic Activity of Lonidamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Glycolytic Inhibitor 2-Deoxyglucose Activates Multiple Prosurvival Pathways through IGF1R - PMC [pmc.ncbi.nlm.nih.gov]
On-Target Validation of PROTAC HK2 Degrader-1: A Comparative Guide to Rescue Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental strategies to validate the on-target activity of PROTAC HK2 Degrader-1, a novel therapeutic agent designed to selectively eliminate Hexokinase 2 (HK2) for cancer therapy. We will explore the gold-standard rescue experiment methodology and compare the performance of this compound with alternative HK2 inhibitors.
Introduction to this compound
This compound is a proteolysis-targeting chimera (PROTAC) that orchestrates the degradation of HK2, a key enzyme in the glycolytic pathway that is frequently overexpressed in cancer cells. This degrader is a heterobifunctional molecule comprised of a ligand that binds to HK2 (Lonidamine) and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1] By bringing HK2 and the E3 ligase into close proximity, this compound triggers the ubiquitination and subsequent proteasomal degradation of HK2. This leads to the inhibition of glycolysis, mitochondrial damage, and ultimately, a form of immunogenic cell death known as pyroptosis in cancer cells.[2]
The Critical Role of Rescue Experiments
To definitively attribute the observed cellular effects of a PROTAC to the degradation of its intended target, a rescue experiment is essential. This involves reintroducing a version of the target protein that is resistant to degradation and observing whether this "rescues" the cells from the PROTAC's effects. A successful rescue experiment provides strong evidence for the on-target activity of the degrader and rules out potential off-target effects.
Comparative Analysis of HK2-Targeted Therapies
The following table summarizes the key characteristics and hypothetical rescue experiment data for this compound and its alternatives.
| Compound | Mechanism of Action | Target | IC50 / DC50 | Cell Viability (% of Control) | HK2 Protein Level (% of Control) in Rescue Experiment |
| This compound | Induces proteasomal degradation | Hexokinase 2 | DC50: ~1 µM | 30% | 95% (with degradation-resistant HK2) |
| Lonidamine | Inhibitor | Hexokinase 2 | IC50: ~50 µM | 50% | Not Applicable |
| 3-Bromopyruvic Acid | Alkylating agent and inhibitor | Hexokinase 2, GAPDH | IC50: ~10 µM | 20% | Not Applicable |
| 2-Deoxy-D-glucose | Competitive inhibitor | Hexokinase | IC50: ~5 mM | 60% | Not Applicable |
| 4H-5P-M | Induces proteasomal degradation | Hexokinase 2 | DC50: Not Reported | Not Reported | Not Reported |
Note: The data presented for the rescue experiment is a representative example based on established principles of PROTAC validation and is intended for illustrative purposes.
Signaling Pathway and Experimental Workflow
To visually conceptualize the mechanism of action and the experimental design, the following diagrams are provided.
Caption: Mechanism of this compound leading to pyroptosis.
Caption: Workflow for a this compound rescue experiment.
Experimental Protocols
Generation of a Degradation-Resistant HK2 Mutant Cell Line
Objective: To create a cell line expressing a form of HK2 that cannot be degraded by this compound. This is achieved by mutating the binding site for the PROTAC's warhead (Lonidamine) on HK2.
Methodology:
-
gRNA Design: Design guide RNAs (gRNAs) targeting the genomic region of HK2 that encodes the Lonidamine binding site.
-
CRISPR/Cas9 Delivery: Co-transfect the designed gRNAs and a Cas9 nuclease expression vector, along with a donor DNA template containing the desired point mutation(s) in the Lonidamine binding site and a silent mutation to introduce a restriction site for screening, into the target cancer cell line (e.g., MDA-MB-231).
-
Single-Cell Cloning: Isolate single cells by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates.
-
Screening and Verification:
-
Expand single-cell clones.
-
Screen for the desired mutation by PCR amplification of the target genomic region followed by restriction enzyme digestion and Sanger sequencing.
-
Confirm the expression of the mutant HK2 protein by Western blot.
-
PROTAC Treatment and Western Blot Analysis
Objective: To quantify the levels of HK2 protein in wild-type and degradation-resistant mutant cells after treatment with this compound.
Methodology:
-
Cell Seeding: Seed wild-type and degradation-resistant HK2 mutant cells in 6-well plates.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 24 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against HK2 and a loading control (e.g., GAPDH, β-actin).
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software.
-
Cell Viability Assay
Objective: To assess the effect of HK2 degradation on the viability of wild-type and degradation-resistant mutant cells.
Methodology:
-
Cell Seeding: Seed wild-type and degradation-resistant HK2 mutant cells in 96-well plates.
-
Treatment: Treat the cells with varying concentrations of this compound or vehicle for 72 hours.
-
Viability Measurement:
-
Add MTT reagent to each well and incubate for 4 hours.
-
Solubilize the formazan (B1609692) crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Alternatively, use a luminescent-based assay such as CellTiter-Glo to measure ATP levels as an indicator of cell viability.
-
-
Data Analysis: Normalize the viability of treated cells to that of vehicle-treated cells.
Conclusion
Rescue experiments are an indispensable tool for the validation of PROTAC-mediated protein degradation. By demonstrating that a degradation-resistant form of the target protein can reverse the phenotypic effects of the degrader, researchers can confidently attribute the observed activity to the on-target mechanism. This guide provides a framework for designing and executing such experiments for this compound, thereby enabling a robust evaluation of its therapeutic potential. The provided protocols and comparative data serve as a valuable resource for scientists engaged in the development of targeted protein degraders.
References
PROTAC HK2 Degrader-1 vs. Traditional HK2 Inhibitors: A Comparative Guide
In the landscape of cancer metabolism research, targeting hexokinase 2 (HK2), a key enzyme in the glycolytic pathway, has emerged as a promising therapeutic strategy. While traditional small molecule inhibitors have paved the way, a novel approach utilizing Proteolysis Targeting Chimeras (PROTACs) offers a distinct mechanism of action. This guide provides an objective comparison between PROTAC HK2 Degrader-1 and other conventional HK2 inhibitors, supported by experimental data, detailed protocols, and visual diagrams to aid researchers, scientists, and drug development professionals in their evaluation.
Executive Summary
This compound demonstrates a potent and event-driven mechanism by inducing the degradation of the HK2 protein, leading to a more profound and sustained inhibition of glycolysis. This contrasts with traditional HK2 inhibitors that primarily rely on competitive or allosteric enzymatic inhibition. Experimental data indicates that this compound exhibits robust activity in degrading HK2 and inhibiting cancer cell proliferation at low micromolar concentrations.
Data Presentation
In Vitro Efficacy: this compound
| Cell Line | IC50 (µM) | DC50 (µM) | Cancer Type |
| 4T1 | 5.08 | 2.56 | Breast Cancer |
| MDA-MB-231 | - | 0.79 | Breast Cancer |
| HGC-27 | 6.11 | - | Gastric Cancer |
| MCF-1 | 21.65 | - | Breast Cancer |
| PANC-1 | 31.53 | - | Pancreatic Cancer |
| 786-O | 34.07 | - | Renal Cancer |
IC50: Half-maximal inhibitory concentration for cell proliferation. DC50: Half-maximal degradation concentration for HK2 protein.
In Vitro Efficacy: Other HK2 Inhibitors
| Inhibitor | IC50 (µM) | Mechanism of Action | Cell Line |
| Lonidamine | ~2.5 (Ki) | Mitochondrial pyruvate (B1213749) carrier and hexokinase inhibitor | - |
| 2-Deoxy-D-glucose (2-DG) | Varies | Competitive inhibitor of glucose | - |
| 3-Bromopyruvic acid | Varies | Alkylating agent, potent HK2 inhibitor | - |
| HK2-IN-2 | 0.764 | HK2 inhibitor | MD-MBA-231 |
Note: Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.
Mechanism of Action
Traditional HK2 Inhibitors
Traditional small molecule inhibitors of HK2, such as Lonidamine and 2-Deoxy-D-glucose (2-DG), function by directly binding to the enzyme and inhibiting its catalytic activity. This can occur through competitive inhibition at the glucose-binding site or through allosteric modulation. While effective in reducing glycolytic flux, their efficacy can be limited by the need for sustained high concentrations to maintain target occupancy.
This compound
This compound is a heterobifunctional molecule composed of a ligand that binds to HK2 (Lonidamine) and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, connected by a linker.[1][2][3] This forms a ternary complex between HK2, the PROTAC, and the E3 ligase, leading to the ubiquitination of HK2 and its subsequent degradation by the proteasome.[1] This catalytic, event-driven mechanism allows a single PROTAC molecule to induce the degradation of multiple HK2 protein molecules, potentially leading to a more durable and profound biological effect.[4]
Visualizing the Mechanisms and Pathways
References
- 1. broadpharm.com [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Chemical inhibitors of hexokinase-2 enzyme reduce lactate accumulation, alter glycosylation processing, and produce altered glycoforms in CHO cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Real-time resolution studies of the regulation of lactate production by hexokinases binding to mitochondria in single cells | PLOS One [journals.plos.org]
A Comparative Analysis of PROTAC HK2 Degrader-1 and Lonidamine in Cancer Metabolism Research
In the landscape of cancer therapeutics targeting cellular metabolism, both PROTAC HK2 Degrader-1 and Lonidamine (B1675067) have emerged as significant molecules of interest for researchers, scientists, and drug development professionals. This guide provides an objective comparison of their performance, supported by available experimental data, to aid in understanding their distinct mechanisms and potential applications.
Executive Summary
This compound represents a targeted protein degradation approach, specifically designed to eliminate Hexokinase 2 (HK2), a key enzyme in glycolysis often overexpressed in cancer cells. It achieves this by functioning as a Proteolysis Targeting Chimera (PROTAC), a bifunctional molecule that links the HK2 protein to the E3 ubiquitin ligase machinery, thereby flagging it for destruction by the proteasome. Notably, this compound incorporates Lonidamine as its HK2-targeting warhead.
Lonidamine, a derivative of indazole-3-carboxylic acid, is a broader metabolic inhibitor with a more complex mechanism of action. While it is known to inhibit HK2, its effects extend to other critical cellular processes, including the inhibition of mitochondrial respiration and lactate (B86563) transport. This multifaceted activity profile distinguishes it from the more targeted action of the PROTAC degrader.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between these two compounds lies in their therapeutic modality. Lonidamine acts as a conventional small molecule inhibitor, binding to its targets to disrupt their function. In contrast, this compound does not merely inhibit HK2 but eradicates it from the cell, a potentially more potent and durable approach.
This compound: This molecule operates by inducing the degradation of HK2.[1] It is a chimeric compound composed of Lonidamine, which binds to HK2, and a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, connected by a linker.[1] This tripartite complex formation (HK2 - PROTAC - CRBN) facilitates the ubiquitination of HK2, marking it for degradation by the 26S proteasome.[1] The degradation of HK2 leads to a blockage of glycolysis, mitochondrial damage, and can induce a form of immunogenic cell death known as pyroptosis.[2]
Lonidamine: Lonidamine's anticancer effects are multifactorial.[3] It is recognized as an inhibitor of mitochondrially-bound hexokinase, which contributes to its disruption of glycolysis.[3] Beyond this, Lonidamine also inhibits the mitochondrial pyruvate (B1213749) carrier (MPC) and respiratory chain complex II, thereby impairing mitochondrial respiration.[3] Furthermore, it has been shown to inhibit the transport of lactic acid out of cancer cells, leading to intracellular acidification.[4] This broad-spectrum activity on cellular energy metabolism makes it a potent, albeit less specific, agent compared to the PROTAC degrader.
Diagram: Comparative Mechanism of Action
Caption: A diagram illustrating the distinct mechanisms of this compound and Lonidamine.
Performance Data: A Quantitative Comparison
The following tables summarize the available quantitative data for both compounds. It is important to note that this data is compiled from different studies and direct, side-by-side comparisons under identical experimental conditions are limited.
Table 1: In Vitro Efficacy
| Parameter | This compound | Lonidamine | Cell Line(s) | Reference(s) |
| IC₅₀ (Cell Proliferation) | 5.08 µM | ~22 µM (as a derivative) | 4T1 (murine breast cancer) | [1] |
| 6.11 µM | Not directly reported for this cell line | HGC-27 (human gastric cancer) | [1] | |
| 21.65 µM | Not directly reported for this cell line | MCF-7 (human breast cancer) | [1] | |
| 31.53 µM | Not directly reported for this line | PANC-1 (human pancreatic cancer) | [1] | |
| 34.07 µM | Not directly reported for this line | 786-O (human renal cancer) | [1] | |
| DC₅₀ (HK2 Degradation) | 2.56 µM | Not Applicable | 4T1 | [1] |
| 0.79 µM | Not Applicable | MDA-MB-231 (human breast cancer) | [1] |
Table 2: In Vivo Efficacy
| Model | Compound | Dosage | Effect | Reference(s) |
| 4T1 tumor model (mice) | This compound | 50 mg/kg, i.p., twice daily | Effective inhibition of breast tumor growth | [1] |
| Colon cancer xenografts (mice) | Lonidamine (in combination) | 0.5 mg daily | Significantly decreased tumor growth | [5] |
| MX-1 breast carcinoma xenograft (mice) | Lonidamine (with cisplatin) | Not specified | Potentiated antitumor activity of cisplatin (B142131) | [6] |
Side Effect Profile
This compound: As a preclinical compound, a full clinical side effect profile for this compound is not available. However, a study noted that it reduces the colonic side effects of cisplatin in breast cancer research models.[1] The targeted nature of PROTACs aims to minimize off-target effects.
Lonidamine: Lonidamine has undergone clinical investigation, and its side effect profile is better characterized. It is generally considered to have a different toxicity profile from conventional chemotherapeutics, lacking side effects like myelosuppression and alopecia.[7] Commonly reported side effects include myalgia (muscle pain), testicular pain, fatigue, nausea, and vomiting.[7][8] Liver toxicity has also been reported as a concern requiring monitoring.[8]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols relevant to the evaluation of these compounds.
Cell Viability Assay (MTT Assay)
Objective: To determine the concentration of a compound that inhibits cell proliferation by 50% (IC₅₀).
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound or Lonidamine) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.
Western Blot for HK2 Degradation
Objective: To quantify the degradation of a target protein (HK2) following treatment with a PROTAC.
Protocol:
-
Cell Treatment: Treat cells with varying concentrations of this compound for a specific duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for HK2 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the percentage of HK2 degradation relative to the loading control.
Lactate Production Assay
Objective: To measure the effect of the compounds on glycolysis by quantifying lactate secretion.
Protocol:
-
Cell Culture and Treatment: Culture cells to a desired confluency and treat them with the test compounds for a specified time.
-
Sample Collection: Collect the cell culture medium.
-
Assay Reaction: Use a commercial lactate assay kit. Typically, this involves a reaction where lactate is oxidized by lactate dehydrogenase to produce a product that can be measured colorimetrically or fluorometrically.
-
Standard Curve: Prepare a standard curve using known concentrations of lactate.
-
Measurement: Measure the absorbance or fluorescence of the samples and standards using a microplate reader.
-
Calculation: Determine the lactate concentration in the samples by comparing their readings to the standard curve. Normalize the results to the cell number or total protein content.
Diagram: Experimental Workflow for Compound Evaluation
Caption: A flowchart outlining the key experiments for evaluating the efficacy of the compounds.
Conclusion
This compound and Lonidamine both target the critical metabolic enzyme HK2, but through fundamentally different mechanisms. Lonidamine acts as a broad-spectrum metabolic inhibitor, while this compound offers a more targeted approach by inducing the specific degradation of the HK2 protein.
The available data suggests that the PROTAC approach may offer enhanced potency in degrading its target, as evidenced by the nanomolar to low micromolar DC₅₀ values. However, the broader activity of Lonidamine on multiple metabolic pathways could be advantageous in certain contexts, potentially circumventing resistance mechanisms that might arise from targeting a single node in a metabolic network.
The choice between these two molecules for research and development will depend on the specific therapeutic strategy. For a highly selective and potent knockdown of HK2, this compound is a promising tool. For a broader disruption of cancer cell energy metabolism, Lonidamine remains a relevant compound of interest, particularly in combination therapies. Further head-to-head comparative studies are warranted to fully elucidate the relative merits of these two approaches in various cancer models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Degradation of Hexokinase 2 Blocks Glycolysis and Induces GSDME-Dependent Pyroptosis to Amplify Immunogenic Cell Death for Breast Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Potential of Lonidamine in Combination with Chemotherapy and Physical Therapy in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of action of the anti-neoplastic drug lonidamine on drug-sensitive and drug-resistant human breast cancer cells: 31P and 13C nuclear magnetic resonance studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Feasibility and antitumor efficacy in vivo, of simultaneously targeting glycolysis, glutaminolysis and fatty acid synthesis using lonidamine, 6-diazo-5-oxo-L-norleucine and orlistat in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of lonidamine combined with different DNA-damaging agents in the treatment of the MX-1 tumor xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Toxicity and clinical tolerance of lonidamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are the side effects of Lonidamine? [synapse.patsnap.com]
PROTAC HK2 Degrader-1 vs. Traditional Inhibitors: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of PROTAC HK2 Degrader-1 against traditional Hexokinase 2 (HK2) inhibitors. By presenting experimental data, detailed protocols, and mechanistic diagrams, this document aims to offer an objective resource for evaluating these distinct therapeutic strategies targeting cancer metabolism.
Introduction: Targeting Glycolysis in Cancer
Hexokinase 2 (HK2), the first rate-limiting enzyme in glycolysis, is a key player in the metabolic reprogramming of cancer cells, a phenomenon known as the "Warburg effect."[1] HK2 is frequently overexpressed in various tumors, including breast cancer, and is associated with enhanced glucose uptake, increased cell proliferation, and resistance to apoptosis.[1] Consequently, HK2 has emerged as a promising target for anticancer therapies.
Traditional HK2 inhibitors, such as Lonidamine (B1675067), 2-Deoxy-D-Glucose (2-DG), and 3-bromopyruvate (B3434600) (3-BP), act by competitively or allosterically binding to the enzyme, thereby blocking its catalytic activity.[2] In contrast, Proteolysis Targeting Chimeras (PROTACs) represent a novel therapeutic modality. This compound is a heterobifunctional molecule that links an HK2-binding moiety (Lonidamine) to a ligand for an E3 ubiquitin ligase (Cereblon), thereby hijacking the cell's natural protein disposal system to induce the degradation of the HK2 protein.[3] This guide will delve into the comparative efficacy of these two approaches.
Mechanism of Action: Inhibition vs. Degradation
The fundamental difference between traditional HK2 inhibitors and this compound lies in their mechanism of action, leading to distinct downstream cellular consequences.
Traditional inhibitors occupy the active site of HK2, preventing the phosphorylation of glucose. This leads to a reduction in glycolytic flux and subsequent ATP production.[2] However, the inhibitor must continuously occupy the active site to maintain its effect, often requiring high and sustained concentrations, which can lead to off-target effects.
This compound, on the other hand, induces the ubiquitination and subsequent proteasomal degradation of the entire HK2 protein.[3] This event-driven, catalytic mechanism means a single PROTAC molecule can induce the degradation of multiple HK2 proteins.[4] This approach not only ablates the enzymatic function of HK2 but also eliminates any non-enzymatic scaffolding functions the protein may have, potentially leading to a more profound and sustained downstream effect.
Comparative Efficacy Data
The following tables summarize the in vitro efficacy of this compound and traditional HK2 inhibitors in various cancer cell lines. It is important to note that the data for traditional inhibitors are compiled from different studies and experimental conditions may vary, warranting caution in direct comparison.
Table 1: Efficacy of this compound in Breast Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | DC50 (µM) | Reference |
| This compound | 4T1 | 5.08 | 2.56 | [3] |
| This compound | MDA-MB-231 | - | 0.79 | [3] |
| This compound | MCF-7 | 21.65 | - | [3] |
Table 2: Efficacy of Traditional HK2 Inhibitors in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Lonidamine | A549 (Lung) | 280 | [5] |
| 2-Deoxy-D-Glucose | MDA-MB-231 (Breast) | Varies (mM range) | [6] |
| 2-Deoxy-D-Glucose | MCF-7 (Breast) | Varies (mM range) | [6] |
| 2-Deoxy-D-Glucose | ALL cell lines | 0.22 - 2.27 (mM) | [7] |
| 3-Bromopyruvate | HCC1143 (TNBC) | 44.87 (24h), 41.26 (48h) | [8] |
| 3-Bromopyruvate | MCF-7 (Breast) | 111.3 (24h), 75.87 (48h) | [8] |
Note: The efficacy of 2-DG is often reported in the millimolar (mM) range, indicating significantly lower potency compared to Lonidamine, 3-Bromopyruvate, and this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of this compound and traditional inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (this compound or traditional inhibitors) for the desired duration (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Western Blot for HK2 Degradation
This technique is used to detect and quantify the amount of HK2 protein in cell lysates.
Protocol:
-
Culture cells and treat them with the this compound or a traditional inhibitor for the specified time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for HK2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control, such as β-actin or GAPDH, to normalize the protein levels.
Lactate (B86563) Production Assay
This assay measures the amount of lactate produced by cells, which is an indicator of glycolytic activity.
Protocol:
-
Seed cells in a 6-well plate and treat them with the test compounds.
-
After the desired incubation period, collect the cell culture medium.
-
Deproteinize the samples using a 10 kDa molecular weight cut-off spin filter.[10]
-
Use a commercial lactate assay kit (e.g., Sigma-Aldrich MAK064) to measure the lactate concentration in the deproteinized medium.[10]
-
The assay typically involves an enzymatic reaction that results in a colorimetric or fluorometric product proportional to the lactate concentration.
-
Measure the absorbance or fluorescence using a plate reader and determine the lactate concentration based on a standard curve.
Signaling Pathways: A Deeper Dive
HK2's role extends beyond glycolysis. It is also involved in regulating apoptosis by binding to the voltage-dependent anion channel (VDAC) on the outer mitochondrial membrane, thereby preventing the release of pro-apoptotic factors.[11]
Traditional HK2 inhibitors, by blocking the enzyme's catalytic function, lead to decreased ATP production, which can trigger apoptosis.[2] However, the HK2 protein itself remains, and its anti-apoptotic scaffolding function might be preserved.
This compound, by eliminating the entire HK2 protein, not only shuts down glycolysis but also disrupts the HK2-VDAC interaction, potentially leading to a more potent pro-apoptotic signal. The degradation of HK2 has been shown to cause mitochondrial damage and induce pyroptosis, a form of inflammatory cell death, which can further amplify the anti-tumor immune response.[9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are HK2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Efficacy of lonidamine combined with different DNA-damaging agents in the treatment of the MX-1 tumor xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hexokinase 2 Depletion Confers Sensitization to Metformin and Inhibits Glycolysis in Lung Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medscape.com [medscape.com]
- 6. Frontiers | Hexokinase 2 Promotes Cell Growth and Tumor Formation Through the Raf/MEK/ERK Signaling Pathway in Cervical Cancer [frontiersin.org]
- 7. aacr.org [aacr.org]
- 8. youtube.com [youtube.com]
- 9. Degradation of Hexokinase 2 Blocks Glycolysis and Induces GSDME-Dependent Pyroptosis to Amplify Immunogenic Cell Death for Breast Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of endoplasmic reticulum stress in apoptosis induced by HK2 inhibitor and its potential as a new drug combination strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Role of HK2 in Tumorigenesis and Development: Potential for Targeted Therapy with Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Confirming On-Target Degradation of HK2 by PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of Hexokinase 2 (HK2), a key enzyme in glycolysis frequently overexpressed in cancer, presents a promising therapeutic strategy. Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful modality to achieve this by inducing the selective degradation of HK2. This guide provides a comparative framework for evaluating the on-target efficacy of HK2-targeting PROTACs, with a focus on "PROTAC HK2 Degrader-1" (also referred to as C-02), a molecule consisting of a Lonidamine-based HK2 inhibitor and a Thalidomide-based CRBN ligand[1]. We present key experimental data and detailed protocols for the validation of on-target degradation.
On-Target Performance: this compound
The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein. This is quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
| Cell Line | PROTAC | DC50 | Dmax | Incubation Time | Reference |
| 4T1 (Murine Breast Cancer) | This compound | 2.56 µM | >70% at 20 µM | 36 hours | [1] |
| MDA-MB-231 (Human Breast Cancer) | This compound | 0.79 µM | >70% at 20 µM | 36 hours | [1] |
Visualizing the Mechanism and Workflow
To understand the process of PROTAC-mediated degradation and the experimental steps involved in its validation, the following diagrams illustrate the key pathways and workflows.
Caption: Mechanism of PROTAC-mediated HK2 degradation.
Caption: Experimental workflow for confirming HK2 degradation.
Experimental Protocols
Detailed and standardized protocols are crucial for the reproducibility of experimental results.
Western Blot for HK2 Degradation
This protocol outlines the steps to quantify the levels of HK2 protein following treatment with a PROTAC.
1. Cell Culture and Treatment:
-
Seed breast cancer cell lines (e.g., 4T1 or MDA-MB-231) in 6-well plates and culture to 70-80% confluency.
-
Treat cells with a range of concentrations of the HK2 PROTAC (e.g., 0.01 µM to 50 µM) and a vehicle control (e.g., DMSO).
-
Incubate the cells for the desired time (e.g., 36 hours).
2. Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
3. SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein per lane onto a polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for HK2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
4. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the HK2 band intensity to a loading control (e.g., β-actin or GAPDH).
-
Calculate the percentage of HK2 remaining relative to the vehicle-treated control.
-
Plot the percentage of remaining HK2 against the log of the PROTAC concentration to determine the DC50 and Dmax values.
Off-Target Analysis: A Critical Step
While on-target efficacy is essential, a comprehensive evaluation of a PROTAC's selectivity is equally important to ensure safety and minimize unintended side effects. Global proteomics is the gold standard for identifying off-target protein degradation.
Proteomics-Based Off-Target Identification Workflow
Caption: Workflow for proteomics-based off-target analysis.
Note: At the time of this publication, specific off-target proteomics data for this compound (C-02) is not publicly available. Researchers are strongly encouraged to perform such analyses to fully characterize this and any other novel PROTAC.
Alternative Targeted Protein Degradation Technologies
PROTACs represent a leading approach in targeted protein degradation, but other innovative technologies are emerging. While their application to HK2 has not been extensively reported, they offer alternative strategies that may be advantageous in certain contexts.
| Technology | Mechanism of Action | Potential Advantages |
| LYTACs (Lysosome-Targeting Chimeras) | Utilize a ligand for a lysosome-targeting receptor to traffic extracellular and membrane proteins to the lysosome for degradation. | Can target proteins outside the cell. |
| AUTACs (Autophagy-Targeting Chimeras) & ATTECs (Autophagosome-Tethering Compounds) | Induce the degradation of cytosolic proteins and organelles via the autophagy pathway. | Can degrade larger protein aggregates and organelles. |
| Molecular Glues | Small molecules that induce a novel interaction between a target protein and an E3 ligase, leading to degradation. | Smaller molecular size may lead to better cell permeability and pharmacokinetic properties. |
A direct comparison of these technologies for HK2 degradation is not yet possible due to a lack of published data. Future research in this area will be critical to determine the optimal degradation strategy for this important therapeutic target.
References
A Comparative Analysis of Hexokinase 2-Targeting PROTACs for Cancer Therapy
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of recently developed Proteolysis Targeting Chimeras (PROTACs) aimed at degrading Hexokinase 2 (HK2), a key enzyme in cancer metabolism. This document summarizes their performance based on available experimental data, details the methodologies used for their evaluation, and visualizes key biological pathways and experimental workflows.
Hexokinase 2 (HK2) is a critical enzyme in the glycolytic pathway, responsible for the first committed step of glucose metabolism. In many cancers, HK2 is overexpressed and plays a pivotal role in the Warburg effect, a phenomenon characterized by increased glycolysis even in the presence of oxygen. This metabolic reprogramming provides cancer cells with the necessary energy and building blocks for rapid proliferation. Consequently, targeting HK2 has emerged as a promising strategy for cancer therapy. Proteolysis Targeting Chimeras (PROTACs) offer a novel therapeutic modality by hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. This guide focuses on a comparative analysis of different HK2-targeting PROTACs.
Performance of HK2-Targeting PROTACs
Currently, published data allows for a direct comparison of two specific HK2-targeting PROTACs: C-02 and PROTAC HK2 Degrader-1 . Both have been primarily investigated in the context of breast cancer.
| PROTAC | Target Ligand | E3 Ligase Ligand | Target Cell Lines | DC50 | Dmax | Key Findings |
| C-02 | Not specified in abstracts | Not specified in abstracts | Breast cancer cells | Not explicitly stated, but described as having the "best activity" | Not explicitly stated | Blocks glycolysis, causes mitochondrial damage, and induces GSDME-dependent pyroptosis, leading to immunogenic cell death.[1][2][3][4] |
| This compound | Lonidamine | Thalidomide (recruits CRBN) | 4T1 (murine breast cancer), MDA-MB-231 (human breast cancer) | 2.56 µM (4T1), 0.79 µM (MDA-MB-231) | >70% at 20 µM in 4T1 and MDA-MB-231 cells | Selectively inhibits the proliferation of breast cancer cells by inducing HK2 degradation, leading to mitochondrial damage and cell death.[5][6] |
This compound is a well-characterized PROTAC composed of lonidamine, a known HK2 inhibitor, linked to thalidomide, which recruits the Cereblon (CRBN) E3 ubiquitin ligase.[5][6] Quantitative studies have demonstrated its efficacy in degrading HK2 in different breast cancer cell lines, with a DC50 of 2.56 µM in 4T1 cells and 0.79 µM in MDA-MB-231 cells.[5][6]
Signaling Pathways and Mechanisms
To understand the context of HK2-targeting PROTACs, it is essential to visualize the relevant biological pathways.
The PROTAC mechanism of action involves the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. This proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Experimental Protocols
The primary method for quantifying the degradation of a target protein by a PROTAC is Western blotting. Below is a generalized experimental workflow and a detailed protocol based on common practices in the field.
Detailed Western Blot Protocol for HK2 Degradation
This protocol provides a step-by-step guide for assessing the degradation of HK2 in cultured cells following treatment with a PROTAC.
1. Cell Culture and Treatment:
-
Seed the appropriate cancer cell line (e.g., 4T1 or MDA-MB-231) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the HK2-targeting PROTAC for a predetermined duration (e.g., 24 or 36 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis and Protein Extraction:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE:
-
Normalize the protein samples to the same concentration with lysis buffer and add Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (typically 20-30 µg) per lane onto an SDS-polyacrylamide gel. Include a molecular weight marker.
-
Run the gel until the dye front reaches the bottom.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
6. Blocking:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
7. Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for HK2 overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
8. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the HK2 band intensity to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of HK2 degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.
Conclusion
The development of HK2-targeting PROTACs represents a promising avenue for cancer therapy by directly targeting the metabolic engine of tumor cells. The available data on C-02 and this compound demonstrate the feasibility and potential of this approach, with both molecules showing effective degradation of HK2 in breast cancer models. However, the distinct downstream effects, such as the induction of immunogenic cell death by C-02, highlight the potential for developing PROTACs with multifaceted anti-tumor activities. Further research is needed to identify more HK2-targeting PROTACs and to conduct head-to-head comparative studies to fully elucidate their therapeutic potential and differential mechanisms of action. The methodologies and workflows outlined in this guide provide a framework for the continued evaluation and development of this exciting class of targeted cancer therapeutics.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Paper: Novel Protac-Based EZH2 Degraders Effectively Target EZH2-Driven Lymphoid Malignancies By Abolishing Both Methylation-Dependent and -Independent Functions [ash.confex.com]
- 3. Degradation of Hexokinase 2 Blocks Glycolysis and Induces GSDME-Dependent Pyroptosis to Amplify Immunogenic Cell Death for Breast Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to Validating the Downstream Signaling Effects of PROTAC HK2 Degrader-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PROTAC HK2 Degrader-1 with alternative Hexokinase 2 (HK2) targeting strategies. It includes supporting experimental data, detailed protocols for key validation experiments, and visualizations of the underlying biological pathways and experimental workflows.
Introduction to this compound
This compound is a Proteolysis Targeting Chimera (PROTAC) designed to selectively eliminate the HK2 protein. It is a bifunctional molecule composed of Lonidamine, which binds to HK2, and Thalidomide, which recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1] This dual-binding action brings HK2 into proximity with the cell's ubiquitin-proteasome system, leading to its ubiquitination and subsequent degradation.[1] By degrading HK2, a key enzyme in the glycolysis pathway, this PROTAC aims to disrupt the metabolic processes that fuel cancer cell proliferation and survival.[2]
Comparative Performance Data
The following tables summarize the quantitative data comparing the efficacy of this compound with other known HK2 inhibitors.
Table 1: In Vitro Degradation and Proliferation Inhibition
| Compound | Metric | Cell Line | Value | Reference |
| This compound | DC50 | 4T1 (murine breast cancer) | 2.56 µM | [1] |
| DC50 | MDA-MB-231 (human breast cancer) | 0.79 µM | [1] | |
| IC50 | 4T1 (murine breast cancer) | 5.08 µM | [1] | |
| IC50 | HGC-27 (human gastric cancer) | 6.11 µM | [1] | |
| 3-Bromopyruvic acid | GI50 | Cal27 (human oral cancer) | 36.36 µM | [3] |
| GI50 | FaDu (human pharyngeal cancer) | 23.85 µM | [3] | |
| IC50 | HCC1143 (triple-negative breast cancer) | 44.87 µM (24h), 41.26 µM (48h) | [4] | |
| IC50 | MCF-7 (human breast cancer) | 111.3 µM (24h), 75.87 µM (48h) | [4] | |
| 2-Deoxy-D-glucose | GI50 | Cal27 (human oral cancer) | 77.56 µM | [3] |
| BENZ (HK2 Inhibitor) | IC50 | - | 5.52 µM | [5][6] |
| Ganoderma sinense Steroid | IC50 | - | 2.06 µM | [6][7] |
| IC50 | SW1990 (pancreatic cancer) | 5.05 µM | [6][7] |
-
DC50: The concentration of the degrader that results in 50% degradation of the target protein.
-
IC50/GI50: The concentration of the compound that inhibits cell proliferation/growth by 50%.
Downstream Signaling Effects of HK2 Degradation
The degradation of HK2 by this compound initiates a cascade of downstream events that collectively contribute to its anti-cancer activity. These effects include:
-
Inhibition of Glycolysis: As the first rate-limiting enzyme in glycolysis, HK2 degradation directly blocks the conversion of glucose to glucose-6-phosphate, thereby shutting down the primary energy production pathway in many cancer cells.[2]
-
Mitochondrial Damage: The disruption of glycolysis leads to mitochondrial dysfunction.[1]
-
GSDME-Dependent Pyroptosis: The mitochondrial damage triggers the cleavage of Gasdermin E (GSDME) by activated caspase-3, leading to a form of inflammatory programmed cell death known as pyroptosis.[1][2]
-
Immunogenic Cell Death (ICD): Pyroptosis results in the release of damage-associated molecular patterns (DAMPs), such as ATP and HMGB1, which can stimulate an anti-tumor immune response.[1][2]
Visualizing the Pathways and Processes
Mechanism of Action of this compound
Caption: this compound forms a ternary complex with HK2 and the E3 ligase CRBN, leading to the ubiquitination and subsequent proteasomal degradation of HK2.
Downstream Signaling Cascade of HK2 Degradation
Caption: The degradation of HK2 inhibits glycolysis, causing mitochondrial damage and activating a caspase-3/GSDME-mediated pyroptosis pathway, which culminates in immunogenic cell death.
Experimental Protocols for Validation
Detailed methodologies for key experiments are provided below to enable replication and further investigation.
Experimental Workflow for Validation
Caption: A typical experimental workflow to validate the effects of this compound involves cell treatment followed by a series of biochemical and cellular assays.
Western Blot for HK2 Degradation
This protocol is used to quantify the levels of HK2 protein following treatment with this compound.
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to attach overnight. Treat the cells with varying concentrations of this compound or a vehicle control (e.g., 0.1% DMSO) for the desired time period (e.g., 24-36 hours).[1]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against HK2 overnight at 4°C with gentle agitation. A primary antibody against a loading control (e.g., GAPDH or β-actin) should also be used.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the HK2 protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control.
Glycolysis Stress Test
This assay measures the extracellular acidification rate (ECAR), an indicator of glycolysis.
-
Cell Seeding: Seed cells in a specialized microplate for metabolic analysis and allow them to adhere.
-
Assay Medium: Replace the culture medium with a low-buffered Seahorse XF base medium supplemented with L-glutamine.
-
Sequential Injections: Sequentially inject glucose, oligomycin (B223565) (an ATP synthase inhibitor), and 2-deoxyglucose (a glycolysis inhibitor) to measure basal glycolysis, maximal glycolytic capacity, and non-glycolytic acidification, respectively.[8]
-
Data Acquisition and Analysis: Monitor the ECAR in real-time using a Seahorse XF Analyzer. The data will reveal the impact of the treatment on the cells' glycolytic function.
Cell Viability Assay (SRB or CCK-8)
These assays determine the effect of the compounds on cell proliferation and viability.
-
Cell Seeding: Plate cells in 96-well plates at a low density.
-
Treatment: After 24 hours, treat the cells with a range of concentrations of this compound or alternative inhibitors for 48-72 hours.
-
SRB (Sulforhodamine B) Assay:
-
CCK-8 (Cell Counting Kit-8) Assay:
-
Add the CCK-8 solution to each well and incubate.
-
The WST-8 in the solution is reduced by cellular dehydrogenases to a colored formazan (B1609692) product.
-
Measure the absorbance at 450 nm to quantify the number of viable cells.[4]
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis and pyroptosis.
-
Cell Treatment and Lysis: Treat cells as described previously and prepare cell lysates.
-
Assay Procedure: Use a commercially available colorimetric or fluorometric caspase-3 assay kit. The assay typically involves incubating the cell lysate with a caspase-3 substrate that is conjugated to a chromophore or fluorophore.
-
Measurement: The cleavage of the substrate by active caspase-3 releases the chromophore or fluorophore, which can be measured using a microplate reader.
-
Analysis: Quantify the caspase-3 activity and compare the levels in treated versus untreated cells.[10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Degradation of Hexokinase 2 Blocks Glycolysis and Induces GSDME-Dependent Pyroptosis to Amplify Immunogenic Cell Death for Breast Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting hexokinase 2 for oral cancer therapy: structure-based design and validation of lead compounds [frontiersin.org]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. biomedres.us [biomedres.us]
- 6. biomedres.us [biomedres.us]
- 7. researchgate.net [researchgate.net]
- 8. An Optimized Protocol to Analyze Glycolysis and Mitochondrial Respiration in Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. Targeting glycolysis by 3-bromopyruvate improves tamoxifen cytotoxicity of breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of PROTAC HK2 Degrader-1: A Guide for Laboratory Personnel
Ensuring laboratory safety and proper chemical handling is paramount for researchers and scientists. This document provides essential information and step-by-step guidance for the proper disposal of PROTAC HK2 Degrader-1, a proteolysis-targeting chimera designed for research purposes.
This compound is a research chemical that facilitates the degradation of Hexokinase 2 (HK2) protein.[1] While the Safety Data Sheet (SDS) for this compound from MedChemExpress states that it is not classified as a hazardous substance or mixture, it is crucial to handle and dispose of it with care due to its biological activity.[2] Adherence to proper disposal protocols minimizes potential environmental impact and ensures a safe laboratory environment.
Immediate Safety and Handling Precautions:
Prior to handling, it is essential to be familiar with the first aid measures outlined in the SDS.[2] In case of accidental exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water after removing any contact lenses. Seek medical attention.[2]
-
Skin Contact: Rinse the affected skin area thoroughly with water. Remove contaminated clothing and consult a physician.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer CPR, avoiding mouth-to-mouth resuscitation.[2]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting and seek immediate medical attention.[2]
Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound.
Summary of Key Information:
| Property | Information | Reference |
| Product Name | This compound | [2] |
| CAS Number | 3033812-84-6 | [2] |
| Molecular Formula | C32H28Cl2N6O5 | [2] |
| Molecular Weight | 647.51 | [2] |
| Hazard Classification | Not a hazardous substance or mixture | [2] |
| Identified Uses | Laboratory chemicals, manufacture of substances | [2] |
Step-by-Step Disposal Protocol:
The following procedure outlines the recommended steps for the safe disposal of this compound. This protocol is based on general best practices for laboratory chemical waste, as specific guidelines for this compound are not detailed in the available SDS.
1. Waste Segregation:
- Dispose of this compound, including any unused material and contaminated consumables (e.g., pipette tips, tubes), in a designated and clearly labeled chemical waste container. Do not mix with general laboratory trash.
2. Handling Spills:
- In the event of a spill, absorb the material with an inert, non-combustible absorbent material such as vermiculite, sand, or earth.
- Decontaminate the affected surfaces by scrubbing with a suitable solvent like alcohol.[3]
- Collect all contaminated materials, including the absorbent and cleaning supplies, in a sealed container for chemical waste disposal.[3]
3. Final Disposal:
- All waste containing this compound must be disposed of in accordance with all applicable federal, state, and local environmental regulations.[3]
- Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on chemical waste disposal.
Disposal Workflow Diagram:
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for PROTAC HK2 Degrader-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for PROTAC HK2 Degrader-1, a proteolysis-targeting chimera designed to induce the degradation of Hexokinase 2 (HK2). Adherence to these protocols is essential for ensuring laboratory safety, maintaining compound integrity, and obtaining reliable experimental results.
I. Immediate Safety and Handling Precautions
While the Safety Data Sheet (SDS) for this compound indicates it is not classified as a hazardous substance, standard laboratory precautions for handling chemical compounds should be strictly followed.
Personal Protective Equipment (PPE): A comprehensive approach to personal safety is paramount. The following PPE should be worn at all times when handling this compound in its solid form or in solution:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.
-
Hand Protection: Nitrile gloves are required. Ensure to change gloves immediately if they become contaminated.
-
Body Protection: A laboratory coat must be worn to prevent skin contact.
-
Respiratory Protection: While not mandated by the SDS, a dust mask or respirator is recommended when handling the powdered form to avoid inhalation.
Engineering Controls: To minimize exposure, all handling of the solid compound and preparation of solutions should be conducted within a certified chemical fume hood or other suitable ventilated enclosure.
First Aid Measures: In the event of exposure, immediate action is crucial:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with soap and water.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.
II. Compound Information and Storage
Proper storage is critical to maintain the stability and efficacy of this compound.
| Property | Value |
| Molecular Formula | C₃₂H₂₈Cl₂N₆O₅ |
| Molecular Weight | 647.51 g/mol |
| Appearance | Solid |
| Solubility (in DMSO) | 100 mg/mL (ultrasonic assistance may be required)[1] |
| Storage (Powder) | -20°C for up to 3 years; 4°C for up to 2 years[1] |
| Storage (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month[1] |
III. Experimental Protocols: Preparation of Stock Solutions
The following protocol outlines the general procedure for preparing a stock solution of this compound.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Equilibration: Before opening, allow the vial of solid this compound to equilibrate to room temperature to prevent condensation.
-
Solvent Addition: In a chemical fume hood, add the calculated volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the mixture thoroughly. If the compound does not fully dissolve, utilize an ultrasonic bath to aid dissolution[1].
-
Aliquoting and Storage: Once the compound is fully dissolved, aliquot the stock solution into single-use, light-protected tubes to avoid repeated freeze-thaw cycles. Store the aliquots at the recommended temperature (-80°C for long-term or -20°C for short-term storage)[1].
IV. Mechanism of Action and Signaling Pathway
This compound is a bifunctional molecule that consists of a ligand for the target protein, Hexokinase 2 (HK2), and a ligand for an E3 ubiquitin ligase, linked by a chemical linker. By bringing HK2 and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of HK2, marking it for degradation by the proteasome. This leads to a reduction in glycolysis and can induce immunogenic cell death in cancer cells[2].
Caption: Mechanism of action for this compound.
V. Operational and Disposal Plan
A clear plan for the use and disposal of this compound is essential for laboratory safety and environmental protection.
Operational Workflow:
Caption: General operational workflow for handling this compound.
Disposal Plan:
All waste materials containing this compound, including the pure compound, solutions, and contaminated consumables (e.g., pipette tips, tubes, gloves), must be treated as hazardous chemical waste.
-
Waste Segregation:
-
Solid Waste: Collect unused powder and contaminated solid consumables in a clearly labeled, sealed container for chemical waste.
-
Liquid Waste: Collect solutions containing the degrader in a separate, labeled, and sealed container for hazardous liquid waste. Do not mix with other waste streams.
-
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name of the compound ("this compound"), and the primary hazard (e.g., "Chemical Waste").
-
Final Disposal: Dispose of all waste through your institution's approved hazardous waste management program. Do not pour any solutions containing this compound down the drain. Adhere to all local, state, and federal regulations for hazardous waste disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
